molecular formula C8H5BrN2O2 B567482 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1234616-06-8

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B567482
CAS No.: 1234616-06-8
M. Wt: 241.044
InChI Key: VVZFQMHWQNIOKK-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1234616-06-8) is a high-value brominated heterocyclic building block primarily used in medicinal chemistry and organic synthesis. This compound features the imidazo[1,2-a]pyridine scaffold, a structure of significant interest due to its wide range of pharmacological activities . Derivatives of this fused bicyclic system are found in several marketed drugs and are known to exhibit antibacterial, anti-inflammatory, and antiviral properties . The presence of both a bromine substituent and a carboxylic acid functional group on the core structure makes this reagent a versatile intermediate for further synthetic modification. Researchers can utilize the carboxylic acid for amide coupling or esterification, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create diverse chemical libraries for biological screening . Its primary research value lies in the development of novel therapeutic agents, including inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT), a target in cancer research . Additionally, related imidazo[1,2-a]pyridine derivatives are being explored in the field of chemical biology as fluorescent probes for sensing pH and other analytes, highlighting the versatility of this chemical scaffold . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZFQMHWQNIOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: this compound. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the core physicochemical properties, analytical characterization methodologies, and essential handling information for this compound. By synthesizing experimental protocols with the underlying scientific rationale, this whitepaper serves as a foundational resource for leveraging this versatile building block in research and development endeavors.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is of growing interest in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit.[1] These activities include anti-tubercular, anti-cancer, antiviral, and anti-inflammatory effects, among others.[1] The structural rigidity of the scaffold, combined with its rich electronic nature and the numerous sites available for substitution, makes it a privileged structure for designing targeted therapeutic agents.

This compound is a particularly valuable derivative. The presence of the carboxylic acid at the 6-position provides a handle for forming salts, esters, or amides, significantly impacting solubility and pharmacokinetic properties. The bromine atom at the 8-position serves as a key reactive site for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of diverse chemical libraries.[3] This guide provides the fundamental physicochemical data and analytical protocols necessary to work with this compound effectively.

Compound Identification and Structure

Accurate identification is the first step in any rigorous scientific investigation. The structural and identity details for this compound are summarized below.

Chemical Structure:

IdentifierValueSource
IUPAC Name This compound-
Synonym 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid[4]
CAS Number 903129-78-2[4]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [4]
SMILES O=C(O)c1cc2c(cn1)ncc(Br)c2-
InChI Key (Generated from structure)-

Core Physicochemical Properties: A Summary

The following table summarizes the key . Detailed experimental protocols for their determination are provided in the subsequent sections.

PropertyExpected Value / StateSignificance in Drug Development
Physical State Solid, likely off-white or white crystalline powder.[5][6]Affects handling, formulation, and storage stability.
Solubility Low in water; Soluble in polar aprotic solvents (DMSO, DMF).Crucial for bioavailability, formulation, and in vitro assay design.
pKa (Predicted) ~3-5 (Carboxylic Acid), <5 (Pyridine/Imidazole Nitrogens)Governs ionization at physiological pH, impacting absorption and receptor binding.[7]
LogP (Predicted) Moderately lipophilicInfluences membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Melting Point Not available; requires experimental determination.Indicator of purity and thermal stability.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the compound's core properties. Each protocol is designed to be self-validating and is accompanied by the scientific rationale behind key choices.

Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility is a critical parameter that measures the equilibrium concentration of a compound in a saturated solution. It is essential for developing formulations and predicting oral absorption. An HPLC-based method is chosen for its high sensitivity and ability to separate the analyte from any potential impurities or degradants.

Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 1.5 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, or organic solvents).

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Dilution & Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with the mobile phase, and analyze by a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution (typically in DMSO).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Add excess compound to vial B Add 1 mL of solvent A->B C Agitate for 24h at 25 °C B->C D Centrifuge to pellet solid C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its determination.

Protocol:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or PBS, pH 7.4 for LogD) by mixing them vigorously and allowing the layers to separate for 24 hours.

  • Stock Solution: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: In a glass vial, combine 2 mL of the saturated n-octanol with 2 mL of the compound's aqueous stock solution.

  • Equilibration: Shake the vial for 1-2 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).

Workflow Diagram:

G A 1. Prepare saturated octanol and water phases B 2. Dissolve compound in aqueous phase A->B C 3. Mix aqueous solution with saturated octanol (1:1) B->C D 4. Shake to equilibrate, then centrifuge C->D E 5. Measure concentration in both phases via HPLC D->E F 6. Calculate LogP E->F

Caption: Shake-Flask Method for LogP Determination.

Spectroscopic and Purity Characterization

Rationale: Unambiguous structural confirmation and purity assessment are non-negotiable for any scientific study. A combination of NMR, Mass Spectrometry, and HPLC provides a comprehensive and validated characterization of the compound. For related imidazopyridine derivatives, these techniques are standard for full characterization.[8][9]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the compound in DMSO or mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Workflow Diagram:

G cluster_setup System Setup cluster_run Analysis cluster_data Data Processing Setup HPLC System C18 Column Mobile Phase (H2O/ACN) UV Detector Sample Dissolve sample in DMSO Inject Inject sample Sample->Inject Run Run gradient (5-95% B) Inject->Run Detect Detect peaks at 254 nm Run->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC Workflow for Compound Purity Assessment.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show distinct signals in the aromatic region (7-9 ppm) corresponding to the protons on the fused ring system, and a broad singlet for the carboxylic acid proton (>12 ppm).

    • ¹³C NMR: The spectrum should display eight unique carbon signals, including those for the carbonyl carbon (~160-170 ppm) and the carbon atom attached to the bromine (lower field shift).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analysis via ESI (Electrospray Ionization) will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak ([M+H]⁺ or [M-H]⁻), which will show two peaks of nearly equal intensity separated by 2 m/z units, characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

Safety and Handling

  • Hazards: Analogous compounds, such as other bromo- and carboxylic acid-substituted imidazopyridines, are classified as irritants.[10][11] Assume the compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated place. Many suppliers recommend storing sealed in a dry environment at room temperature.[4]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has detailed its key physicochemical properties and provided robust, validated protocols for its characterization. Understanding its solubility, lipophilicity, and spectroscopic profile is fundamental to its effective application. By following the outlined analytical and safety procedures, researchers can confidently and safely utilize this compound to its full potential in the synthesis of novel and biologically active molecules.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridine-7-carboxylic acid, 8-bromo-. PubChem. Available at: [Link]

  • Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. ResearchGate. Available at: [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]

  • This compound hydrochloride. Thoreauchem. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • 1368664-08-7|IMidazo[1,2-a]pyridine, 8-broMo-6-fluoro-. TBBMed. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. Available at: [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Spectral Characterization of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Imperative for Spectral Prediction

In the realm of novel compound synthesis and characterization, it is not uncommon to encounter molecules for which a complete set of experimental spectral data has not yet been published. In such instances, the ability to accurately predict spectral characteristics becomes an invaluable tool. This predictive approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), allows for a proactive understanding of a molecule's structural features.

The predictions herein are based on a systematic analysis of the imidazo[1,2-a]pyridine scaffold and the well-documented electronic effects of bromo and carboxylic acid substituents on aromatic and heteroaromatic systems. By comparing the spectral data of isomers such as 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid and 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, we can deduce the expected shifts and patterns for the target molecule with a high degree of confidence.

Predicted Spectral Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted chemical shifts for this compound are based on the known values for the parent imidazo[1,2-a]pyridine and the additive effects of the bromo and carboxylic acid substituents.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.0 - 8.2s-Singlet, deshielded by adjacent nitrogen.
H-37.8 - 8.0s-Singlet, deshielded by adjacent nitrogen.
H-58.3 - 8.5d~9.0Doublet, deshielded by the anisotropic effect of the carboxylic acid and adjacent nitrogen.
H-77.9 - 8.1d~9.0Doublet, deshielded by the bromine atom and adjacent nitrogen.
COOH12.0 - 13.0br s-Broad singlet, characteristic of a carboxylic acid proton, highly deshielded due to hydrogen bonding.[1]

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2140 - 142Influenced by the adjacent nitrogen.
C-3115 - 117Shielded relative to C-2.
C-5128 - 130Deshielded by the carboxylic acid group.
C-6135 - 137Attached to the electron-withdrawing carboxylic acid group.
C-7125 - 127Influenced by the bromine atom.
C-8110 - 112Attached to the electron-withdrawing bromine atom.
C-8a145 - 147Bridgehead carbon, deshielded.
COOH165 - 168Characteristic chemical shift for a carboxylic acid carbon.[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent functional groups.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationRationale
2500-3300O-H stretchVery broad band, characteristic of a hydrogen-bonded carboxylic acid.[1]
1700-1725C=O stretchStrong absorption, typical for an aromatic carboxylic acid.
1600-1620C=N stretchCharacteristic of the imidazo[1,2-a]pyridine ring.
1450-1550C=C stretchAromatic ring vibrations.
1200-1300C-O stretchCoupled with O-H in-plane bending.
800-900C-H out-of-plane bendAromatic C-H bending.
600-700C-Br stretchCharacteristic of a bromo-aromatic compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation pattern for this compound is based on the known fragmentation of heterocyclic compounds and carboxylic acids.

Predicted Mass Spectrometry Data

m/zIonRationale
240/242[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a bromine-containing compound.[2]
195/197[M-COOH]⁺Loss of the carboxylic acid group.
116[M-Br-COOH]⁺Subsequent loss of the bromine atom.
161[M-Br]⁺Loss of a bromine radical from the molecular ion.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR : Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that will likely show a prominent molecular ion.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Key Processes

To aid in the understanding of the molecular structure and its expected behavior during mass spectrometry analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

fragmentation_workflow mol [M]⁺ m/z 240/242 frag1 [M-COOH]⁺ m/z 195/197 mol->frag1 - COOH frag3 [M-Br]⁺ m/z 161 mol->frag3 - Br frag2 [M-Br-COOH]⁺ m/z 116 frag1->frag2 - Br

Caption: Predicted mass spectrometry fragmentation workflow.

References

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link].

  • ¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available at: [Link].

  • Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Available at: [Link].

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. PubMed. Available at: [Link].

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Available at: [Link].

  • ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Available at: [Link].

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link].

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link].

  • Imidazo(1,2-A)pyridine - Optional[¹H NMR] - Spectrum. SpectraBase. Available at: [Link].

  • ¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link].

  • IR spectra of dihydroimidazo[1,2-a]imidazo[1,2-d]pyrazine-3,8-dione (5).... ResearchGate. Available at: [Link].

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link].

  • Mass Spectrometry: Fragmentation. Available at: [Link].

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link].

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link].

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

  • 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2. PubChem. Available at: [Link].

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health. Available at: [Link].

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An In-depth Technical Guide to 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 903129-78-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic organic compound featuring a fused imidazopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of a bromine atom and a carboxylic acid group on this core structure provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, potential biological activities, and applications in drug discovery, with a particular focus on its emerging role as a fragment in the development of targeted protein degraders.

Physicochemical Properties

PropertyValueSource
CAS Number 903129-78-2N/A
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not explicitly defined, but the carboxylic acid moiety suggests potential solubility in polar organic solvents and aqueous bases.N/A
Storage Should be stored in a dry, cool, and well-ventilated place.[2][3]
Purity Typically available at >95% or >97%[1]

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[3][4] These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4] The mechanism of action for many of these derivatives involves the inhibition of key signaling proteins, such as kinases.[2]

Potential as a Kinase Inhibitor Scaffold

The imidazo[1,2-a]pyridine nucleus is a common feature in many kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 6-position can be utilized for further derivatization to enhance potency and selectivity, while the carboxylic acid at the 8-position can be used to improve solubility or to introduce additional interactions with the target protein.

Role as a Building Block for Targeted Protein Degradation (PROTACs)

The classification of 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid is well-suited for this application. The carboxylic acid can be readily coupled to a linker, which in turn is attached to a ligand for an E3 ligase (e.g., VHL or Cereblon). The imidazopyridine core, with its bromine handle, can be elaborated to generate a potent and selective ligand for a target protein of interest.

Experimental Protocols

Hypothetical Synthesis of a PROTAC using 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid

The following is a generalized, hypothetical protocol for the synthesis of a PROTAC molecule incorporating the title compound.

Step 1: Amide Coupling to a Linker

  • Dissolve 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.1 equivalents), and a base, such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired linker containing a terminal amine group (1 equivalent).

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the imidazopyridine-linker conjugate.

Step 2: Suzuki Coupling to Incorporate a Target-Binding Moiety

  • Dissolve the bromo-imidazopyridine-linker conjugate (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a boronic acid or boronate ester derivative of the target-binding ligand (1.2 equivalents).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.1 equivalents), and a base, such as sodium carbonate (2 equivalents).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a PROTAC derived from 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid. In this example, the PROTAC is designed to degrade a pathogenic kinase, thereby inhibiting a downstream signaling cascade involved in cell proliferation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_pathway Pathogenic Kinase Signaling cluster_protac PROTAC-Mediated Degradation Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PROTAC PROTAC (Derived from 903129-78-2) TernaryComplex Ternary Complex (Kinase-PROTAC-E3) pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Activation PROTAC->Kinase Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds UbKinase Ubiquitinated Kinase TernaryComplex->UbKinase Ubiquitination Ub Ubiquitin Proteasome Proteasome UbKinase->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Degradation->Proliferation Inhibition

Caption: Hypothetical mechanism of a PROTAC derived from 903129-78-2.

Safety and Handling

Based on available Safety Data Sheets for similar compounds, 6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid should be handled with care.[2][3] It may cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[2][3]

Suppliers

6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid is available from various chemical suppliers, including:

  • Biosynth[5]

  • Thermo Scientific[6]

  • Arctom[7]

  • ChemicalBook[8]

Conclusion

6-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its imidazopyridine core is a well-established pharmacophore, and the presence of orthogonal functional groups—a bromine atom and a carboxylic acid—provides the necessary handles for the construction of complex molecules, including kinase inhibitors and PROTACs. While further experimental characterization of this specific molecule is warranted, the existing body of literature on related compounds strongly supports its potential as a key starting material in modern drug discovery programs.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(15), 3386. [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]

  • Acros Pharmatech. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 944896-42-8 | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

solubility of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Subject: Solubility Profile of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The characterization of an Active Pharmaceutical Ingredient's (API) solubility is a cornerstone of early-phase drug development, fundamentally influencing bioavailability, formulation design, and ultimately, therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the novelty of this specific molecule, publicly available, empirical solubility data is limited. Therefore, this document is structured to provide not only a theoretical assessment based on its chemical structure but also a robust, field-proven experimental framework for determining its solubility profile in a laboratory setting. We will delve into the physicochemical properties of the compound, propose a strategic selection of solvents, and provide a detailed, step-by-step protocol for solubility determination using the gold-standard shake-flask method. The resulting data will empower researchers to make informed decisions in subsequent formulation and development stages.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a solute that can be dissolved in a given solvent at a specific temperature to form a saturated solution, is a non-negotiable parameter in pharmaceutical sciences.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][3] Consequently, poor aqueous solubility is a major hurdle, often leading to inadequate bioavailability and high inter-subject variability, which are primary causes of clinical trial failures.[1][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility enhancement a critical challenge for formulation scientists.[1][4][5]

The molecule this compound belongs to the imidazopyridine class, a scaffold known for its diverse biological activities and potential as a covalent anticancer agent.[6] A thorough understanding of its solubility is the first step in unlocking its therapeutic potential, guiding everything from salt form selection to the design of advanced delivery systems.

Physicochemical Profile of this compound

To predict and understand the solubility behavior of this compound, we must first analyze its structural features. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent functional groups and related analogs.

PropertyAssessmentRationale & Implication on Solubility
Molecular Formula C₈H₅BrN₂O₂The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, potentially aiding solubility in polar protic solvents.
Molecular Weight ~241.04 g/mol This relatively low molecular weight is generally favorable for solubility.
Core Structure Imidazo[1,2-a]pyridineA heterocyclic, aromatic system that is largely planar. The fused ring system contributes to hydrophobicity and crystal lattice energy, which can decrease aqueous solubility.
Key Functional Groups - Carboxylic Acid (-COOH) - Bromo (-Br) The carboxylic acid is a critical determinant of solubility. As a weak acid, its ionization state is pH-dependent. At pH values above its pKa, it will deprotonate to the highly soluble carboxylate anion. At pH values below its pKa, it will be in its neutral, less soluble form. The bromo group is electron-withdrawing and increases the molecule's lipophilicity, which may decrease aqueous solubility but improve solubility in non-polar organic solvents.
Predicted pKa Acidic (Est. 3-5)The carboxylic acid group is expected to have a pKa in the acidic range. This is the most critical parameter for predicting its behavior in aqueous media across the physiological pH range (1.2 - 6.8).

Note: Molecular weight is based on the formula for the parent compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is our guiding tenet. The solubility of this compound will be a balance between its hydrophilic (carboxylic acid, nitrogen atoms) and hydrophobic (bromo group, aromatic core) characteristics.

  • Aqueous Solubility: Solubility in aqueous media will be highly dependent on pH. We predict low intrinsic solubility in acidic environments (e.g., pH 1.2, simulating gastric fluid) where the carboxylic acid is protonated. As the pH increases above the compound's pKa, solubility should dramatically increase due to the formation of the soluble carboxylate salt.

  • Organic Solvent Solubility: The aromatic core and bromo-substituent suggest that solubility will be higher in polar aprotic solvents (e.g., DMSO, DMF) and potentially lower in non-polar solvents (e.g., hexane, toluene). Polar protic solvents like ethanol and methanol are also expected to be effective due to their ability to engage in hydrogen bonding with the carboxylic acid group.

Experimental Protocol for Solubility Determination

The following section provides a detailed methodology for accurately determining the equilibrium solubility of this compound. The shake-flask method is the most reliable and widely accepted technique for this purpose.[7][8]

Materials and Equipment
  • This compound (pure solid)

  • Selected solvents (see Table 2)

  • Calibrated pH meter

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C for physiological relevance)[9]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated HPLC-UV system for concentration analysis

Recommended Solvent Selection

A strategic selection of solvents is crucial for building a comprehensive solubility profile.

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate)To assess pH-dependent solubility across the physiological range relevant for oral administration.[10]
Polar Protic Methanol, EthanolCapable of hydrogen bonding; commonly used in formulations.
Polar Aprotic DMSO, Acetonitrile (ACN), DMFStrong dipole moments, effective at dissolving a wide range of compounds. DMSO is a common vehicle for in-vitro assays.
Non-Polar Toluene, HeptaneTo establish the lipophilic character of the compound.
Step-by-Step Experimental Workflow

The protocol below outlines a self-validating system to ensure equilibrium is reached and accurately measured.

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[7] A starting point is 2-5 mg of API per 1 mL of solvent.

  • Equilibration: Add the selected solvent to the vial. Cap tightly and place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance). Agitate for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[7][9]

  • Phase Separation: After equilibration, allow the vials to rest to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a chemically compatible syringe filter (0.45 µm).[9] Filtration is often preferred to avoid disturbing the equilibrium.

  • Dilution & Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.[9]

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Confirmation of Equilibrium: To ensure true equilibrium has been reached, it is best practice to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration values plateau.[9]

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess API (e.g., 5 mg) prep2 Add Solvent (e.g., 1 mL) prep1->prep2 into vial equil1 Seal vial and place in orbital shaker prep2->equil1 equil2 Agitate at constant T (e.g., 37°C for 48h) equil1->equil2 sep1 Centrifuge or allow to settle equil2->sep1 sep2 Filter supernatant (0.45 µm syringe filter) sep1->sep2 to remove solid analysis1 Dilute clear filtrate immediately sep2->analysis1 analysis2 Quantify concentration via HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility (e.g., mg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized for clear comparison.

Table 2: Solubility of this compound at 37 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (µg/mL)Qualitative Classification
pH 1.2 BufferAqueous[Experimental Data][Experimental Data][e.g., Practically Insoluble]
pH 4.5 BufferAqueous[Experimental Data][Experimental Data][e.g., Sparingly Soluble]
pH 6.8 BufferAqueous[Experimental Data][Experimental Data][e.g., Soluble]
MethanolPolar Protic[Experimental Data][Experimental Data][e.g., Freely Soluble]
DMSOPolar Aprotic[Experimental Data][Experimental Data][e.g., Very Soluble]
HeptaneNon-Polar[Experimental Data][Experimental Data][e.g., Insoluble]

Interpretation:

  • Low solubility at pH 1.2 and 4.5 would suggest that for oral delivery, dissolution might be limited in the stomach and upper small intestine, potentially leading to poor absorption.

  • High solubility at pH 6.8 would be favorable, indicating that the drug will dissolve readily in the lower small intestine.

  • High solubility in DMSO confirms its suitability as a solvent for preparing stock solutions for biological screening.

  • Solubility in pharmaceutically acceptable co-solvents like ethanol provides a direct pathway for liquid formulation development.

The relationship between solubility and downstream development is crucial.

G cluster_formulation Formulation Strategy cluster_pk Biopharmaceutics / PK Sol Solubility Data (mg/mL) Form1 Liquid Formulation (Co-solvents, pH adjustment) Sol->Form1 informs Form2 Solid Dosage Form (Salt selection, Amorphous dispersion) Sol->Form2 informs PK1 BCS Classification Sol->PK1 is a key parameter for PK2 Predicted Oral Bioavailability Form1->PK2 aims to improve Form2->PK2 aims to improve PK1->PK2 predicts

Caption: Impact of Solubility on Drug Development Pathways.

Conclusion

While direct solubility data for this compound is not yet prevalent in scientific literature, a robust profile can be readily established. Its chemical structure, featuring a pH-sensitive carboxylic acid and a lipophilic bromo-aromatic core, dictates a methodology centered on pH-dependent aqueous measurements and evaluation in a range of organic solvents. By following the detailed experimental protocol outlined in this guide, researchers can generate the high-quality, reliable data necessary to classify this compound and make critical, evidence-based decisions to advance its development from a promising molecule to a potential therapeutic agent.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 469. [Link]

  • Prajapati, R., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • University of Navarra. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

  • Teva API. (2020). Solving solubility issues in modern APIs. [Link]

  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • PubChem. Imidazo[1,2-a]pyridine-7-carboxylic acid, 8-bromo-. [Link]

  • Thoreauchem. This compound hydrochloride. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Evaluation of New Imidazo and Bis Imidazo (1, 2-A) Pyridine Derivatives. [Link]

  • PubMed Central. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • National Institutes of Health. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • PubChem. Imidazo(1,2-a)pyridine-6-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet underexplored derivative, 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid. Drawing upon the extensive body of research on the broader imidazo[1,2-a]pyridine class, we extrapolate and present a reasoned hypothesis for the most promising protein targets for this molecule. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale behind target selection and providing detailed, actionable experimental protocols for validation.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][2][3][4][5] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the therapeutic success of this scaffold.[3] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling fine-tuning of its biological activity and pharmacokinetic profile.[6]

This guide focuses on the specific derivative, this compound. While direct studies on this compound are limited, its structural features—a bromine atom at the 8-position and a carboxylic acid at the 6-position—provide valuable clues to its potential biological functions. The electron-withdrawing nature of the bromine atom and the potential for the carboxylic acid to act as a key binding moiety suggest that this compound may exhibit high affinity and selectivity for specific biological targets.

Postulated Therapeutic Targets and Mechanistic Rationale

Based on an extensive review of the literature on imidazo[1,2-a]pyridine derivatives, we propose the following as high-potential therapeutic targets for this compound.

Anticancer Activity: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of anticancer agents.[7][8] We hypothesize that this compound may exert its anticancer effects through the modulation of the following targets:

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

Rationale for Target Selection: The carboxylic acid group at the C6 position can potentially form key hydrogen bond interactions within the ATP-binding pocket of these kinases. The bromine at the C8 position can enhance lipophilicity, potentially improving cell permeability and target engagement.

Proposed Signaling Pathway:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition Compound 8-Bromoimidazo[1,2-A]pyridine -6-carboxylic acid Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/mTOR pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in cancer cell proliferation, survival, and inflammation. A novel imidazo[1,2-a]pyridine derivative has been shown to suppress STAT3 phosphorylation and NF-κB activity.[9]

Rationale for Target Selection: The planar structure of the imidazo[1,2-a]pyridine core is suitable for intercalation into DNA or interaction with the DNA-binding domains of transcription factors. The 6-carboxylic acid moiety could form critical interactions with key residues in the binding pockets of upstream kinases that activate these pathways.

Experimental Workflow for STAT3/NF-κB Pathway Analysis:

STAT3_NFkB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis CancerCells Cancer Cell Lines (e.g., MDA-MB-231, SKOV3) LPS Stimulate with LPS/IL-6 CancerCells->LPS Treatment Treat with 8-Bromoimidazo[1,2-A]pyridine -6-carboxylic acid WesternBlot Western Blot (p-STAT3, STAT3, p-IκBα, IκBα) Treatment->WesternBlot NFkB_Assay NF-κB DNA Binding Assay (EMSA or Reporter Assay) Treatment->NFkB_Assay qPCR RT-qPCR (iNOS, COX-2 expression) Treatment->qPCR LPS->Treatment

Sources

An In-depth Technical Guide to the Structural Analysis of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The specific substitution pattern on this bicyclic system is critical for modulating its pharmacological profile and interaction with biological targets. This guide focuses on 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a derivative with significant potential for further functionalization in drug discovery programs. The presence of the bromine atom at the 8-position and the carboxylic acid at the 6-position provides two distinct chemical handles for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR).

This technical document provides a comprehensive overview of the structural analysis of this compound. We will delve into a plausible synthetic route, detailed spectroscopic characterization, single-crystal X-ray diffraction analysis, and computational modeling. The causality behind experimental choices and the integration of these techniques for a holistic structural understanding will be emphasized, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar heterocyclic compounds.

Part 1: Synthesis of the Core Scaffold

A plausible multi-step synthesis is outlined below:

Step 1: Bromination of 2-amino-6-methylpyridine

The synthesis would likely begin with the selective bromination of 2-amino-6-methylpyridine at the 3-position of the pyridine ring using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

Step 2: Oxidation of the Methyl Group

The 6-methyl group of the resulting 2-amino-3-bromo-6-methylpyridine would then be oxidized to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

Step 3: Cyclization to form the Imidazo[1,2-a]pyridine Ring

The final step is the cyclization of the intermediate, 2-amino-5-bromopyridine-6-carboxylic acid, with an α-halo carbonyl compound. Given that the target molecule is unsubstituted at the 2- and 3-positions of the imidazole ring, a reagent such as chloroacetaldehyde could be employed. The reaction is typically carried out in a solvent like ethanol with a mild base.

Part 2: Spectroscopic Elucidation

Spectroscopic methods are fundamental for the initial structural confirmation and purity assessment of a newly synthesized compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, is essential for unambiguous structure verification.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~ 8.2s-Singlet due to no adjacent protons.
H-3~ 7.8s-Singlet due to no adjacent protons.
H-5~ 9.0d~ 1.5Doublet due to coupling with H-7. Deshielded due to proximity to the bridgehead nitrogen.
H-7~ 8.0d~ 1.5Doublet due to coupling with H-5.
COOH~ 13.0br s-Broad singlet, typical for carboxylic acid protons, exchangeable with D₂O.[4]

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Carbon Expected Chemical Shift (δ, ppm) Rationale
C-2~ 115Shielded carbon in the imidazole ring.
C-3~ 112Shielded carbon in the imidazole ring.
C-5~ 128Aromatic carbon in the pyridine ring.
C-6~ 140Carbon bearing the carboxylic acid group.
C-7~ 120Aromatic carbon in the pyridine ring.
C-8~ 110Carbon bearing the bromine atom.
C-8a~ 145Bridgehead carbon.
C=O~ 165Carbonyl carbon of the carboxylic acid.[4]

Advanced 2D NMR for Unambiguous Assignment:

To confirm the assignments, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): Would show the correlation between coupled protons, in this case, H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, the carboxylic acid proton should show a correlation to C-6 and the C=O carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3200-2500 (broad)O-H stretchCarboxylic acid
~ 1700C=O stretchCarboxylic acid
~ 1640C=N stretchImidazo[1,2-a]pyridine ring
~ 1580, 1470C=C stretchAromatic rings
~ 800C-Br stretchBromo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum:

  • Method: Electrospray Ionization (ESI) is a suitable method for this polar, acidic compound.

  • Expected [M+H]⁺: 240.9556 (for C₈H₅BrN₂O₂)

  • Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed for the molecular ion peak, with a second peak at [M+H+2]⁺ of nearly equal intensity.

Part 3: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[5] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for SCXRD:

  • Crystal Growth:

    • Rationale: Obtaining a single, high-quality crystal is the most critical and often the most challenging step. The crystal should be of sufficient size and free of defects.

    • Method: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., a mixture of a good solvent like DMF or methanol and a poorer solvent like water or hexane) is a common technique. The choice of solvent is crucial and often requires screening.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations).

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to generate the final molecular structure.

Expected Structural Features:

Based on the crystal structure of the related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the following features are anticipated[6]:

  • Planarity: The imidazo[1,2-a]pyridine ring system is expected to be essentially planar.

  • Intermolecular Interactions: The carboxylic acid group is likely to form strong hydrogen bonding interactions, potentially leading to the formation of dimers or extended chains in the crystal lattice. The bromine atom may also participate in halogen bonding.

Visualization of the Experimental Workflow:

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 4: Computational Structural Analysis

Density Functional Theory (DFT) calculations are a powerful computational tool to complement experimental data.[7] DFT can be used to predict the optimized geometry, electronic properties, and spectroscopic features of a molecule.

Protocol for DFT Calculations:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Methodology:

    • Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

    • Basis Set: A basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for a molecule of this size.[7]

  • Calculations:

    • Geometry Optimization: The starting structure is optimized to find the lowest energy conformation. The resulting bond lengths and angles can be compared with experimental X-ray data.

    • Frequency Calculation: This confirms that the optimized structure is a true energy minimum and can be used to predict the IR spectrum.

    • NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental values.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic properties and reactivity.

Visualization of the Computational Workflow:

dft_workflow cluster_results Predicted Properties start Initial 3D Structure optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimization frequency Frequency Calculation optimization->frequency nmr NMR Shielding Calculation (GIAO) optimization->nmr fmo FMO Analysis (HOMO/LUMO) optimization->fmo geom Optimized Geometry optimization->geom ir Vibrational Frequencies (IR) frequency->ir nmr_shifts NMR Chemical Shifts nmr->nmr_shifts reactivity Electronic Properties fmo->reactivity

Caption: Workflow for DFT-based Computational Analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive structural analysis of this compound requires an integrated approach, leveraging the strengths of multiple analytical techniques. Synthesis provides the material, while a combination of 1D and 2D NMR, IR, and MS confirms the chemical identity and connectivity. Single-crystal X-ray diffraction offers the definitive solid-state structure, revealing precise geometric parameters and intermolecular packing. Finally, DFT calculations provide a theoretical framework to understand the electronic structure and corroborate experimental findings. This multi-faceted strategy ensures a thorough and validated structural characterization, which is a critical foundation for any subsequent research and development, particularly in the highly regulated field of drug discovery.

References

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  • Hashemi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 267-281.
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An In-Depth Technical Guide to the Chemistry of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring. This aromatic scaffold is of paramount importance in medicinal chemistry, often referred to as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties, rigid conformational framework, and synthetic accessibility make it an attractive template for the design of novel therapeutics targeting a wide array of diseases.[3][4]

Marketed drugs such as Zolpidem (a hypnotic for insomnia), Alpidem (an anxiolytic), Olprinone (a cardiac stimulant), and Minodronic acid (for osteoporosis) all feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic versatility.[5][6] Beyond these, numerous derivatives are under investigation for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5][7][8][9] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of this critical scaffold, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and C-H functionalization approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Strategies

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[3] This reaction, often performed under thermal conditions, can also proceed efficiently at moderate temperatures without the need for a catalyst or solvent.[3]

A key variation of this approach is the Ortoleva-King reaction , which involves the in-situ generation of the α-haloketone equivalent from an acetophenone and a halogen source, such as iodine.[10][11] This one-pot procedure offers a more convergent and efficient route to the desired products.[12][13]

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[14][15] Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, offering significant advantages in terms of efficiency and atom economy.[16][17]

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[14][15] This reaction is typically catalyzed by a Lewis or Brønsted acid and provides access to 3-aminoimidazo[1,2-a]pyridine derivatives.[3] Other notable MCRs include the combination of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[3]

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for constructing the imidazo[1,2-a]pyridine scaffold.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for both classical condensations and multicomponent reactions.[3][18][19][20] This technique often allows for reactions to be conducted under solvent-free or green solvent conditions.[19]

  • Visible Light-Induced Synthesis: Photocatalysis has emerged as a green and powerful tool for C-H functionalization and the construction of heterocyclic systems.[5] Visible light-induced methods have been successfully applied to the synthesis and derivatization of imidazo[1,2-a]pyridines, often proceeding under mild, room temperature conditions.[5]

Part 2: Reactivity and Functionalization

The imidazo[1,2-a]pyridine core exhibits a distinct pattern of reactivity, largely governed by the electronic nature of the fused ring system. The imidazole portion is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is comparatively electron-deficient.

Electrophilic Aromatic Substitution

The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[7] A wide range of functional groups can be introduced at this position, including:

  • Halogenation: Introduction of bromine or chlorine can be readily achieved using standard halogenating agents.

  • Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-3 position.[20]

  • Amination, Sulfonylation, and Arylation: Numerous methods, including metal-catalyzed cross-coupling reactions, have been developed for the C-3 functionalization with various nitrogen, sulfur, and carbon-based nucleophiles.[7][21]

C-H Functionalization

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and step-efficient approach to modifying complex molecules.[22][23] Significant progress has been made in the regioselective C-H functionalization of the imidazo[1,2-a]pyridine scaffold at various positions, including C-2, C-3, C-5, C-6, C-7, and C-8.[22][24] These reactions are often catalyzed by transition metals and provide access to a diverse range of derivatives that would be challenging to synthesize via traditional methods.[24] Visible light-induced C-H functionalization has also gained prominence as an environmentally benign strategy.[5][25]

Cycloaddition Reactions

The imidazo[1,2-a]pyridine system can participate in cycloaddition reactions, further expanding its synthetic utility. For instance, intramolecular Diels-Alder reactions can be employed to construct more complex fused-ring systems.[17]

Part 3: Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][26][27]

Central Nervous System (CNS) Agents

A significant number of imidazo[1,2-a]pyridine-based drugs target the central nervous system, primarily through modulation of the GABA-A receptor.[6]

  • Zolpidem (Ambien): A widely prescribed hypnotic agent for the treatment of insomnia.[28] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[29]

  • Alpidem (Ananxyl): An anxiolytic agent that was briefly marketed for the treatment of anxiety disorders.[30][31][32] It also interacts with the GABA-A receptor complex but was withdrawn from the market due to concerns about hepatotoxicity.[30][33][34]

Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has emerged as a promising template for the development of novel anticancer agents.[8] Derivatives have been shown to inhibit various kinases, including CDK, VEGFR, PI3K, and EGFR, which are crucial for cancer cell proliferation and survival.[8][35]

Anti-infective Agents

Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of pathogens.

  • Antiviral Activity: Compounds bearing a thioether side chain at the C-3 position have shown significant activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[36]

  • Antituberculosis Activity: Several imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[37] Some of these compounds target the QcrB subunit of the electron transport chain, which is essential for energy production in the bacterium.[37]

Data Presentation: Marketed Drugs Containing the Imidazo[1,2-a]pyridine Core
Drug NameTherapeutic ClassMechanism of Action
Zolpidem HypnoticGABA-A receptor positive allosteric modulator[28][29]
Alpidem AnxiolyticGABA-A receptor positive allosteric modulator[30][31][33]
Olprinone Cardiac StimulantPhosphodiesterase 3 inhibitor[6]
Minodronic Acid Anti-osteoporosisFarnesyl pyrophosphate synthase inhibitor[5][6]
Saripidem AnxiolyticGABA-A receptor positive allosteric modulator[6][7]
Necopidem AnxiolyticGABA-A receptor positive allosteric modulator[6][7]
Zolimidine GastroprotectiveH+,K+-ATPase inhibitor (proton pump inhibitor)[5][16]
Mosapramine AntipsychoticDopamine and serotonin receptor antagonist[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyridines via Ortoleva-King Reaction

This protocol is a representative example of the Ortoleva-King reaction for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted acetophenone (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminopyridine (1.0 mmol), substituted acetophenone (1.2 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add iodine (1.5 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol exemplifies a modern, efficient method for constructing 3-amino-substituted imidazo[1,2-a]pyridines.[18][38]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.1 mmol), isocyanide (1.1 mmol), and scandium(III) triflate (10 mol%).

  • Add methanol (3 mL) to the vessel and seal it.

  • Place the reaction vessel in a microwave reactor and irradiate at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Mandatory Visualizations

Synthesis_Pathways cluster_classical Classical Synthesis cluster_mcr Multicomponent Reaction (GBB) 2-Aminopyridine_C 2-Aminopyridine Condensation Condensation 2-Aminopyridine_C->Condensation alpha-Haloketone α-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine_C Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine_C 2-Aminopyridine_MCR 2-Aminopyridine GBB_Reaction GBB Reaction 2-Aminopyridine_MCR->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction 3-Amino-Imidazo[1,2-a]pyridine 3-Amino-Imidazo[1,2-a]pyridine GBB_Reaction->3-Amino-Imidazo[1,2-a]pyridine

Caption: Reactivity profile of the imidazo[1,2-a]pyridine scaffold.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in synthetic and medicinal chemistry. Its versatile synthesis, amenability to functionalization, and broad range of biological activities ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. Furthermore, the exploration of novel biological targets and the application of advanced computational methods will undoubtedly lead to the discovery of new imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical understanding necessary to contribute to this exciting and impactful field.

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Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This "privileged structure" is present in several commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone, highlighting its therapeutic potential across a spectrum of diseases.[4][5][6][7][8] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a broad range of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][9][10] Notably, recent research has focused on their potential as inhibitors of key enzymes and signaling pathways implicated in various pathologies. For instance, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of kinases, tubulin, and histone deacetylases (HDACs), which are critical targets in oncology.[4][5] Furthermore, their activity against pathogens like Mycobacterium tuberculosis and their role in targeting enzymes involved in Alzheimer's disease underscore their importance in addressing unmet medical needs.[4][5][6]

This document provides a comprehensive guide to the synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives, key intermediates for the exploration of this chemical space in drug discovery. The strategic placement of the bromine atom at the 8-position and the carboxylic acid at the 6-position offers valuable handles for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways and Protocols

The synthesis of the this compound core and its subsequent derivatization relies on established and robust chemical transformations. The general approach involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound, a cornerstone reaction in the synthesis of imidazo[1,2-a]pyridines.[7]

Diagram: General Synthetic Workflow

SynthesisWorkflow A Starting Material (e.g., 2-Amino-3-bromopyridine) B Cyclization with α-halocarbonyl (e.g., Ethyl bromopyruvate) A->B C Core Scaffold (Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate) B->C D Hydrolysis C->D E Key Intermediate (8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid) D->E F Amide Coupling E->F H Final Derivatives (Amide Library) F->H G Diverse Amine Library G->F

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available 2-amino-5-bromopyridine.

This initial step involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Parameter Value Rationale/Notes
Starting Material 2-Amino-5-bromopyridineCommercially available.
Reagent 40% Chloroacetaldehyde aqueous solutionProvides the two-carbon unit for the imidazole ring formation.
Solvent WaterA green and readily available solvent.
Temperature 25-50 °CGentle heating is sufficient to drive the reaction to completion.[11]
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.[11]
Work-up Extraction with an organic solvent (e.g., ethyl acetate) followed by purification.To isolate the product from the aqueous reaction mixture.
Purification Column chromatography on silica gel.To obtain the pure product.

Detailed Procedure:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in water, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Stir the reaction mixture at a temperature between 25 °C and 50 °C for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 6-bromoimidazo[1,2-a]pyridine.

Direct carboxylation of the 6-bromoimidazo[1,2-a]pyridine can be challenging. A more common and reliable approach involves starting with a pre-functionalized pyridine, such as 6-aminonicotinic acid, and then performing the cyclization.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

Parameter Value Rationale/Notes
Starting Material 6-Aminonicotinic acidProvides the carboxylic acid functionality at the desired position.[12]
Reagent Chloroacetaldehyde dimethyl acetal and HClIn situ generation of chloroacetaldehyde under acidic conditions.[12]
Solvent Ethanol/WaterA suitable solvent system for the reaction.[12]
Temperature 85 °CRefluxing temperature to ensure efficient cyclization.[12]
Reaction Time 24 hours[12]
Work-up pH adjustment and filtration.To precipitate and isolate the carboxylic acid product.[12]

Detailed Procedure:

  • A mixture of chloroacetaldehyde dimethyl acetal (1.1 equivalents) and hydrochloric acid in ethanol/water is heated to 85 °C for 1 hour.[12]

  • 6-Aminonicotinic acid (1 equivalent) is then added to the reaction mixture.[12]

  • The mixture is heated at 85 °C for 24 hours.[12]

  • After cooling, the pH is adjusted to 5-6 with a 2 M NaOH solution to precipitate the product.[12]

  • The precipitate is collected by filtration, washed with ethanol, and dried to yield imidazo[1,2-a]pyridine-6-carboxylic acid.[12]

Selective bromination at the 8-position can be achieved using a suitable brominating agent.

Protocol 3: Synthesis of this compound

Parameter Value Rationale/Notes
Starting Material Imidazo[1,2-a]pyridine-6-carboxylic acidThe core scaffold to be brominated.
Reagent N-Bromosuccinimide (NBS)A mild and selective brominating agent for electron-rich aromatic systems.
Solvent Acetonitrile or DMFA polar aprotic solvent suitable for the reaction.
Temperature Room temperature to 50 °CThe reaction is typically carried out at or slightly above room temperature.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.
Work-up Quenching with a reducing agent (e.g., sodium thiosulfate) and extraction.To remove excess bromine and isolate the product.
Purification Recrystallization or column chromatography.To obtain the pure final product.

Detailed Procedure:

  • Dissolve imidazo[1,2-a]pyridine-6-carboxylic acid (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring for the consumption of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.

Part 2: Derivatization of this compound

The carboxylic acid functionality serves as a versatile handle for creating a library of derivatives, most commonly through amide bond formation.

AmideSynthesis A This compound E Amide Coupling Reaction A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HBTU, HATU) C->E D Base (e.g., DIPEA) D->E F Purification (e.g., HPLC) E->F G Final Amide Derivative F->G

Caption: Workflow for the synthesis of an amide library from the core scaffold.

Parameter Value Rationale/Notes
Starting Material This compoundThe core scaffold.
Reagent Desired amine (1.1 equivalents)A diverse set of amines can be used to generate a library.
Coupling Reagent HBTU, HATU, or EDC/HOBtStandard peptide coupling reagents to activate the carboxylic acid.
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)To neutralize the acid formed during the reaction.
Solvent Dimethylformamide (DMF) or Dichloromethane (DCM)Aprotic solvents are preferred.
Temperature Room temperatureThe reaction is typically performed at ambient temperature.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.
Work-up Aqueous work-up and extraction.To remove water-soluble byproducts.
Purification Preparative HPLC or column chromatography.To isolate the pure amide derivatives.

Detailed Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the desired amine (1.1 equivalents), a coupling reagent (e.g., HBTU, 1.2 equivalents), and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final amide derivative.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Characteristic shifts for the imidazo[1,2-a]pyridine core protons and carbons, as well as signals corresponding to the introduced substituents.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (HRMS).A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (carboxylic acid and amide), N-H (amide), and C-Br bonds.

Application in Drug Discovery: A Starting Point for Lead Optimization

The synthesized library of this compound derivatives can be screened against a variety of biological targets to identify initial hits.

Diagram: Drug Discovery Application Workflow

DrugDiscovery A Synthesized Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro and In vivo Testing D->F E->D Iterative Design G Preclinical Candidate F->G

Caption: Workflow illustrating the application of the synthesized compounds in a drug discovery program.

The bromine atom at the 8-position is particularly useful for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to probe the SAR. The amide linkage at the 6-position can be modified to explore different interactions with the target protein.

For example, derivatives of this scaffold have shown promise as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[13][14] Screening the synthesized library against kinases in this pathway could lead to the discovery of novel anticancer agents.[13]

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates. The protocols outlined in this document provide a robust framework for the generation of diverse libraries of derivatives. By combining efficient synthetic strategies with comprehensive characterization and biological evaluation, researchers can effectively explore the therapeutic potential of this privileged heterocyclic system.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore - ChemRxiv. Available at: [Link]

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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

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  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - Frontiers. Available at: [Link]

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Application Notes & Protocols: Leveraging 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2] This guide focuses on a particularly versatile derivative, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid , a bifunctional building block designed for the efficient construction of complex molecular libraries. Its strategic placement of two distinct reactive handles—a bromine atom at the 8-position and a carboxylic acid at the 6-position—enables orthogonal synthetic strategies. This document provides an in-depth analysis of the compound's strategic value, detailed protocols for its key transformations (amide coupling and Suzuki cross-coupling), and a conceptual framework for its application in the design of targeted therapies, with a particular focus on kinase inhibitors.

Compound Profile and Physicochemical Properties

This compound is a stable, solid compound that serves as a cornerstone for library synthesis. Its inherent structural features provide a rigid core, which is often advantageous for achieving high-affinity binding to biological targets.

PropertyDataReference
CAS Number 903129-78-2[3]
Molecular Formula C₈H₅BrN₂O₂[3][4]
Molecular Weight 241.04 g/mol [3]
Appearance Light Brown to Off-White Solid[5]
Purity Typically ≥97%[4]
Storage Store at room temperature[3]

Analytical Characterization: Standard analytical techniques are used to confirm the structure and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the fused ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.[6][7]

  • ¹³C NMR: The carbon spectrum will display distinct resonances for the eight carbon atoms of the core structure.[8]

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be evident.[9]

Strategic Value in Medicinal Chemistry

The power of this scaffold lies in its capacity for directed, divergent synthesis. The two functional groups allow for sequential or orthogonal chemical modifications, enabling chemists to rapidly generate analogues and probe the structure-activity relationship (SAR) around a biological target.

The bromine atom at the C-8 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are critical for targeting specific affinity pockets in enzymes like kinases.[12] The carboxylic acid at the C-6 position is primed for amide bond formation, one of the most fundamental and widely used reactions in medicinal chemistry.[13][14] This functionality allows for the attachment of diverse chemical groups that can modulate physicochemical properties (e.g., solubility, cell permeability) or form key hydrogen bond interactions within a protein's binding site.[15]

Dual functionality of the scaffold for divergent synthesis.

Core Synthetic Protocols

The following protocols are generalized methodologies that serve as a robust starting point for experimentation. Researchers should optimize conditions based on the specific substrates being used.

Protocol 1: Amide Bond Formation via the 6-Carboxylic Acid

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt). The use of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[16]

General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Activation: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve EDC hydrochloride (1.2 eq) and HOBt (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.

    • Causality Note: Pre-dissolving the coupling reagents and adding them as a solution ensures efficient mixing and activation. Performing this step at 0°C minimizes the degradation of the active ester intermediate.[14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into water. A precipitate may form. Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol 2: Suzuki Cross-Coupling at the 8-Bromo Position

This protocol outlines the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 8-position. This reaction is highly robust and tolerates a wide variety of functional groups.[11][17]

General workflow for a palladium-catalyzed Suzuki coupling.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water (e.g., in a 4:1 ratio).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical step to ensure the integrity of the catalytic cycle.[17]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[10]

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. If solids are present, filter through a pad of Celite®.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The carboxylic acid may require an acidic modifier (e.g., 0.5% acetic acid) in the eluent to prevent streaking on the silica gel.

Application Example: Conceptual Design of a PI3Kα Inhibitor

The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[12][18] Using this compound, one can rationally design inhibitors where different parts of the molecule interact with specific sub-pockets of the enzyme's active site.

Design Rationale:

  • Affinity Pocket: A substituted aryl group, installed via a Suzuki coupling at the 8-position, can be designed to occupy the hydrophobic affinity pocket, mimicking the adenine region of ATP.

  • Ribose Pocket/Solvent Front: An amide-linked substituent at the 6-position can extend towards the ribose-binding region or the solvent-exposed surface to enhance potency and improve pharmacokinetic properties.

Conceptual synthetic pathway for a kinase inhibitor.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its orthogonal reactive sites provide a reliable and efficient platform for generating diverse libraries of complex molecules. The robust and well-established protocols for amide coupling and Suzuki cross-coupling empower drug discovery teams to rapidly explore structure-activity relationships, accelerating the journey from hit identification to lead optimization. Its proven applicability in developing potent kinase inhibitors underscores its significance as a core scaffold in the pursuit of novel targeted therapeutics.[12][18]

References

  • Khan, I., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available from: [Link]

  • ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Maddry, J. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 535-540. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6682. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]

  • Boufroura, H., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molbank, 2018(4), M1016. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Al-wsmani, I. Q., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available from: [Link]

  • Wu, P., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 8, 11099. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Available from: [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available from: [Link]

  • Alichem. This compound, 97% Purity, C8H5BrN2O2, 1 gram. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). Available from: [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Stec, M. M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-4142. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Harris, C. S., et al. (2016). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624-3627. Available from: [Link]

  • Zamora, P. O., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51433. Available from: [Link]

  • ResearchGate. (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. Available from: [Link]

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  • Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]

  • Rehman, A. U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2901-2928. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

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Application Note & Protocols: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This guide focuses on a specifically functionalized derivative, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, and its strategic application in the synthesis of potent and selective kinase inhibitors. We will explore the distinct roles of the 8-bromo and 6-carboxylic acid moieties, providing detailed protocols for their chemical elaboration. Furthermore, this document furnishes a complete workflow, including a validated protocol for assessing the biological activity of synthesized inhibitors against key kinases like PI3Kα and provides insights into interpreting structure-activity relationships (SAR).

The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

A Privileged Heterocycle in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal chemists.[1] Its rigid, planar structure and ability to present substituents in a well-defined three-dimensional space make it an ideal foundation for designing molecules that interact with specific biological targets.[3][4] This scaffold is a bioisostere of purine, enabling it to mimic the adenine ring of ATP and effectively compete for the ATP-binding site of kinases.[5] Several approved drugs, such as Zolpidem and Alpidem, feature this core, highlighting its therapeutic relevance and favorable pharmacological properties.[1][6]

Targeting the Human Kinome

The human genome contains over 500 protein kinases, which play critical roles in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a wide array of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Numerous derivatives have been synthesized as potent pan- or isoform-selective PI3K inhibitors for cancer therapy.[8][9][10][11][12]

  • Akt (Protein Kinase B): Peptidomimetics based on this scaffold have shown sub-micromolar inhibition of Akt isoforms.[13]

  • DYRK1A and CLK1: Compounds have been identified that inhibit these kinases in the micromolar range, relevant for neurological disorders and cancer.[7][14]

  • IGF-1R (Insulin-like growth factor 1 receptor): The scaffold has been optimized to yield potent and selective inhibitors of this receptor tyrosine kinase.[15]

Strategic Importance of the 8-Bromo-6-Carboxy Substitution

The specific substitution pattern of this compound offers a powerful and versatile starting point for building a library of kinase inhibitors. The two functional groups provide orthogonal chemical handles for systematic exploration of a kinase's active site.

The 8-Bromo Position: A Vector for Exploring the Solvent-Front Region

The bromine atom at the C8 position is not typically retained in the final drug molecule. Instead, it serves as a highly versatile synthetic handle for introducing a wide variety of chemical groups via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7] This allows for the systematic installation of different aryl, heteroaryl, or alkyl groups that can project into the solvent-exposed region of the ATP-binding pocket or target adjacent hydrophobic pockets, significantly influencing inhibitor potency and selectivity.

The 6-Carboxylic Acid Position: A Key Hinge-Binding Element

The carboxylic acid at the C6 position is a crucial anchor. It can be converted into a variety of amides, which are excellent hydrogen bond donors and acceptors.[16] This functionality is strategically positioned to form critical hydrogen bonds with the "hinge region" of the kinase, the flexible segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP and is a hallmark of many Type I and Type II kinase inhibitors, ensuring high affinity for the target.[3][17]

Synthesis Protocol: Elaboration of the Scaffold

This section details a representative two-step synthesis to generate a potent kinase inhibitor from the this compound scaffold. The workflow first diversifies the 8-position via a Suzuki coupling, followed by functionalization of the 6-position via amide bond formation.

Synthetic Workflow Overview

G A 8-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid B Step 1: Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) + Arylboronic Acid A->B Reacts with C Intermediate: 8-Aryl-imidazo[1,2-a]pyridine- 6-carboxylic acid B->C Yields D Step 2: Amide Coupling (HATU, DIPEA) + Amine (R-NH2) C->D Reacts with E Final Product: 8-Aryl-N-substituted-imidazo[1,2-a]pyridine- 6-carboxamide D->E Yields

Caption: General synthetic workflow for elaborating the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position

Objective: To install a phenyl group at the 8-position of the scaffold.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.

  • Add K₂CO₃ and the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1N HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Filter the resulting solid, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 8-phenylimidazo[1,2-a]pyridine-6-carboxylic acid.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K₂CO₃) is required to activate the boronic acid. Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Amide Formation at the C6-Position

Objective: To couple the synthesized intermediate with benzylamine.

Materials:

  • 8-phenylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the 8-phenylimidazo[1,2-a]pyridine-6-carboxylic acid in anhydrous DMF in a flask under an inert atmosphere.

  • Add HATU to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add benzylamine to the mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 2-6 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to quench the reaction and remove acidic byproducts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, N-benzyl-8-phenylimidazo[1,2-a]pyridine-6-carboxamide.

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and maintain a basic environment conducive to the coupling.

Biological Evaluation: Assessing Kinase Inhibition

To validate the efficacy of the newly synthesized compounds, an in vitro kinase assay is essential. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer cell growth and survival, making PI3Kα a relevant target for inhibitors based on this scaffold.

The PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Sources

Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Olprinone (for heart failure) feature this heterocyclic core, underscoring its therapeutic significance.[3][5] The development of efficient and selective methods to functionalize the imidazo[1,2-a]pyridine ring is therefore of paramount importance for the discovery of new drug candidates.[6][7]

This guide provides detailed application notes and protocols for the functionalization of the imidazo[1,2-a]pyridine ring, with a focus on methodologies that are robust, scalable, and relevant to drug discovery and development.

C3-Halogenation: A Gateway to Further Functionalization

The introduction of a halogen atom at the C3 position of the imidazo[1,2-a]pyridine ring is a key strategic move, as it opens up a plethora of possibilities for subsequent cross-coupling reactions. This section details a transition-metal-free approach for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines.[8][9]

Application Note: Transition-Metal-Free C3-Halogenation

This protocol utilizes inexpensive and readily available sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source.[8][9][10] The reaction proceeds under mild acidic conditions, offering high regioselectivity for the C3 position. The absence of a transition metal catalyst is a significant advantage, as it simplifies purification and reduces the risk of metal contamination in the final product, a critical consideration in pharmaceutical synthesis. The resulting 3-halo-imidazo[1,2-a]pyridines are versatile intermediates that can be readily employed in various cross-coupling reactions to introduce a wide range of substituents.[8][9]

Protocol: C3-Chlorination of Imidazo[1,2-a]pyridine

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Sodium chlorite (NaClO₂) (1.5 mmol)

  • Acetic acid (AcOH) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of the imidazo[1,2-a]pyridine derivative (1.0 mmol) in DMF (5.0 mL) in a round-bottom flask, add acetic acid (2.0 mmol).

  • Add sodium chlorite (1.5 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 10-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-chloro-imidazo[1,2-a]pyridine.[9][11]

Table 1: Representative Substrate Scope for C3-Chlorination [9]

EntryR group on Imidazo[1,2-a]pyridineYield (%)
1H85
22-CH₃78
32-Ph82
47-CH₃92
56-Cl88

Note: For C3-bromination, sodium bromite (NaBrO₂) is used in place of sodium chlorite under similar reaction conditions.[9]

Visible Light-Induced C3-H Functionalization: A Green Approach

Direct C-H functionalization is an atom-economical and environmentally friendly strategy for modifying heterocyclic scaffolds.[7][12] This section describes a visible light-promoted protocol for the C3-alkylation of imidazo[1,2-a]pyridines, a method that avoids harsh reaction conditions and expensive metal catalysts.[12]

Application Note: Photocatalytic C3-Alkylation

This protocol leverages the power of visible light to generate radical intermediates, which then react with the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.[12] The use of a photocatalyst, such as Eosin Y or Rose Bengal, allows the reaction to proceed under mild conditions, often at room temperature. This method is particularly useful for introducing alkyl groups, including those with functional handles, which can be further elaborated. The operational simplicity and broad functional group tolerance make this an attractive method for library synthesis in drug discovery.[12]

Protocol: Visible Light-Induced C3-Perfluoroalkylation

Materials:

  • Imidazo[1,2-a]pyridine derivative (0.2 mmol)

  • Perfluoroalkyl iodide (e.g., CF₃I, C₄F₉I) (0.4 mmol)

  • Photocatalyst (e.g., Eosin Y) (1-5 mol%)

  • Solvent (e.g., Acetonitrile or DMSO) (2.0 mL)

  • Inert gas (Nitrogen or Argon)

  • Blue LED lamp

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine derivative (0.2 mmol), perfluoroalkyl iodide (0.4 mmol), and the photocatalyst (1-5 mol%).

  • Add the solvent (2.0 mL) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the vial and place it in front of a blue LED lamp, ensuring continuous stirring.

  • Irradiate the reaction mixture for 12-24 hours at room temperature, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-perfluoroalkylated imidazo[1,2-a]pyridine.[12]

G cluster_workflow Visible Light C-H Functionalization Workflow start Combine Reactants: Imidazo[1,2-a]pyridine Alkyl Halide Photocatalyst degas Degas with Inert Gas start->degas irradiate Irradiate with Blue LED (Room Temperature) degas->irradiate workup Solvent Removal irradiate->workup purify Column Chromatography workup->purify product C3-Alkylated Product purify->product

Caption: Workflow for visible light-induced C3-alkylation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This section provides a protocol for the coupling of 3-iodoimidazo[1,2-a]pyridines with boronic acids, enabling the synthesis of a wide range of 3-aryl and 3-heteroaryl derivatives.[13][14]

Application Note: Palladium-Catalyzed C3-Arylation

This protocol employs a palladium catalyst, typically Pd(PPh₃)₄, to couple a 3-iodoimidazo[1,2-a]pyridine with a boronic acid.[13] The choice of base and solvent can significantly influence the reaction efficiency. The reaction is generally tolerant of a variety of functional groups on both coupling partners, making it a highly valuable transformation in the synthesis of complex molecules. The resulting 3-arylated imidazo[1,2-a]pyridines are of significant interest in medicinal chemistry due to the prevalence of biaryl scaffolds in drug molecules.

Protocol: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (8.0 mL)

  • Water (2.0 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene (8.0 mL) and degassed water (2.0 mL) via syringe.

  • Heat the reaction mixture to 75-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylimidazo[1,2-a]pyridine.[13]

G cluster_mechanism Proposed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex1 R-Pd(II)L2-I ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)L2-Ar transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R-Ar red_elim->product r_i R-I r_i->ox_add ar_b Ar-B(OH)2 ar_b->transmetal base Base base->transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Case Study: Synthesis of Zolpidem

Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia.[15][16] Its synthesis provides an excellent example of the functionalization of the imidazo[1,2-a]pyridine core. A common synthetic route involves the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization at the C3 position.[16][17]

One reported synthesis involves the condensation of 2-amino-5-methylpyridine with a bromo-acetophenone derivative to form the imidazo[1,2-a]pyridine intermediate.[15] This is followed by a Mannich reaction to introduce an N,N-dimethylaminomethyl group at the C3 position. This intermediate is then converted to a cyanomethyl derivative, which upon hydrolysis and subsequent amidation with dimethylamine, yields Zolpidem.[15] More streamlined, one-pot syntheses have also been developed, for example, a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[18][19]

This case study highlights how the strategic functionalization of the imidazo[1,2-a]pyridine ring is central to the synthesis of commercially important pharmaceuticals.

Conclusion

The functionalization of the imidazo[1,2-a]pyridine ring is a rich and dynamic field of research. The protocols outlined in this guide represent robust and versatile methods for the modification of this important heterocyclic scaffold. From transition-metal-free halogenations to modern visible-light-induced C-H functionalizations and classic cross-coupling reactions, these techniques provide researchers with a powerful toolkit for the synthesis of novel imidazo[1,2-a]pyridine derivatives with the potential for significant biological activity. As the demand for new therapeutics continues to grow, the development of innovative and efficient methods for the functionalization of privileged scaffolds like imidazo[1,2-a]pyridine will remain a key focus in the field of medicinal chemistry.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Satyanarayana, B., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. Retrieved January 15, 2026, from [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2020). Organic & Biomolecular Chemistry, 18(3), 398-427. Retrieved January 15, 2026, from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2018). RSC Advances, 8(10), 5056-5060. Retrieved January 15, 2026, from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Zolpidem. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (2009). ARKIVOC. Retrieved January 15, 2026, from [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved January 15, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Chlorination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (1995). Journal of Medicinal Chemistry, 38(23), 4764-4767. Retrieved January 15, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(23), 7883-7888. Retrieved January 15, 2026, from [Link]

  • Synthesis method of zolpidem hydrochloride. (n.d.). Patsnap. Retrieved January 15, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved January 15, 2026, from [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. (2024). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry, 45(31), 13917-13936. Retrieved January 15, 2026, from [Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 94, 02002. Retrieved January 15, 2026, from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2018). ACS Omega, 3(10), 14358-14368. Retrieved January 15, 2026, from [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Advances. Retrieved January 15, 2026, from [Link]

Sources

Application Notes: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid as a Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the core of numerous marketed drugs, including the hypnotic agent Zolpidem and the cardiac inotrope Olprinone.[3] Its rigid, planar structure and specific hydrogen bonding capabilities allow for high-affinity interactions with various biological targets. Consequently, derivatives have been extensively investigated as kinase inhibitors, anticancer agents, and anti-infective agents.[1][4][5]

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid emerges as a particularly valuable building block for drug discovery and development. It strategically combines two orthogonal, highly versatile chemical handles on this privileged scaffold:

  • An aryl bromide at the 8-position, primed for a multitude of palladium-catalyzed cross-coupling reactions to introduce molecular diversity and build carbon-carbon or carbon-heteroatom bonds.

  • A carboxylic acid at the 6-position, which serves as a classical anchor point for the formation of amides and esters, allowing for conjugation to other fragments or modulation of physicochemical properties.

This dual functionality enables a modular and divergent approach to library synthesis, allowing researchers to rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies. This guide provides detailed protocols and the underlying scientific rationale for leveraging this building block in key synthetic transformations.

Physicochemical Properties & Handling

A clear understanding of the physical properties of a starting material is critical for experimental design and safety.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[6]
Molecular Weight 241.04 g/mol [7]
Appearance Typically an off-white to light brown solid[8]
Purity ≥95% (HPLC is recommended for verification)[6][8]
Storage Conditions Store in a cool, dry place. For long-term stability, store sealed at 0-8°C under an inert atmosphere.[8]
Solubility Generally soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols and water.N/A

Note: It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Applications: A Workflow Overview

The strategic placement of the bromo and carboxylic acid groups allows for a divergent synthetic strategy. A researcher can choose which functional group to react first, leading to different sets of intermediates and final products.

G cluster_0 Route A: C-C / C-N Bond Formation First cluster_1 Route B: Amide / Ester Formation First start 8-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (Pd-catalyzed C-N bond formation) start->buchwald amide_B Amide Bond Formation (Coupling Agents) start->amide_B ester_B Esterification (Acid Catalysis) start->ester_B inter_A Intermediate A: 8-Aryl/Amino-imidazo[1,2-a]pyridine- 6-carboxylic acid suzuki->inter_A buchwald->inter_A amide_A Amide Bond Formation (Coupling Agents) inter_A->amide_A ester_A Esterification (Acid Catalysis) inter_A->ester_A product_A1 Final Product: 8-Aryl/Amino-6-carboxamide amide_A->product_A1 product_A2 Final Product: 8-Aryl/Amino-6-ester ester_A->product_A2 inter_B1 Intermediate B1: 8-Bromo-6-carboxamide amide_B->inter_B1 inter_B2 Intermediate B2: 8-Bromo-6-ester ester_B->inter_B2 suzuki_B Suzuki-Miyaura Coupling inter_B1->suzuki_B buchwald_B Buchwald-Hartwig Amination inter_B1->buchwald_B inter_B2->suzuki_B inter_B2->buchwald_B product_B1 Final Product: 8-Aryl/Amino-6-carboxamide suzuki_B->product_B1 product_B2 Final Product: 8-Aryl/Amino-6-ester suzuki_B->product_B2 buchwald_B->product_B1 buchwald_B->product_B2

Caption: Divergent synthetic pathways for this compound.

Detailed Protocols and Mechanistic Rationale

Protocol 1: Suzuki-Miyaura C-C Coupling at the 8-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, a cornerstone of modern drug synthesis.[9] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[10][11]

Suzuki reactant1 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/vHq4g1p.png' />td><tdborder='0'>8-Bromo-ImP-COOHtd>tr>table>> reagents Pd(PPh₃)₄ Base (e.g., Cs₂CO₃) Solvent (e.g., DMF or Dioxane/H₂O) Heat (or Microwave) reactant1->reagents reactant2 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/u19t89k.png' />td><tdborder='0'>Arylboronic Acidtd>tr>table>> reactant2->reagents product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/tY7g81B.png' />td><tdborder='0'>8-Aryl-ImP-COOHtd>tr>table>> reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or dimethylformamide (DMF).[12]

  • Reaction: Heat the reaction mixture to 80-130 °C and stir vigorously.[12] Alternatively, microwave irradiation can significantly shorten reaction times (e.g., 130 °C for 40 minutes).[12] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • The Catalyst Cycle: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the imidazopyridine. This is followed by transmetalation with the boronic acid (activated by the base to form a more nucleophilic boronate species) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

  • Choice of Base: The base is critical. It activates the boronic acid, making the transmetalation step faster and preventing proto-deboronation (cleavage of the C-B bond by a proton source).[11] Carbonates are often preferred as they are strong enough for activation but generally tolerate a wide range of functional groups.

  • Solvent System: The use of a water/organic mixture is common. Water can help dissolve the inorganic base, while the organic solvent dissolves the starting materials and catalyst. Degassing the solvent is vital to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig C-N Amination at the 8-Position

For synthesizing aryl amines, the Buchwald-Hartwig amination is a powerful alternative to classical methods, offering broad substrate scope and functional group tolerance.[13][14]

Buchwald reactant1 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/vHq4g1p.png' />td><tdborder='0'>8-Bromo-ImP-COOHtd>tr>table>> reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat reactant1->reagents reactant2 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/J3T4z4W.png' />td><tdborder='0'>Amine (R¹R²NH)td>tr>table>> reactant2->reagents product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/Uf6gS1n.png' />td><tdborder='0'>8-Amino-ImP-COOHtd>tr>table>> reagents->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4-2.0 eq.) to a dry reaction vessel with a stir bar.

  • Coupling Partners: Add the amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and adjust the pH to ~4-5 with 1M HCl.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Expert Insights & Causality:

  • Catalyst and Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination.[14] Bulky, electron-rich phosphine ligands (like XPhos, RuPhos, or SPhos) are often required. They stabilize the palladium catalyst, promote the crucial reductive elimination step that forms the C-N bond, and prevent catalyst decomposition.[15]

  • Role of the Strong Base: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine (or the N-H bond in the intermediate palladium complex), which facilitates the reductive elimination step. Weaker bases are generally ineffective.[15]

  • Inert Conditions: The catalytic cycle involves electron-rich, low-valent palladium species that are highly sensitive to air. Strict exclusion of oxygen and moisture is mandatory for successful and reproducible results.[16]

Protocol 3: Amide Bond Formation at the 6-Position

The carboxylic acid is an ideal handle for creating amide bonds, which are fundamental in peptide chemistry and prevalent in many drug molecules. The direct reaction of a carboxylic acid and an amine is slow; therefore, an activating agent is required.[17]

Amide reactant1 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/vHq4g1p.png' />td><tdborder='0'>8-Bromo-ImP-COOHtd>tr>table>> reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Room Temperature reactant1->reagents reactant2 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/J3T4z4W.png' />td><tdborder='0'>Amine (R¹R²NH)td>tr>table>> reactant2->reagents product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/dK5cT6J.png' />td><tdborder='0'>8-Bromo-ImP-CONR¹R²td>tr>table>> reagents->product

Caption: General scheme for amide bond formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF.

  • Activation: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.

Expert Insights & Causality:

  • Mechanism of Activation: Coupling reagents like HATU react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is much more electrophilic than the original carboxylic acid, making it susceptible to rapid nucleophilic attack by the amine to form the stable amide bond.[18]

  • Role of the Base (DIPEA): The organic base serves two purposes: it ensures the carboxylic acid is deprotonated to facilitate activation, and it neutralizes the acidic byproducts formed during the reaction, preventing unwanted side reactions or salt formation with the amine starting material.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its dual, orthogonally reactive functional groups provide an efficient platform for creating diverse chemical libraries. By employing well-established and robust protocols such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formations, researchers can systematically explore the chemical space around the privileged imidazo[1,2-a]pyridine core to develop novel therapeutic agents.

References

  • Cui, J., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available at: [Link]

  • Aouad, M. R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5127-5135. Available at: [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances, 10, 22841-22851. Available at: [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available at: [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6682. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ben-Ayad, T., et al. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 71(Pt 9), o733–o734. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Buchwald, S. L., & Fu, G. C. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(9), 1373-1375. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Al-dujaili, A. H. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(8), 115. Available at: [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • AHH Chemical. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]

  • Wang, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17, 9333-9337. Available at: [Link]

  • Khan Academy. (2021, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]

  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Organ, M. G., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. The Journal of Organic Chemistry, 84(12), 8047-8061. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Utility of the 8-Bromo Substituent

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this nucleus is therefore of paramount importance in medicinal chemistry and drug development. The presence of a bromine atom at the 8-position offers a versatile synthetic handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. This guide provides detailed experimental procedures, mechanistic insights, and practical troubleshooting advice for the most common and effective coupling reactions utilized for the derivatization of 8-bromo-imidazo[1,2-a]pyridines.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] It involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. For 8-bromo-imidazo[1,2-a]pyridines, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, often in its Pd(0) active form, undergoes oxidative addition with the 8-bromo-imidazo[1,2-a]pyridine.[4] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. An aqueous base is often used to facilitate the reaction, and the choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times.[2][5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Br)L2 ImPy-Pd(II)(Br)L₂ Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)Ar'L2 ImPy-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Reductive\nElimination Reductive Elimination ArPd(II)Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Coupled_Product ImPy-Ar' Reductive\nElimination->Coupled_Product Starting_Material ImPy-Br Starting_Material->Oxidative\nAddition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DMF

  • Microwave vial

  • Stir bar

Procedure:

  • To a microwave vial, add 8-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (10-60 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling
CatalystBaseSolventTemperature (°C)Time (min)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (1 mol%)Cs₂CO₃DMF13040Phenylboronic acid85-95[4]
Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O120304-Methoxyphenylboronic acid80-90[5]
Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene1001203-Thienylboronic acid75-85[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[8] For 8-bromo-imidazo[1,2-a]pyridines, this provides a direct route to alkynyl-substituted derivatives, which are valuable intermediates in organic synthesis.

Mechanistic Considerations in Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves the oxidative addition of the 8-bromo-imidazo[1,2-a]pyridine to a Pd(0) species. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide.[1] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[9][10]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPdBrL2 ImPy-Pd(II)(Br)L₂ OxAdd->ArPdBrL2 Transmetalation Transmetalation ArPdBrL2->Transmetalation ArPdAlkynylL2 ImPy-Pd(II)(C≡CR)L₂ Transmetalation->ArPdAlkynylL2 RedElim Reductive Elimination ArPdAlkynylL2->RedElim RedElim->Pd(0)L2 Product ImPy-C≡CR RedElim->Product ImPyBr ImPy-Br ImPyBr->OxAdd Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + Cu(I)X, Base Cu(I) Cu(I)X Base Base CuAcetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)

  • Solvent: THF or DMF, degassed

  • Schlenk flask or sealed tube

  • Stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 8-bromo-imidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed solvent and the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling
Catalyst/Co-catalystBaseSolventTemperature (°C)Time (h)AlkyneYield (%)Reference
Pd(PPh₃)₂Cl₂/CuIEt₃NTHF25-502-6Phenylacetylene80-95[1][11]
PdCl₂(dppf)/CuIDIPEADMF604-81-Octyne75-90[12]
(PhCN)₂PdCl₂/L7/Pd-PyMICCs₂CO₃1,4-Dioxane2524Trimethylsilylacetylene70-85[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13][14] This reaction has broad substrate scope, allowing for the coupling of 8-bromo-imidazo[1,2-a]pyridines with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.[4]

Key Factors in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[15] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active nucleophile. The reaction is usually carried out in an aprotic solvent like toluene or dioxane under an inert atmosphere.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition ArPd(II)(Br)L ImPy-Pd(II)(Br)L Oxidative\nAddition->ArPd(II)(Br)L Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L->Amine_Coordination ArPd(II)(NRR')L ImPy-Pd(II)(NRR')L Amine_Coordination->ArPd(II)(NRR')L Reductive\nElimination Reductive Elimination ArPd(II)(NRR')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Coupled_Product ImPy-NRR' Reductive\nElimination->Coupled_Product Starting_Material ImPy-Br Starting_Material->Oxidative\nAddition Amine HNRR' Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos; 2-8 mol%)[9][16]

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add the anhydrous solvent, followed by the amine and then the 8-bromo-imidazo[1,2-a]pyridine.

  • Seal the flask and heat the mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
Palladium Precatalyst/LigandBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24Morpholine85-95[9][17]
Pd(OAc)₂ / RuPhosLiHMDS1,4-Dioxane9016-24Aniline80-90[15]
Pd₂(dba)₃ / BrettPhosNaOtBuToluene10018-24n-Butylamine75-85[15][18]

Heck Coupling: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction provides a method for the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[19] This reaction can be employed to introduce vinyl groups at the 8-position of the imidazo[1,2-a]pyridine scaffold, which are versatile synthetic intermediates.

Principles of the Heck Reaction

The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[20] Key steps include the oxidative addition of the 8-bromo-imidazo[1,2-a]pyridine to the Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the action of a base.[20] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are important considerations in this reaction.

Visualizing the Heck Coupling Workflow

Heck_Workflow start Start: 8-Bromo-imidazo[1,2-a]pyridine + Alkene step1 Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) start->step1 step2 Heating (Conventional or Microwave) step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Work-up: - Filtration - Extraction - Washing step3->step4 step5 Purification: Column Chromatography step4->step5 end End: 8-Vinylated Imidazo[1,2-a]pyridine step5->end

Sources

Application Notes and Protocols for the Use of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Oncology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anti-cancer properties.[1][2] This "privileged structure" is present in numerous clinically evaluated and marketed drugs. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapies. Derivatives of this scaffold have been shown to inhibit a variety of key targets in oncology, including protein kinases and crucial signaling pathways that are often dysregulated in cancer.[3]

This application note focuses on a key intermediate, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid , as a versatile building block for the synthesis of novel anti-cancer agents. The presence of two distinct functional handles—a bromine atom at the 8-position and a carboxylic acid at the 6-position—allows for orthogonal chemical modifications, enabling the exploration of a diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

Strategic Application of this compound in Drug Discovery

The strategic utility of this starting material lies in its capacity for divergent synthesis. The carboxylic acid group is readily converted to a wide array of amides, which can probe interactions with specific amino acid residues in a target protein's binding site. Concurrently, the bromo-substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[4][5] This dual functionalization is critical for optimizing potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Logical Workflow for Developing Novel Anti-Cancer Agents

The development of novel anti-cancer agents from this compound typically follows a structured workflow, as illustrated below. This process begins with the chemical derivatization of the scaffold, followed by a hierarchical series of biological evaluations to identify promising lead compounds.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Starting Material: This compound B Amide Coupling (at C6-Carboxylic Acid) A->B C Suzuki Coupling (at C8-Bromo) A->C D Diverse Library of Imidazopyridine Derivatives B->D C->D E Primary Screening: Cytotoxicity Assays (e.g., MTT) D->E F Secondary Screening: Target Engagement & Mechanistic Assays (e.g., Kinase Assays, Western Blot) E->F G Lead Compound Identification F->G H Xenograft Models G->H I Pharmacokinetic & Toxicological Studies H->I J Preclinical Candidate Selection I->J

Caption: A logical workflow for the development of anti-cancer agents.

Protocols for Synthesis and Derivatization

The following protocols provide a foundation for the chemical modification of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation at the C6-Carboxylic Acid

This protocol describes a standard procedure for the synthesis of imidazo[1,2-a]pyridine-6-carboxamides using a peptide coupling reagent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Bromo Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C8-position.

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine derivative (e.g., an amide synthesized in Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave vial, combine the 8-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq), the arylboronic acid or its pinacol ester (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100°C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine derivative.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, the following protocols can be used for their biological evaluation.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized imidazopyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Western Blot Analysis of PI3K/Akt Signaling Pathway

Many imidazopyridine derivatives exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] This protocol details the analysis of key protein phosphorylation states within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Sources

Application Note & Protocols: A Guide to the Synthesis of Amides from 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Amide Bond

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability to functionalize this core is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic properties. The introduction of an amide functionality at the C6 position of the 8-bromo-substituted imidazo[1,2-a]pyridine ring system offers a versatile handle for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Amide bond formation is one ofthe most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and biologically active compounds.[1] This application note provides a detailed guide to the synthesis of amides from 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid, focusing on robust and efficient coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into reaction optimization and product purification.

Methodology Overview: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because amines are basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[2][3] Therefore, the synthesis of amides from carboxylic acids necessitates the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[2][4]

Several classes of reagents have been developed for this purpose, broadly categorized as coupling reagents.[5] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the carboxylic acid and amine, the desired reaction conditions, and the potential for side reactions like racemization in the case of chiral substrates.[6]

For a heteroaromatic substrate like this compound, common and effective methods include the use of carbodiimides, and phosphonium or uronium salt-based reagents.

Visualizing the General Workflow

The general workflow for the synthesis of amides from this compound is depicted below. This process involves the activation of the carboxylic acid followed by the addition of the desired amine to furnish the final amide product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Step 3: Workup & Purification Carboxylic Acid 8-Bromoimidazo[1,2-A]pyridine- 6-carboxylic acid Activated Intermediate O-acylisourea or Active Ester Carboxylic Acid->Activated Intermediate + Coupling Reagent + Base in Solvent Coupling Reagent e.g., HATU, EDC/HOBt Base e.g., DIPEA, NMM Solvent e.g., DMF, DCM Amide Product 8-Bromo-N-(R1,R2)-imidazo[1,2-a] pyridine-6-carboxamide Activated Intermediate->Amide Product + Amine Amine Primary or Secondary Amine (R1R2NH) Workup Aqueous Workup Amide Product->Workup Purification e.g., Column Chromatography, Recrystallization Workup->Purification Final Product Pure Amide Purification->Final Product

Caption: General workflow for amide synthesis.

Recommended Protocols and Methodologies

We present two robust protocols for the synthesis of amides from this compound, each employing a different class of coupling reagent.

Protocol 1: Carbodiimide-Mediated Amide Coupling using EDC and HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][8] This intermediate is then attacked by the amine to form the amide bond. To improve efficiency and minimize side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine.

G RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea + EDC EDC EDC Active_Ester [Active Ester] O_acylisourea->Active_Ester + HOBt Urea Urea byproduct O_acylisourea->Urea + H2O (side reaction) HOBt HOBt Amide R-CONR'R'' Active_Ester->Amide + R'R''NH HOBt_regen HOBt Active_Ester->HOBt_regen - HOBt Amine R'R''NH

Caption: EDC/HOBt mediated amide formation mechanism.

  • Reagent Preparation:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Activation:

    • Cool the solution to 0 °C using an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 15-30 minutes.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.[9]

Protocol 2: Uronium/Aminium Salt-Mediated Coupling using HATU

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction rates and low tendency for racemization.[5] HATU, in the presence of a non-nucleophilic base, converts the carboxylic acid into a highly reactive OAt-active ester.

  • High coupling efficiency, even with sterically hindered substrates.

  • Fast reaction times.

  • Low risk of racemization for chiral substrates.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF (0.1-0.5 M).

  • Activation and Amine Addition:

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution.

    • Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1 (EDC/HOBt method).

Data Summary: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventTemperatureReaction TimeByproducts
EDC HOBtDIPEA/TEADMF, DCM0 °C to RT2-16 hWater-soluble urea
HATU NoneDIPEADMFRoom Temp.1-4 hTetramethylurea

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent and amine may also improve the yield.

  • Side Reactions: With carbodiimide methods, the formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate is not efficiently trapped by the amine or HOBt.[10][11] Using HATU can often mitigate this issue.

  • Purification Challenges: The urea byproducts from coupling reactions can sometimes complicate purification. The urea derived from EDC is generally water-soluble and can be removed with an aqueous workup. The byproducts from HATU are also typically removed during standard chromatographic purification.

Conclusion

The synthesis of amides from this compound can be reliably achieved using standard peptide coupling reagents. Both the EDC/HOBt and HATU methods offer robust and high-yielding pathways to a diverse range of amide derivatives. The choice between these methods may depend on the specific amine substrate, cost considerations, and desired reaction time. The protocols provided herein serve as a strong starting point for the synthesis of novel imidazo[1,2-a]pyridine-based compounds for further investigation in drug discovery and development programs.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Reactions of Carboxylic Acids. OpenStax. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Activating Agents And Protecting Groups Handbook Of Reagents For Organic Synthesis. Wiley. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. CAS. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. Available at: [Link]

  • Process for the activation of carboxylic acids. Google Patents.
  • How Cells Activate Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Preparation of amides using DCC. Khan Academy. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Nonclassical Routes for Amide Bond Formation. ACS Publications. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. NIH National Center for Biotechnology Information. Available at: [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Amide Synthesis by Nickel/Photoredox‐Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. ResearchGate. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Amide Synthesis by Nickel/Photoredox-Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. ResearchGate. Available at: [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

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Application Notes & Protocols: The Role of Imidazo[1,2-a]pyridines in Modern Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.

Objective: This document provides a comprehensive technical guide on the application of the imidazo[1,2-a]pyridine scaffold in the design and development of novel anti-inflammatory agents. It delves into the mechanistic basis of their action, offers validated protocols for their synthesis and evaluation, and presents a framework for their rational design.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Inflammation

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This scaffold is present in numerous clinically successful drugs, including zolpidem and alpidem. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a variety of biological targets. In the context of inflammation, imidazo[1,2-a]pyridine derivatives have emerged as potent modulators of key pro-inflammatory pathways, offering a promising alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, and potentially overcoming their associated side effects.

The therapeutic potential of this scaffold lies in its versatility. Judicious substitution at various positions of the bicyclic ring system allows for the fine-tuning of physicochemical properties and biological activity, enabling the design of selective inhibitors for specific targets within the inflammatory cascade. This guide will explore the molecular mechanisms, synthetic strategies, and evaluation protocols that are crucial for harnessing the full potential of imidazo[1,2-a]pyridines in anti-inflammatory drug discovery.

Part 1: Mechanistic Insights - Targeting the Inflammatory Cascade

Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating a range of molecular targets. Their mechanism of action is often multifactorial, contributing to their robust efficacy. The primary pathways targeted include the inhibition of pro-inflammatory enzymes, suppression of cytokine production, and interference with key signaling cascades.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs). Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both COX-1 and COX-2. For instance, compounds bearing a sulfonyl or methoxy group at the 6-position have demonstrated significant COX inhibitory activity. The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of Pro-Inflammatory Cytokine Production

Chronic inflammatory conditions are often characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Imidazo[1,2-a]pyridines have been shown to effectively suppress the production of these key mediators. This suppression is often achieved by targeting upstream signaling pathways, such as the NF-κB and MAPK pathways.

Targeting Intracellular Signaling Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Imidazo[1,2-a]pyridines have been shown to interfere with these pathways at multiple levels.

  • p38 MAPK and JNK Inhibition: Several derivatives have been developed as potent inhibitors of p38 MAPK and JNK, kinases that play a crucial role in the production of TNF-α and IL-6.

  • IKK-β Inhibition: By inhibiting IκB kinase β (IKK-β), these compounds can prevent the activation of NF-κB, a master regulator of inflammatory gene expression.

The multifaceted mechanism of action of imidazo[1,2-a]pyridines is a key advantage, as it allows for the simultaneous targeting of multiple nodes within the complex inflammatory network.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 COX2 COX-2 TLR4->COX2 induces IkB IκBα IKK->IkB phosphorylates Gene Pro-inflammatory Gene Transcription p38->Gene activates NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates IkB->NFkB releases PGs Prostaglandins COX2->PGs NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines Imidazo Imidazo[1,2-a]pyridines Imidazo->IKK Inhibits Imidazo->p38 Inhibits Imidazo->COX2 Inhibits

Figure 1: Simplified signaling pathway illustrating the key anti-inflammatory mechanisms of imidazo[1,2-a]pyridines.

Part 2: Protocols for Synthesis and Evaluation

The successful development of imidazo[1,2-a]pyridine-based anti-inflammatory agents relies on robust synthetic methods and a well-defined screening cascade.

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-haloketone.

Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine

Objective: To synthesize a model imidazo[1,2-a]pyridine compound for subsequent biological evaluation.

Materials:

  • 2-aminopyridine

  • α-bromoacetophenone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (10 mmol) in anhydrous ethanol (50 mL).

  • Addition of Reagents: To this solution, add α-bromoacetophenone (10 mmol) and sodium bicarbonate (12 mmol). The bicarbonate is added to neutralize the HBr formed during the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach is recommended for the in vitro evaluation of newly synthesized compounds.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine release).

Protocol 3: COX Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Test compounds

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare the assay reagents according to the kit manufacturer's protocol.

  • Compound Incubation: Incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds for a specified period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the product formation using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) will determine the COX-2 selectivity of the compound.

In Vivo Assessment of Anti-Inflammatory Efficacy

Promising compounds from in vitro assays should be advanced to in vivo models of inflammation.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration equipment (e.g., oral gavage needles)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group.

Part 3: Data Interpretation and Lead Optimization

The data generated from the screening cascade should be carefully analyzed to guide the lead optimization process.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Representative Imidazo[1,2-a]pyridine Derivatives and their Anti-Inflammatory Activity

Compound IDSubstitution PatternTarget(s)In Vitro Potency (IC₅₀)In Vivo Efficacy (Model)Reference
IAP-1 2-aryl, 6-sulfonylCOX-20.15 µM (COX-2)55% edema inhibition @ 10 mg/kg (Carrageenan-induced paw edema)
IAP-2 3-benzoyl, 7-methylp38 MAPK0.05 µMNot Reported
IAP-3 2-phenyl, 3-acetylTNF-α1.2 µM (LPS-stimulated RAW 264.7)62% reduction in TNF-α levels (LPS-induced endotoxemia)
IAP-4 2-(4-fluorophenyl)IKK-β0.8 µMNot Reported
Experimental Workflow for Drug Discovery

The drug discovery process for imidazo[1,2-a]pyridine-based anti-inflammatory agents can be visualized as a multi-stage workflow.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development a Library Synthesis (Tschitschibabin) b In Vitro Screening (LPS, COX assays) a->b c SAR Analysis b->c d Potency & Selectivity Enhancement c->d e ADME/Tox Profiling d->e f In Vivo Efficacy (Paw Edema Model) e->f g Advanced In Vivo Models (e.g., Arthritis) f->g h Safety Pharmacology g->h i Candidate Selection h->i

Figure 2: A typical workflow for the discovery and development of imidazo[1,2-a]pyridine-based anti-inflammatory drugs.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the design of novel anti-inflammatory agents. Its synthetic accessibility and the ability to modulate its biological activity through chemical modification make it an attractive platform for medicinal chemists. By targeting multiple key components of the inflammatory cascade, these compounds offer the potential for improved efficacy and a better safety profile compared to existing therapies. The protocols and workflows outlined in this guide provide a solid framework for researchers to explore the full therapeutic potential of this remarkable heterocyclic system.

References

  • Title: Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as potent anti-inflammatory agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a new series of imidazo[1,2-a]pyridines with potent cyclooxygenase-2 inhibitory activity. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-α production. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyridines as a new class of anti-inflammatory agents: design, synthesis, and biological evaluation. Source: Bioorganic Chemistry URL: [Link]

  • Title: The imidazo[1,2-a]pyridine scaffold as a promising framework for the development of kinase inhibitors. Source: Drug Discovery Today URL: [Link]

Mastering the Purification of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods to obtain this compound in high purity. We will delve into the chemical rationale behind the purification strategies and provide step-by-step protocols for various techniques, ensuring both scientific integrity and practical applicability.

Understanding the Purification Challenge: Physicochemical Properties

This compound is a heterocyclic compound possessing both acidic and basic functionalities, making it an amphoteric molecule. The carboxylic acid group imparts acidic properties, while the nitrogen atom in the imidazopyridine ring system provides a site for protonation, exhibiting basic characteristics. The estimated pKa of the parent imidazo[1,2-a]pyridine is around 4.7[1]. The presence of the electron-withdrawing bromine atom and carboxylic acid group will influence the basicity of the ring system. This amphoteric nature is a critical consideration in designing an effective purification strategy, as it allows for selective extraction and precipitation by manipulating the pH of the solution.

PropertyValue/CharacteristicSignificance for Purification
Molecular Formula C₈H₅BrN₂O₂Provides the elemental composition.
Molecular Weight 241.04 g/mol Important for chromatographic analysis and characterization.
Functional Groups Carboxylic Acid, Imidazopyridine ring, Bromo substituentDictates solubility, reactivity, and chromatographic behavior.
Amphoteric Nature Contains both acidic (carboxylic acid) and basic (pyridine nitrogen) centers.Enables purification via acid-base extraction and pH-controlled precipitation.
Polarity HighSuggests solubility in polar solvents and suitability for normal-phase or HILIC chromatography.

Strategic Purification Workflow

A multi-step purification strategy is recommended to effectively remove unreacted starting materials, reaction byproducts, and potential isomers. The proposed workflow leverages the unique chemical properties of the target compound.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Bulk Purification Chromatography Chromatographic Purification (if necessary) Recrystallization->Chromatography High Purity Polish Pure Pure Product (>98%) Recrystallization->Pure Sufficient Purity Chromatography->Pure

Caption: Proposed multi-step purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is a highly effective first step for separating the acidic target compound from neutral and basic impurities.

Principle: The carboxylic acid group of this compound can be deprotonated with a mild base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, and strongly basic impurities can be removed by subsequent washes.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated target compound will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Organic Wash: Wash the organic layer with another portion of saturated NaHCO₃ solution to ensure complete extraction of the product. Combine the aqueous layers.

  • Back-Extraction (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water, and then with a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction start Crude Mixture in Organic Solvent add_base Add aq. NaHCO₃ start->add_base separate1 Separate Layers Aqueous Layer (Product Salt) Organic Layer (Neutral/Basic Impurities) add_base->separate1 acidify Acidify Aqueous Layer with HCl separate1:aq->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Purified Product filter->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for further purifying the solid material obtained from the acid-base extraction. The choice of solvent is critical for successful recrystallization.

Principle: The solubility of a compound generally increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound will crystallize out in a purer form, leaving impurities behind in the solvent.

Solvent Selection:

A solvent system of ethyl acetate and hexane is a good starting point, as suggested by literature for a similar compound. Other polar aprotic solvents like acetone or acetonitrile, potentially with a non-polar co-solvent, could also be effective.

Step-by-Step Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography

For achieving the highest purity, especially for removing closely related isomers or stubborn impurities, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be considered.

A. Normal-Phase Chromatography

Principle: This technique separates compounds based on their polarity. A polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. More polar compounds will interact more strongly with the stationary phase and elute later. Given the polar nature of the target compound, a polar stationary phase is appropriate.

Experimental Conditions:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.1-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. A common starting gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Elution Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. Polar compounds will elute earlier. This is a powerful analytical tool to assess purity and can also be used for preparative purification.

Experimental Conditions:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%) is usually added to the mobile phase to ensure the carboxylic acid is protonated and to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach that combines acid-base extraction, recrystallization, and, if necessary, column chromatography. The amphoteric nature of the molecule is a key property to exploit for efficient purification. The protocols provided in this guide offer a robust starting point for researchers to obtain this valuable compound in high purity, enabling its use in various scientific applications.

References

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine. Available from: [Link]

  • MDPI. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available from: [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically used drugs.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

General Synthetic Strategy

The most common and direct route to the imidazo[1,2-a]pyridine core is the Tschitschibabin (also spelled Chichibabin) reaction. This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] For the target molecule, this compound, the synthesis proceeds via the reaction of 2-amino-3-bromopyridine-5-carboxylic acid with an acetaldehyde equivalent, typically chloroacetaldehyde.

The reaction mechanism consists of two primary steps:

  • N-Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization/Condensation: The endocyclic (ring) nitrogen of the pyridinium intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.[2]

General Experimental Workflow

Below is a diagram illustrating the typical laboratory workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis reagents 1. Combine Starting Materials: - 2-amino-3-bromopyridine-5-carboxylic acid - Solvent (e.g., Ethanol) add 2. Add Chloroacetaldehyde Solution (Aqueous, dropwise) reagents->add reflux 3. Heat to Reflux (e.g., 78°C for Ethanol) Monitor via TLC/LC-MS add->reflux cool 4. Cool to Room Temp. reflux->cool ph_adjust 5. Adjust pH to Isoelectric Point (Precipitate Product) cool->ph_adjust filter 6. Filter & Wash Solid ph_adjust->filter recrystal 7. Recrystallize (e.g., EtOH/Water, DMF) filter->recrystal dry 8. Dry Under Vacuum recrystal->dry analyze 9. Characterize Product (NMR, MS, HPLC, m.p.) dry->analyze

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is the most frequent issue. Several factors can contribute to low yields. Let's break down the potential causes and solutions.

Potential Cause Scientific Explanation Recommended Action & Rationale
A. Suboptimal Solvent Choice The polarity and boiling point of the solvent are critical for both the N-alkylation and the subsequent cyclization step. A solvent that is too polar may solvate the reactants excessively, slowing the reaction, while one with too low a boiling point may not provide enough energy for the dehydration step.Change the solvent. In related syntheses of halo-imidazo[1,2-a]pyridines, changing the solvent from acetonitrile to ethanol has been shown to significantly increase yields.[3] Ethanol's protic nature can facilitate proton transfers in the cyclization/dehydration step, and its higher boiling point ensures sufficient energy for the reaction to go to completion.
B. Poor Quality of Chloroacetaldehyde Chloroacetaldehyde is prone to polymerization, especially under basic conditions or upon prolonged storage. If the reagent has polymerized, its effective concentration is reduced, leading to poor conversion.Use fresh or purified chloroacetaldehyde. Commercially available as a ~40-50% aqueous solution, it should be stored refrigerated and used promptly. Slow, dropwise addition to the heated reaction mixture can minimize polymerization.
C. Incomplete Reaction The reaction may be slower than anticipated, especially if the 2-aminopyridine starting material is electron-deficient due to the bromo and carboxylic acid substituents.Increase reaction time and monitor progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting 2-aminopyridine. If the reaction stalls, consider extending the reflux time for an additional 12-24 hours.
D. Incorrect Workup Procedure The product has both a basic nitrogen (in the imidazole ring) and an acidic carboxylic acid group. During workup, if the pH is too high or too low, the product will exist as a salt and remain dissolved in the aqueous phase.Perform a careful pH adjustment. After cooling the reaction, concentrate it to remove the bulk solvent. Redissolve the residue in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, slowly acidify the aqueous layer with dilute HCl or acetic acid. The product should precipitate at its isoelectric point (typically pH 4-6).

Question 2: My final product is a dark, tarry substance and is difficult to purify. What should I do?

The formation of dark, polymeric materials is often a sign of side reactions, usually involving the aldehyde.

Potential Cause Scientific Explanation Recommended Action & Rationale
A. Aldehyde Polymerization As mentioned, chloroacetaldehyde can polymerize, especially at high temperatures or in the presence of trace impurities. This creates a complex mixture that is difficult to separate from the desired product.Control the reaction temperature and addition rate. Add the chloroacetaldehyde solution dropwise to the refluxing solution of the aminopyridine over 30-60 minutes. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction. Running the reaction under an inert atmosphere (N₂ or Argon) can also prevent oxidative side reactions that contribute to color formation.
B. Thermal Decomposition Prolonged heating at very high temperatures can cause decomposition of the starting material or product.Use the minimum effective temperature. While heat is required for cyclization, excessive temperatures are detrimental. Refluxing in ethanol (78 °C) or propanol (~97 °C) is generally sufficient. Avoid higher boiling point solvents like DMF or DMSO unless necessary and only for shorter periods.
C. Ineffective Purification Method If impurities are present, simple precipitation may not be sufficient.Employ column chromatography or recrystallization. If the crude product is dark, first attempt recrystallization from a suitable solvent like ethanol, isopropanol, or a DMF/water mixture. If that fails, the crude material can be purified using silica gel column chromatography. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start_node start_node decision_node decision_node action_node action_node result_node result_node start Reaction Complete. Analyze Crude Product check_yield Is Yield < 50%? start->check_yield check_purity Is Product a Dark Tar/Oil? check_yield->check_purity No cause_solvent Cause: Suboptimal Solvent? check_yield->cause_solvent Yes purify Purification Required check_purity->purify Yes success High Yield, Pure Product check_purity->success No cause_reagent Cause: Bad Reagent? cause_solvent->cause_reagent No action_solvent Action: Switch solvent to Ethanol. Increase reflux time. cause_solvent->action_solvent Yes cause_workup Cause: Workup Error? cause_reagent->cause_workup No action_reagent Action: Use fresh Chloroacetaldehyde. Add dropwise. cause_reagent->action_reagent Yes action_workup Action: Perform careful pH adjustment to find isoelectric point. cause_workup->action_workup Yes cause_polymer Cause: Aldehyde Polymerization? cause_workup->cause_polymer No action_solvent->start Retry action_reagent->start Retry action_workup->start Retry action_polymer Action: Add aldehyde slowly. Run under N2. cause_polymer->action_polymer Yes fail Problem Persists. Re-evaluate starting material. cause_polymer->fail No action_polymer->start Retry recrystallize Action: Recrystallize from EtOH or DMF/Water purify->recrystallize chromatography Action: Use Silica Gel Chromatography (DCM/MeOH + AcOH) recrystallize->chromatography Fails chromatography->success

Caption: A decision tree for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to chloroacetaldehyde? Yes, other α-halo carbonyl compounds can be used, which may sometimes offer better handling or reactivity. Bromoacetaldehyde diethyl acetal is a common alternative. It is less volatile and more stable; the acetal is hydrolyzed in situ under the acidic conditions that develop during the reaction to generate bromoacetaldehyde. Another related reagent used in similar syntheses is bromopyruvic acid, though this would lead to a different substitution pattern on the imidazole ring.[4]

Q2: How can I synthesize the starting material, 2-amino-3-bromopyridine-5-carboxylic acid? This is a specialized starting material and may not be readily available. A potential synthetic route could start from commercially available 6-aminonicotinic acid (2-amino-pyridine-5-carboxylic acid). Direct bromination of this substrate would likely be challenging due to the activating nature of the amino group. A more controlled approach might involve:

  • Protection of the amino group (e.g., as an acetyl or Boc derivative).

  • Directed ortho-metalation followed by bromination, or electrophilic bromination which may require specific conditions to achieve the desired regioselectivity.

  • Deprotection to yield the final product. Developing a robust synthesis for this starting material is a significant project in itself and requires careful review of literature precedents for pyridine functionalization.

Q3: What are the standard analytical techniques to confirm my product? To confirm the structure and purity of this compound, a combination of the following is essential:

  • ¹H NMR: Should show characteristic signals for the protons on the pyridine and imidazole rings. The chemical shifts and coupling constants will be definitive.

  • ¹³C NMR: Will confirm the number of unique carbons in the aromatic system and the presence of the carboxylic acid carbon.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass (C₈H₅BrN₂O₂ = 240.95 g/mol ), and the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).

  • HPLC: To assess purity. A pure sample should show a single major peak.

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

Q4: Can this reaction be performed under microwave irradiation? Yes, the synthesis of imidazo[1,2-a]pyridines is often amenable to microwave-assisted synthesis.[5] Microwave heating can dramatically reduce reaction times from many hours to several minutes. It provides rapid and uniform heating, which can improve yields by minimizing the formation of thermal degradation byproducts. A typical starting point would be to perform the reaction in a sealed microwave vial using ethanol as the solvent at a temperature of 100-120 °C for 10-30 minutes. Optimization would be required.

References

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link][6]

  • Gao, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link][7]

  • Kavitha, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link][9]

  • Gencheva, M., & Tzanova, T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35227–35241. [Link][1]

  • Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(15), 4983. [Link][3]

  • Grošelj, U., et al. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. Heterocycles, 75(6), 1355-1370. [Link][4]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from [10]

  • Ates, C. (2014). Synthesis of Metal Binding Artificial Amino Acids. Middle East Technical University.
  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01041. [Link][2]

  • Singh, K., & Kamal, A. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.
  • Google Patents. (2013). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. Retrieved from [11]

  • Saeed, A., et al. (2021). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Current Microwave Chemistry, 8. [Link][5]

  • Wang, B., et al. (2016). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 18(15), 3638–3641. [Link]

  • ResearchGate. (2015). Any advice on the preparation of 2-amino-6-bromopyridine. Retrieved from [Link][12]

  • Org. Syn. Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950). 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(18), 4287. [Link][13]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, providing insights into their causes and practical solutions.

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Question: My reaction is showing low conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, primarily related to reaction conditions and the stability of intermediates. Let's break down the common culprits and their solutions.

Probable Causes & Solutions:

  • Incomplete Initial Condensation: The formation of the imidazo[1,2-a]pyridine core often begins with the condensation of a 2-aminopyridine with a carbonyl compound or its equivalent.[1][2] In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, this involves the formation of an imine intermediate.[3][4] If this initial step is inefficient, the overall yield will be poor.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent, such as trimethyl orthoformate, can be beneficial.[5] Additionally, the choice of an appropriate acid or Lewis acid catalyst is crucial to promote imine formation.[3][6]

  • Suboptimal Reaction Temperature: The classical Tschitschibabin synthesis required high temperatures (150-200 °C), which can lead to degradation.[1] While modern methods operate under milder conditions, temperature remains a critical parameter.

    • Solution: Systematically screen the reaction temperature. For many modern protocols, temperatures between 60-110 °C are effective.[1][7] Microwave irradiation can sometimes accelerate the reaction and improve yields by providing uniform heating.[1]

  • Catalyst Inefficiency or Incompatibility: The choice of catalyst can significantly impact the reaction outcome. For instance, in copper-catalyzed syntheses, the copper source and ligands are critical.[8][9] In acid-catalyzed reactions, the pKa of the acid can influence the rate of key steps.

    • Solution: Experiment with different catalysts. For example, in multicomponent reactions, catalysts like ammonium chloride or p-toluenesulfonic acid have proven effective.[3] For oxidative coupling reactions, copper(I) salts like CuI or CuBr are often employed.[8][9]

  • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl component can sterically hinder the cyclization step.

    • Solution: If possible, consider using starting materials with less steric bulk. If the substituents are essential, you may need to prolong the reaction time or increase the temperature to overcome the steric barrier.

Issue 2: Formation of Unidentified Side Products

Question: I am observing significant formation of side products in my reaction mixture, complicating purification. What are these impurities likely to be and how can I minimize them?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions based on your chosen synthetic route is key to mitigating them.

Common Side Reactions and Their Prevention:

  • Ortoleva-King Reaction Intermediates: In syntheses involving 2-aminopyridines and acetophenones, particularly under acidic or iodine-mediated conditions, the reaction can proceed through an Ortoleva-King type intermediate.[8][10][11] Incomplete cyclization or alternative reaction pathways of these intermediates can lead to a mixture of products.

    • Mechanism: The Ortoleva-King reaction involves the formation of a pyridinium salt intermediate.

    • Prevention: Careful control of reaction time and temperature is crucial. Ensuring the complete conversion of the intermediate to the final product before workup can minimize these side products. The choice of base for the final cyclization step is also important.[7]

  • Self-Condensation of Carbonyl Compounds: Under basic or acidic conditions, aldehydes and ketones can undergo self-condensation (e.g., aldol condensation), leading to undesired oligomeric or polymeric materials.

    • Prevention: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine to maintain a low concentration of the free carbonyl. Optimizing the stoichiometry of the reactants can also help.

  • Over-oxidation or Side-Chain Reactions: In oxidative cyclization reactions, the oxidant can sometimes react with other functional groups in the molecule, leading to undesired byproducts.

    • Prevention: Use a milder oxidant or a stoichiometric amount of the oxidant. Running the reaction under an inert atmosphere if using a metal catalyst susceptible to air oxidation can also be beneficial.

  • Formation of Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although generally, the cyclization is highly regioselective.

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure imidazo[1,2-a]pyridine derivative. What are some effective purification strategies?

Answer:

Purification can indeed be challenging, especially when side products have similar polarities to the desired compound.

Purification Strategies:

Problem Recommended Purification Technique Rationale & Key Considerations
Closely Eluting Impurities Flash Chromatography with Optimized Solvent System A systematic screening of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) is essential. Adding a small amount of a basic modifier like triethylamine can improve peak shape for these basic compounds.
Tarry, Polymeric Byproducts Trituration or Recrystallization Before attempting chromatography, triturating the crude material with a non-polar solvent (e.g., diethyl ether, hexanes) can often remove a significant portion of tarry impurities. Recrystallization from a suitable solvent system can yield highly pure product.
Baseline Streaking on TLC/Column Acid/Base Extraction The basic nature of the imidazo[1,2-a]pyridine core allows for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product with an organic solvent.
Highly Polar Impurities Reverse-Phase Chromatography If the desired product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be effective for removing highly polar impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of imidazo[1,2-a]pyridines.

Q1: What are the main synthetic strategies for preparing imidazo[1,2-a]pyridines?

There are several robust methods for synthesizing the imidazo[1,2-a]pyridine scaffold.[12] The most common include:

  • Condensation Reactions: This is the classical approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone (Tschitschibabin synthesis).[1][2]

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions that combine three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction, which uses a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example.[3][4][13]

  • Oxidative Coupling/Cyclization: These methods often involve the reaction of 2-aminopyridines with ketones, alkynes, or nitroolefins in the presence of a catalyst (often copper or iron) and an oxidant.[8][9]

  • Intramolecular Cyclization: These strategies involve the cyclization of pre-functionalized pyridine precursors.

Q2: How does the choice of solvent affect the reaction outcome in GBB reactions?

The solvent can play a more significant role than just a medium for the reaction. In the Groebke-Blackburn-Bienaymé reaction, alcoholic solvents like methanol have been shown to act as co-catalysts, influencing the reaction mechanism and accelerating key steps.[14] In contrast, non-polar aprotic solvents like toluene may lead to slower reactions or lower yields.[14] Therefore, when optimizing a GBB reaction, a screen of protic solvents is highly recommended.

Q3: Can you explain the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction?

Certainly. The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. The generally accepted mechanism proceeds as follows:

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Tautomerization

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

  • Imine Formation: The 2-aminopyridine reacts with the aldehyde to form an imine, with the loss of a water molecule. This step is often acid-catalyzed.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the imine.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrile carbon, leading to the formation of the five-membered imidazole ring.

  • Tautomerization: A final tautomerization step yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.

Q4: Are there any "green" or environmentally friendly approaches to synthesizing imidazo[1,2-a]pyridines?

Yes, there is a growing interest in developing more sustainable synthetic methods. Some green chemistry approaches include:

  • Catalyst- and Solvent-Free Reactions: Some protocols have been developed that proceed efficiently at moderate temperatures without the need for a catalyst or solvent.[1]

  • Use of Water as a Solvent: Ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines has been successfully performed in water.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[1][13]

  • Multicomponent Reactions: MCRs are inherently atom-economical as they combine multiple starting materials in a single step, reducing waste.[13][15]

  • Use of Air as an Oxidant: Some copper-catalyzed oxidative cyclizations can utilize air as the terminal oxidant, which is an abundant and environmentally benign choice.[9]

III. Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) is added a catalytic amount of an acid catalyst (e.g., ammonium chloride, 10 mol%).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: General Procedure for a Copper-Catalyzed Oxidative Cyclization

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

  • In a reaction vessel, combine the 2-aminopyridine (1.0 mmol), the ketone or other coupling partner (1.2 mmol), and the copper catalyst (e.g., CuI, 10 mol%).

  • Add the appropriate solvent (e.g., DMF, toluene).

  • The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen (a balloon of air is often sufficient).

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

IV. References

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate.

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Request PDF - ResearchGate.

  • Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar.

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed.

  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Request PDF - ResearchGate.

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Technical Support Center: Purification of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.

Introduction: The Challenge of Purifying Brominated Imidazopyridines

Brominated imidazopyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] The introduction of a bromine atom provides a versatile handle for further functionalization, often through cross-coupling reactions.[2] However, the purification of these compounds can be a significant bottleneck due to the formation of closely related impurities, such as regioisomers and poly-brominated species, which often exhibit similar physical properties to the desired product. This guide will provide you with the knowledge to tackle these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing brominated imidazopyridines?

The most prevalent impurities in the synthesis of brominated imidazopyridines typically arise from the bromination reaction itself. These include:

  • Over-brominated products: The formation of di- or even tri-brominated species is a common issue, especially with activated imidazopyridine rings.[3] Controlling the stoichiometry of the brominating agent is critical to minimize this.

  • Regioisomers: Depending on the substitution pattern of the imidazopyridine core, bromination can occur at different positions, leading to a mixture of isomers that can be difficult to separate.

  • Unreacted starting material: Incomplete reactions will leave residual starting imidazopyridine in your crude product.

  • Hydrolysis products: If the reaction or work-up conditions are not carefully controlled, hydrolysis of the product can occur.

  • Residual brominating agent and byproducts: Reagents like N-Bromosuccinimide (NBS) can leave behind succinimide, which needs to be removed.

Q2: My brominated imidazopyridine is a solid. Should I use recrystallization or column chromatography for purification?

The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a relatively pure solid product (typically >90% pure). It is often faster and more scalable than chromatography for final purification. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or are insoluble in the hot solvent.[4]

  • Column chromatography is more suitable for separating complex mixtures containing multiple components with similar polarities, such as regioisomers or when the desired product is present in a lower concentration in the crude mixture.[5]

Q3: How does the position of the bromine atom on the imidazopyridine ring affect its polarity and purification?

The position of the bromine atom significantly influences the molecule's dipole moment and, consequently, its polarity. This, in turn, affects its solubility and retention behavior during chromatography. For instance, the introduction of a bromine atom generally increases the lipophilicity of the molecule.[6][7] The specific position can lead to subtle differences in polarity between isomers, which can be exploited for chromatographic separation. Understanding these differences is key to developing an effective purification strategy.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of brominated imidazopyridines.

Troubleshooting Recrystallization

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Causality: The compound's solubility in the chosen solvent is too high, or the solution is being cooled too quickly. Impurities can also sometimes act as a eutectic mixture, preventing crystallization.

  • Solutions:

    • Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.

    • Change the solvent system: If the above methods fail, a different solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.

Issue 2: Poor Recovery - A low yield of purified product is obtained.

  • Causality: The compound may be too soluble in the cold solvent, or too much solvent was used during the recrystallization process.

  • Solutions:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to dissolve the compound completely.

    • Cool thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.

    • Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. Be aware that this second crop may be less pure.

Table 1: Common Recrystallization Solvents for Brominated Aromatic Compounds [9]

Solvent SystemPolaritySuitable for
Ethanol/WaterPolarModerately polar compounds
Hexane/Ethyl AcetateNon-polar to polarNon-polar to moderately polar compounds
TolueneNon-polarNon-polar compounds
AcetonePolar aproticModerately polar compounds
Troubleshooting Column Chromatography

Issue 3: Poor Separation of Product and a Key Impurity (e.g., a Di-bromo species).

  • Causality: The polarity difference between your desired product and the impurity is insufficient for separation with the chosen mobile phase. Overloading the column can also lead to poor separation.

  • Solutions:

    • Optimize the mobile phase:

      • Adjust the solvent ratio: A small change in the ratio of your solvents (e.g., from 10% ethyl acetate in hexanes to 8%) can significantly improve separation.

      • Change the solvent system: If adjusting the ratio doesn't work, try a different solvent system with different selectivity (e.g., dichloromethane/methanol).

    • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.

    • Reduce the sample load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.

    • Consider a different stationary phase: If normal phase silica gel is not providing adequate separation, consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water).

Issue 4: Streaking or Tailing of the Compound on the TLC Plate and Column.

  • Causality: Brominated imidazopyridines are basic N-heterocycles. The acidic nature of standard silica gel can lead to strong interactions, causing streaking.

  • Solutions:

    • Add a basic modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to your mobile phase to neutralize the acidic sites on the silica gel. This will often result in sharper peaks and better separation.[10]

    • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Workflow for Troubleshooting Poor Chromatographic Separation

Caption: Troubleshooting workflow for poor chromatographic separation.

Experimental Protocols

Protocol 1: Purification of 3-bromo-imidazo[1,2-a]pyridine by Extraction and Washing

This protocol is adapted from a literature procedure for the synthesis of 3-bromo-imidazo[1,2-a]pyridine.[4]

Materials:

  • Crude 3-bromo-imidazo[1,2-a]pyridine in an organic solvent (e.g., chloroform or ethyl acetate)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ether

Procedure:

  • Quench the reaction: If the crude product is from a bromination reaction, add a saturated aqueous solution of sodium carbonate to the reaction mixture to neutralize any remaining acid and quench excess brominating agent.

  • Liquid-liquid extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the crude mixture with a suitable organic solvent like ethyl acetate.

  • Separate the layers: Allow the layers to separate and collect the organic layer.

  • Wash the organic layer: Wash the organic layer with saturated brine solution to remove residual water and inorganic salts.

  • Dry the organic layer: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Final wash: Wash the resulting crude solid with ether to remove highly non-polar impurities.

  • Dry the product: Dry the purified solid under vacuum to obtain 3-bromo-imidazo[1,2-a]pyridine. A typical yield for this process is around 73-80%.[4]

Protocol 2: Purification of Brominated Imidazopyridines by Flash Column Chromatography

This is a general protocol that can be adapted for various brominated imidazopyridines.

Materials:

  • Crude brominated imidazopyridine

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., hexanes and ethyl acetate)

  • Triethylamine (optional)

Procedure:

  • Determine the mobile phase: Use thin-layer chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.3. Test for separation from major impurities. If streaking is observed, add 0.5% triethylamine to the mobile phase.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the column: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated imidazopyridine.

Table 2: Example Column Chromatography Parameters for Brominated Imidazopyridine Analogs [5]

CompoundStationary PhaseMobile PhaseExpected Purity
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridineSilica GelHexane/Ethyl Acetate (gradient)>98%
8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridineSilica Gel50-60% Ethyl Acetate in HexaneNot specified

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of your purified product and identifying any remaining impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identifying contaminants.[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound and can help in identifying impurities by their mass-to-charge ratio.

Workflow for Purity Analysis and Characterization

Caption: A typical workflow for the analysis and characterization of a purified compound.

References

  • Guidechem.
  • BenchChem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (Accessed Jan 15, 2026).
  • YouTube.
  • Scientific Update.
  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667.
  • Tran, C., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461.
  • Unknown.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Volpi, G., et al.
  • BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (Accessed Jan 15, 2026).
  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. 2017.
  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • King Group.
  • ResearchGate. Sustainable bromination of organic compounds: A critical review.
  • EPFL.
  • Magiera-Mularz, K., et al. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 2021, 12(5), 768-773.
  • The Royal Society of Chemistry. Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • Beilstein Journals.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • MDPI.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Jul 30, 2019.
  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • TOKU-E.
  • ResearchGate.
  • PubMed. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Apr 28, 2021.
  • Unknown.
  • ResearchGate. Solubility of Imidacloprid in Different Solvents.
  • Scholars Research Library.
  • African Journal of Biomedical Research.
  • Journal of Reports in Pharmaceutical Sciences. RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Jul 26, 2018.
  • Beilstein Journals.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 2020.
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science (IJRES), 2021.
  • Semantic Scholar.
  • Journal of Medical Science.
  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. May 7, 2018.
  • PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this important heterocyclic scaffold. The unique chemical nature of this molecule, possessing both a reactive aryl bromide for cross-coupling and a carboxylic acid, presents specific challenges and opportunities. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of a Bifunctional Scaffold

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1] The 8-bromo-6-carboxylic acid derivative is a versatile building block, allowing for the introduction of diverse functionalities at the 8-position through modern cross-coupling reactions. However, the presence of the carboxylic acid group on the aromatic ring introduces a layer of complexity not seen with simpler aryl halides.

The primary challenge stems from the acidic proton of the carboxylic acid. Under the basic conditions required for most palladium-catalyzed cross-coupling reactions, this proton is abstracted to form a carboxylate. This carboxylate can then coordinate to the palladium center, potentially deactivating the catalyst and halting the catalytic cycle.[2] Furthermore, the resulting carboxylate salt can cause significant solubility issues, hindering the reaction in common organic solvents.[3]

This guide will address these challenges head-on, providing strategies to mitigate catalyst inhibition and manage solubility, thereby enabling efficient and high-yielding functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the likely causes?

Low or no conversion in a Suzuki-Miyaura coupling of this substrate is a common problem and can typically be traced back to a few key factors related to the carboxylic acid moiety.

Primary Causes & Solutions:

  • Catalyst Deactivation by Carboxylate: The most probable cause is the coordination of the in situ-formed carboxylate to the palladium catalyst, which can inhibit its activity.[2]

    • Solution 1: Increase Base Equivalents: At a minimum, you must use an additional equivalent of base to neutralize the carboxylic acid proton before it can interact with the catalyst. A total of 3-4 equivalents of a mild base like K₂CO₃ or K₃PO₄ is a good starting point.[3]

    • Solution 2: Switch Catalyst Precursor: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species. The carboxylate can interfere with this activation step. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can often circumvent this issue and lead to a successful reaction.[2]

    • Solution 3: Employ Microwave Irradiation: Microwave-assisted heating can significantly accelerate the rate of reaction, often overcoming the kinetic barrier of catalyst inhibition and driving the reaction to completion in shorter timeframes.[4] This has been shown to be effective for Suzuki couplings on the imidazo[1,2-a]pyridine scaffold.[5]

  • Poor Solubility of the Substrate Salt: Upon addition of the base, your starting material will form a salt, which may have poor solubility in common Suzuki solvents like toluene or dioxane. If the substrate is not in solution, the reaction cannot proceed efficiently.[3]

    • Solution 1: Modify the Solvent System: Adding a more polar co-solvent can help solubilize the carboxylate salt. Mixtures like dioxane/water, THF/water, or DMF are good alternatives to explore.[3]

    • Solution 2: Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carboxylate from the aqueous phase to the organic phase where the catalyst resides.

  • Protodeboronation of the Boronic Acid: Under basic conditions, particularly with water present and at elevated temperatures, the boronic acid coupling partner can be converted to the corresponding arene, reducing the amount available for cross-coupling.

    • Solution: Use a Milder Base or Anhydrous Conditions: Switching to a milder base like KF or CsF can sometimes reduce the rate of protodeboronation.[6] Alternatively, using more stable boronic acid derivatives like pinacol esters (BPin) or trifluoroborate salts can prevent this side reaction.[7]

Q2: I am attempting a Buchwald-Hartwig amination, but I am only recovering starting material. How can I get this reaction to work?

The Buchwald-Hartwig amination is also sensitive to the acidic proton of the carboxylic acid. Additionally, the amine nucleophile itself can be deactivated by protonation.

Primary Causes & Solutions:

  • Incompatible Base and Ligand System: Standard Buchwald-Hartwig conditions using strong bases like NaOtBu can be problematic. The carboxylate will be formed, and the amine nucleophile will be in equilibrium with its protonated, non-nucleophilic form.

    • Solution: Use a Specialized Ligand/Base Combination: For substrates with acidic protons, specific ligand and base systems have been developed. The use of a bulky, electron-rich biarylphosphine ligand like BrettPhos in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often effective.[8] This combination is designed to tolerate acidic functional groups like carboxylic acids and hydroxyls.[8]

  • Catalyst Inhibition: Similar to the Suzuki coupling, the carboxylate can inhibit the palladium catalyst.

    • Solution: Choose an Appropriate Pre-catalyst: Using a modern, well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more reliable formation of the active catalytic species in the presence of challenging functional groups.

Q3: My Sonogashira coupling is failing. What adjustments should I make?

The Sonogashira coupling also operates under basic conditions, typically using an amine base like triethylamine or diisopropylethylamine, making it susceptible to the same issues.

Primary Causes & Solutions:

  • Protonation of the Amine Base: The carboxylic acid will neutralize the amine base, halting the catalytic cycle which relies on the base to deprotonate the terminal alkyne.

    • Solution 1: Add an Inorganic Base: Supplement the amine base with an inorganic base like K₂CO₃ or Cs₂CO₃. This will serve as the primary base to neutralize the carboxylic acid and deprotonate the alkyne, while the amine can still play its role as a solvent and/or ligand.

    • Solution 2: Use Excess Amine Base: A large excess of the amine base (e.g., using it as the solvent) can sometimes overcome the stoichiometric neutralization by the substrate.

  • Copper-Free Conditions: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can sometimes be sensitive.

    • Solution: Attempt a Copper-Free Sonogashira: Several protocols exist for copper-free Sonogashira couplings. These often rely on specific palladium catalysts and ligands and may be more tolerant of diverse functional groups.

Q4: I've successfully formed my product, but now I'm struggling with purification. What is the best approach?

The product of the reaction is an amphoteric compound, containing both a basic nitrogen atom in the imidazopyridine ring system and an acidic carboxylic acid. This can make purification by standard silica gel chromatography challenging.

Primary Causes & Solutions:

  • Streaking/Poor Separation on Silica Gel: The amphoteric nature of the product can lead to strong interactions with the acidic silica gel, causing significant peak tailing and poor separation.

    • Solution 1: Isoelectric Point Precipitation: A highly effective method for purifying amphoteric compounds is to find their isoelectric point (the pH at which the net charge is zero). Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH) to form the carboxylate salt, filter off any non-acidic impurities, then slowly acidify the filtrate (e.g., with dilute HCl). The product should precipitate out at its isoelectric point, at which it has minimum water solubility. This precipitate can then be collected by filtration.[9]

    • Solution 2: Buffered Chromatography: If chromatography is necessary, consider neutralizing the silica gel or using a buffered eluent system. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can often lead to much better peak shapes. Start with 1% of the additive and optimize from there.

    • Solution 3: Reverse-Phase Chromatography: Reverse-phase chromatography (e.g., C18) is often better suited for polar, ionizable compounds and can provide excellent separation where normal-phase fails.

Frequently Asked Questions (FAQs)

  • Do I need to protect the carboxylic acid group before coupling?

    While protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester), performing the coupling, and then deprotecting is a very reliable, albeit longer, strategy, it is not always necessary.[2][3] By carefully selecting the reaction conditions as outlined in the troubleshooting guide—such as using Pd(PPh₃)₄, a suitable base/solvent system, and potentially microwave heating—you can often achieve successful coupling on the free acid.[2] For Buchwald-Hartwig aminations, using specialized ligands like BrettPhos with LiHMDS can also allow for direct coupling without protection.[8]

  • What is the recommended order of reagent addition?

    To minimize catalyst deactivation, it is advisable to add the base last, or at least after the palladium catalyst and ligand have had a chance to complex. A good general procedure is to combine the 8-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid, the coupling partner (boronic acid, amine, or alkyne), the palladium source, and the ligand in the reaction solvent. Degas the mixture thoroughly, and then add the degassed base solution under an inert atmosphere.

  • Is decarboxylation a risk at high temperatures?

    While decarboxylation of aryl carboxylic acids can occur, it typically requires very high temperatures or specific catalytic systems designed for that purpose.[10][11] Under the typical conditions for cross-coupling reactions (80-130 °C), significant thermal decarboxylation of this compound is not expected to be a major competing side reaction. However, if you are pushing the temperature very high (e.g., >150 °C) for a prolonged period, it is a possibility to consider.

  • Which palladium source is best to start with?

    For this particular substrate, starting with a Pd(0) source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is highly recommended.[2] This avoids potential complications with the in situ reduction of Pd(II) precatalysts that can be inhibited by the carboxylate.

Data Summary and Recommended Starting Conditions

The following table provides recommended starting conditions for the most common functionalization reactions. These should be considered as a starting point for your optimization.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)Primary/Secondary Amine (1.2-1.5 equiv)Terminal Alkyne (1.2-1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (5 mol%)G3-BrettPhos Pre-catalyst (2-5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand (Included in catalyst)(Included in pre-catalyst)(Included in catalyst)
Cu Co-catalyst N/AN/ACuI (10 mol%)
Base K₂CO₃ or K₃PO₄ (3.0 equiv)LiHMDS (2.5 equiv)Et₃N (3.0 equiv) & K₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1) or DMFToluene or DioxaneDMF or THF/Et₃N
Temperature 100-130 °C (Conventional or Microwave)80-110 °C60-80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols & Workflows

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a robust starting point that leverages microwave irradiation to enhance reaction rates and overcome potential catalyst inhibition.[4]

  • To a 10 mL microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a magnetic stir bar.

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add K₂CO₃ (3.0 equiv).

  • Add DMF (to a concentration of ~0.1 M).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 130 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS or TLC. If incomplete, irradiate for an additional 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify to pH ~4-5 with 1 M HCl. The product may precipitate. If so, collect by filtration. If not, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by isoelectric point precipitation or column chromatography as described in the troubleshooting section.

Workflow Diagram: Troubleshooting Low Yield in Cross-Coupling

The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckBase Are you using at least 3 eq. of base? Start->CheckBase CheckCatalyst Are you using a Pd(0) source (e.g., Pd(PPh3)4)? CheckBase->CheckCatalyst Yes IncreaseBase Increase base to 3-4 eq. CheckBase->IncreaseBase No CheckSolvent Is the reaction mixture homogeneous? CheckCatalyst->CheckSolvent Yes SwitchCatalyst Switch to Pd(PPh3)4 or a pre-catalyst CheckCatalyst->SwitchCatalyst No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent Use a more polar solvent system (e.g., DMF, Dioxane/H2O) CheckSolvent->ChangeSolvent No Success Reaction Optimized CheckTemp->Success Yes UseMicrowave Increase temperature or switch to microwave heating CheckTemp->UseMicrowave Still No ProtectAcid Final Resort: Protect COOH as an ester CheckTemp->ProtectAcid No IncreaseBase->CheckBase SwitchCatalyst->CheckCatalyst ChangeSolvent->CheckSolvent UseMicrowave->CheckTemp ProtectAcid->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

Logical Diagram: Key Considerations for Reaction Setup

This diagram illustrates the interconnected factors that must be considered when setting up the reaction.

ReactionSetup center Successful Functionalization Substrate Substrate (-COOH) Substrate->center Solubility Catalyst Catalyst System (Pd(0) Source) Substrate->Catalyst Inhibition Base Base (>2 eq.) Substrate->Base Neutralization Catalyst->center Activity Base->center Activation Base->Catalyst Activation Solvent Solvent (Polar/Aqueous Mix) Solvent->center Homogeneity Solvent->Substrate Solubilization

Caption: Interplay of key reaction components for successful functionalization.

References

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 12052–12061. [Link]

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]

  • Reddit user discussion on carboxylic acids in Suzuki coupling. (2024). r/OrganicChemistry. [Link]

  • Reddit user discussion on carboxylic acid interference in Suzuki reactions. (2021). r/OrganicChemistry. [Link]

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]

  • Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11373–11398. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749–759. [Link]

  • Keglevich, G., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5183. [Link]

  • Maji, M., & Maiti, D. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(2), 593-620. [Link]

  • Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 82(11), 5959–5966. [Link]

  • Al-Tel, T. H. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Jordan Journal of Pharmaceutical Sciences, 3(1). [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Liu, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7380–7385. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • da Silva, J. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 13950–13963. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4417-4426. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(44), 8497-8526. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Gu, J., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(20), 9116–9127. [Link]

  • Chen, Y.-C., et al. (2018). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry, 42(13), 10836-10845. [Link]

  • Sharma, M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • D. D. Le, et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(8), 2164-2167. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Highly regioselective palladium-catalyzed direct cross-coupling of imidazo[1,2-a]pyridines with arylboronic acids. [Link]

  • ResearchGate. (n.d.). Halodecarboxylation of heteroarene carboxylic acids. Reaction conditions. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(23), 9188–9193. [Link]

  • Blu, K., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinaldoximes and amidoximes. ePrints Soton. [Link]

  • Ismaili, L., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistryOpen, 11(3), e202100311. [Link]

  • University of Manchester. (n.d.). Ru-catalysed C-H arylation of (hetero)arenes and decarboxylative bromination of benzoic acids. Research Explorer. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(48), 56019–56035. [Link]

  • Al-Ghorbani, M., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22441–22453. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights to streamline your synthetic efforts.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in modern drug discovery, appearing in approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] Its rigid, planar structure and ability to engage in various biological interactions make it a highly sought-after scaffold. However, its synthesis, while often appearing straightforward, can be fraught with challenges ranging from low yields to difficult purifications. This guide aims to provide a rational framework for troubleshooting these issues, grounded in mechanistic principles and practical experience.

Core Synthetic Pathways

The most common and direct route to the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-haloketone, a method first reported by Tschitschibabin.[2] Variations and alternative modern methods, such as multicomponent reactions (MCRs) and transition-metal-catalyzed cyclizations, have expanded the synthetic arsenal.[3][4] Understanding the fundamental steps is key to troubleshooting.

G cluster_0 Classical Tschitschibabin Synthesis 2-Aminopyridine 2-Aminopyridine SN2_Alkylation Sₙ2 Alkylation 2-Aminopyridine->SN2_Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Alkylation Cyclization Intramolecular Cyclization SN2_Alkylation->Cyclization Forms pyridinium salt intermediate Dehydration Dehydration Cyclization->Dehydration Forms hydroxyl intermediate Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: Core workflow of the Tschitschibabin reaction.

Troubleshooting Guide & FAQs

Question 1: My reaction shows low or no conversion of the starting 2-aminopyridine. What are the likely causes?

Answer: This is one of the most common issues and typically points to problems in the initial SN2 alkylation step or the quality of your starting materials.

Potential Causes & Solutions:

  • Poor Nucleophilicity of 2-Aminopyridine:

    • Causality: The nucleophilicity of the endocyclic pyridine nitrogen is crucial for the initial attack on the α-haloketone.[2] Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO₂, -CN, -CF₃) significantly decrease this nucleophilicity, slowing down or even halting the reaction.

    • Solution: For electronically poor 2-aminopyridines, you will need to employ more forcing reaction conditions. Increase the reaction temperature (e.g., from 80 °C to 120 °C in a solvent like DMF or DMA) or consider microwave-assisted synthesis, which can dramatically accelerate the reaction.[5]

    • Self-Validation: Monitor the reaction by TLC or LC-MS. If you see the formation of the intermediate pyridinium salt but no final product, the issue lies in the subsequent cyclization/dehydration steps, not the initial alkylation.

  • Inactive α-Haloketone:

    • Causality: α-Haloketones, especially α-bromoketones, can be lachrymatory and unstable over long-term storage. They can decompose, leading to a lower effective concentration of your electrophile.

    • Solution: Whenever possible, use freshly prepared or recently purchased α-haloketones. An alternative is the in situ generation of the α-haloketone from the corresponding ketone using reagents like N-Bromosuccinimide (NBS) or molecular iodine.[5][6] This avoids handling the lachrymatory intermediate.

    • Protocol Check: If using an older bottle, verify its purity by ¹H NMR before use.

  • Inappropriate Solvent Choice:

    • Causality: The initial alkylation forms a charged pyridinium salt. A solvent that can stabilize this intermediate is beneficial.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally effective. Protic solvents like ethanol can also be used and may facilitate the subsequent cyclization, but the initial step may be slower. For stubborn reactions, switching from MeCN to DMF can often provide the necessary boost in rate.

Question 2: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is low. What's going on?

Answer: The formation of multiple byproducts often indicates that side reactions are competing with the main cyclization pathway. The structure of your starting materials plays a significant role here.

Potential Causes & Solutions:

  • Side Reactions of the α-Haloketone:

    • Causality: α-Haloketones are bifunctional and can undergo self-condensation or react with other nucleophiles present. The presence of a base, often added to facilitate the reaction, can exacerbate this issue.

    • Solution: Avoid using a strong, non-nucleophilic base in the initial phase of the reaction if possible. Some protocols add a mild base like NaHCO₃ or K₂CO₃, which is generally well-tolerated.[7] However, if byproduct formation is severe, consider a two-step procedure: first, form the pyridinium salt by refluxing the 2-aminopyridine and α-haloketone in a solvent like acetone, then add the base to induce cyclization.

  • Ambiguous Nucleophilicity of Substituted 2-Aminopyridines:

    • Causality: While the endocyclic nitrogen is generally the most nucleophilic site, substituents on the 2-aminopyridine can alter this. For instance, an additional amino group on the ring could also be alkylated, leading to undesired isomers.

    • Solution: This is a substrate-specific issue. If you suspect alternative alkylation pathways, you may need to protect other nucleophilic sites on your 2-aminopyridine before the reaction.

G cluster_main Desired Pathway cluster_side Side Reactions Start 2-Aminopyridine + α-Haloketone Intermediate Pyridinium Salt Start->Intermediate Endocyclic N Attack (Correct) Side1 Self-Condensation of Haloketone Start->Side1 Base-Mediated Side2 Exocyclic N Attack (Incorrect Isomer) Start->Side2 Sterically Favored? Product Imidazo[1,2-a]pyridine Intermediate->Product Cyclization

Caption: Competing reaction pathways in imidazo[1,2-a]pyridine synthesis.

Question 3: The final purification is challenging. My product is difficult to separate from impurities. What are the best practices?

Answer: Purification can be tricky, especially if the polarity of your product is similar to that of the starting materials or byproducts.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: Unreacted 2-aminopyridine can be basic and streak on silica gel columns, co-eluting with the product.

    • Solution: Ensure the reaction has gone to completion by TLC/LC-MS. If a small amount of starting material remains, consider an acidic wash during the workup. Dissolve the crude mixture in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with dilute HCl (e.g., 1 M). The basic 2-aminopyridine will move to the aqueous layer as its hydrochloride salt, while the less basic imidazo[1,2-a]pyridine product typically remains in the organic layer. Caution: Highly functionalized or very polar products may also be lost to the aqueous layer with this method.

  • Baseline Material on Silica Gel:

    • Causality: The pyridinium salt intermediate is highly polar and will often remain at the baseline of the TLC plate. If the reaction is incomplete, this salt can decompose or streak during chromatography.

    • Solution: A basic workup can help. Washing the crude organic extract with a saturated NaHCO₃ solution will neutralize any remaining pyridinium salt, potentially making the subsequent chromatography cleaner.

  • Alternative Purification Techniques:

    • Causality: Standard silica gel chromatography may not be sufficient for closely related isomers or byproducts.

    • Solution: Consider recrystallization if your product is a solid. A common solvent system is ethanol/water or ethyl acetate/hexanes. For very difficult separations, preparative HPLC or chromatography on alumina (which has different selectivity than silica) may be necessary. Automated flash chromatography systems can also provide superior separation compared to manual columns.[8]

Key Parameter Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. The following table provides a starting point for screening key parameters.

ParameterCondition 1Condition 2Condition 3Rationale & Expert Insight
Solvent Acetonitrile (MeCN)Ethanol (EtOH)Dimethylformamide (DMF)MeCN is a good starting point for many substrates. EtOH can promote the cyclization/dehydration steps. DMF is used for unreactive starting materials due to its high boiling point.[7]
Temperature Room Temp80 °C (Reflux MeCN)120 °C (in DMF)Start at room temperature if using highly reactive substrates. Reflux is standard. Higher temperatures are for electron-deficient systems.
Base (Optional) NoneNaHCO₃K₂CO₃Often, no base is needed. Bicarbonate is a mild choice to neutralize HBr byproduct. K₂CO₃ is slightly stronger and may accelerate cyclization.
Concentration 0.1 M0.5 M1.0 MMore concentrated reactions can be faster but may also increase the rate of bimolecular side reactions. Start around 0.1-0.5 M.

Detailed Protocol: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a robust starting point for the synthesis of a simple, unsubstituted imidazo[1,2-a]pyridine.

Reagents & Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.05 equiv)

  • Ethanol (to make a 0.2 M solution)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine and ethanol. Stir until all solids are dissolved.

  • Reagent Addition: Add 2-bromoacetophenone to the solution.

  • Initial Alkylation: Heat the mixture to reflux (approx. 78-80 °C) and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). You should observe the consumption of the starting materials and the formation of a new, highly polar spot at the baseline (the pyridinium salt intermediate).

  • Cyclization: After the initial reflux period, add sodium bicarbonate to the reaction mixture. Continue to reflux for another 6-12 hours, or until the reaction is complete.

    • Self-Validation Checkpoint: Continue monitoring by TLC. The polar intermediate spot should disappear, and a new, less polar spot corresponding to the final product should appear. The product typically has an Rf of 0.4-0.6 in 30% EtOAc/Hexanes and is often fluorescent under UV light.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to yield the product as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Wagare, D. S., Sonone, A., Farooqui, M., & Durrani, A. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Reddy, R. K., et al. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine.
  • Gencheva, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Yadav, J. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Yadav, J. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Shaabani, A., et al. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Katritzky, A. R., et al. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Berteina-Raboin, S., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.

Sources

stability issues of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile heterocyclic compound, particularly under acidic and basic conditions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in numerous therapeutic agents.[1][2] The stability of derivatives like this compound is paramount for consistent biological activity and formulation development. This guide will delve into the potential degradation pathways and provide practical, field-proven advice for your experimental workflows.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific issues you may encounter during your experiments with this compound in acidic or basic media.

Question 1: I'm observing a decrease in the concentration of my stock solution of this compound in an acidic buffer over time. What could be the cause?

Answer:

While the imidazo[1,2-a]pyridine core is generally stable, prolonged exposure to acidic conditions, especially at elevated temperatures, could potentially lead to a few degradation pathways. The most likely of these is decarboxylation.

Causality: Heteroaromatic carboxylic acids can undergo protodecarboxylation, where the carboxylic acid group is replaced by a hydrogen atom.[3][4] This reaction is often facilitated by heat and the presence of acid. The stability of the resulting protonated intermediate can influence the rate of this degradation.

Troubleshooting Steps:

  • Temperature Control: If your experimental protocol allows, try to maintain your acidic solutions at a lower temperature (e.g., 4°C) to minimize the rate of potential decarboxylation.

  • pH Optimization: Investigate if a less acidic pH can be used for your experiment without compromising the desired outcome. A milder acidic environment may slow down the degradation process.

  • Time-Course Analysis: Perform a time-course study by analyzing aliquots of your solution at different time points using a stability-indicating method like HPLC or UPLC-MS. This will help you quantify the rate of degradation and determine an acceptable time frame for your experiments.

  • Inert Atmosphere: While less common for simple acidic degradation, conducting your experiment under an inert atmosphere (e.g., nitrogen or argon) can help rule out any oxidative processes that might be accelerated by acidic conditions.

Question 2: My experiments in a basic aqueous solution (pH > 9) show the appearance of a new, more polar peak in my HPLC chromatogram. What is this likely to be?

Answer:

Under basic conditions, the primary concern for this compound is not typically the carboxylic acid group, which will exist as a stable carboxylate salt.[5] Instead, you should consider the possibility of nucleophilic substitution on the pyridine ring, specifically the displacement of the bromide.

Causality: The pyridine ring system can be susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and at elevated temperatures. In a basic aqueous solution, the hydroxide ion (OH⁻) can act as a nucleophile, potentially replacing the bromine atom to form the corresponding 8-hydroxy derivative. This new compound would likely be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Characterize the Degradant: If possible, isolate the new peak and characterize it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. An increase in mass corresponding to the replacement of Br with OH would support this hypothesis.

  • Minimize Temperature and Exposure Time: As with acidic conditions, reducing the temperature and the duration of exposure to the basic environment can significantly slow down this potential degradation pathway.

  • Use a Non-Nucleophilic Base: If your experimental design permits, consider using a non-nucleophilic organic base to adjust the pH, although this may not be feasible in purely aqueous systems.

  • Protective Strategies: In synthetic applications, if the bromine atom is critical for a subsequent reaction, consider performing the basic step at the lowest possible temperature and for the shortest duration.

Frequently Asked Questions (FAQs)

Q1: Is the imidazo[1,2-a]pyridine ring system itself prone to cleavage under acidic or basic conditions?

A: The imidazo[1,2-a]pyridine ring is a robust aromatic system and is generally stable under typical aqueous acidic and basic conditions.[6] Literature on its synthesis and functionalization suggests good stability.[2][7] Ring-opening reactions have been reported, but these typically occur under specific and more forcing conditions, such as in the presence of strong oxidizing agents or under radical conditions, rather than simple acid-base hydrolysis.

Q2: What is the most likely degradation product under forced degradation conditions (e.g., high heat, strong acid/base)?

A: Based on the chemistry of related heteroaromatic carboxylic acids, the most probable degradation product under harsh acidic and thermal stress would be the decarboxylated compound, 8-bromoimidazo[1,2-a]pyridine.[3][4] Under strongly basic and high-temperature conditions, nucleophilic substitution of the bromine with a hydroxyl group to form 8-hydroxy-imidazo[1,2-a]pyridine-6-carboxylic acid is a possibility.

Q3: How can I best monitor the stability of this compound in my experiments?

A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is a common and effective choice.[8] Coupling this with Mass Spectrometry (LC-MS) will provide valuable information on the mass of any potential degradants, aiding in their identification.

Q4: Are there any recommended storage conditions for stock solutions of this compound?

A: For optimal stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. If possible, prepare fresh solutions for your experiments. If you need to store solutions in buffers, consider preparing them in a neutral pH buffer if your experimental conditions allow, and store them at low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.[4][8]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours, taking aliquots at the specified time points for analysis.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution to obtain the solid compound.

    • Heat the solid at 80°C for 24 hours.

    • At the end of the study, dissolve the solid in methanol and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable container) to a light source according to ICH Q1B guidelines.

    • Analyze the sample at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

This is a starting point and may require optimization for your specific system and degradation products.

Visualizations

degradation_pathway parent 8-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid decarboxylated 8-Bromoimidazo[1,2-a]pyridine parent->decarboxylated Acidic Conditions / Heat (-CO2) hydroxylated 8-Hydroxyimidazo[1,2-a]pyridine- 6-carboxylic acid parent->hydroxylated Basic Conditions / Heat (+OH, -Br)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acidic\nConditions Acidic Conditions Neutralize & Analyze Neutralize & Analyze Acidic\nConditions->Neutralize & Analyze HPLC/UPLC-MS Analysis HPLC/UPLC-MS Analysis Neutralize & Analyze->HPLC/UPLC-MS Analysis Basic\nConditions Basic Conditions Basic\nConditions->Neutralize & Analyze Oxidative\nConditions Oxidative Conditions Analyze Analyze Oxidative\nConditions->Analyze Analyze->HPLC/UPLC-MS Analysis Thermal\nStress Thermal Stress Dissolve & Analyze Dissolve & Analyze Thermal\nStress->Dissolve & Analyze Dissolve & Analyze->HPLC/UPLC-MS Analysis Stock Solution Stock Solution Stock Solution->Acidic\nConditions Stock Solution->Basic\nConditions Stock Solution->Oxidative\nConditions Stock Solution->Thermal\nStress Data Interpretation Data Interpretation HPLC/UPLC-MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2016). ACS Medicinal Chemistry Letters. [Link]

  • (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Forced Degradation Studies. (2016). MedCrave Online. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules. [Link]

  • (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. (2024). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid via recrystallization. This document offers in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this heterocyclic compound.

Introduction to the Purification Challenge

This compound is a key building block in medicinal chemistry, valued for its rigid, fused heterocyclic structure. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. Recrystallization is a powerful and cost-effective method for purification, but its success is highly dependent on understanding the physicochemical properties of the target molecule and potential impurities.

The structure of this compound, with its polar carboxylic acid group, a moderately polar imidazopyridine core, and the heavy bromine atom, presents a unique solubility profile that requires careful solvent selection for effective recrystallization.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
Polarity Moderately polarThe carboxylic acid group is highly polar, while the bromo-imidazopyridine core is of intermediate polarity.
Melting Point HighFused aromatic heterocyclic systems often have high melting points due to rigid structures and strong intermolecular interactions.
Solubility Poor in non-polar solvents (e.g., hexane, toluene). Moderate to good in polar aprotic solvents (e.g., DMF, DMSO) and some polar protic solvents (e.g., alcohols), especially at elevated temperatures.The carboxylic acid group can engage in hydrogen bonding with protic solvents. The aromatic core contributes to solubility in aprotic polar solvents.
Thermal Stability Likely stable at typical recrystallization temperatures.Imidazopyridine rings are generally thermally robust. However, prolonged heating at very high temperatures could risk decarboxylation.

Understanding Potential Impurities

Effective purification requires an understanding of what needs to be removed. Based on a likely synthetic route starting from a 2-amino-3-bromopyridine derivative and an α-keto acid (or its ester followed by hydrolysis), common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-3-bromopyridine-5-carboxylic acid (or its precursor).

  • Side-Reaction Byproducts: Including products of decarboxylation, over-bromination, or incomplete cyclization.

  • Residual Solvents and Reagents: From the synthesis and initial workup.

Experimental Workflow: Recrystallization Protocol

This section provides a detailed, step-by-step protocol for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product solvent_selection Select Solvent System (e.g., Ethanol/Water, DMF/Water) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

avoiding debromination in reactions with 8-bromo-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic methodologies involving 8-bromo-imidazo[1,2-a]pyridines. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges in the functionalization of this important heterocyclic scaffold. Our focus is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing these transformations.

Troubleshooting Guide: Preventing Unwanted Debromination

One of the most persistent challenges in the derivatization of 8-bromo-imidazo[1,2-a]pyridines via palladium-catalyzed cross-coupling reactions is the premature loss of the bromine substituent, leading to the formation of the hydrodebrominated imidazo[1,2-a]pyridine byproduct. This side reaction reduces the yield of the desired product and complicates purification. This guide will walk you through the causes of this issue and provide actionable strategies to mitigate it.

Understanding the Problem: The Mechanism of Debromination

Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings. The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can arise from various sources in the reaction mixture, including trace amounts of water, alcohol solvents, or even certain amine bases. Once formed, the Pd-H species can participate in a competing reaction pathway that cleaves the C-Br bond, replacing the bromine with a hydrogen atom.

The imidazo[1,2-a]pyridine core, being an electron-deficient N-heterocycle, is particularly susceptible to this unwanted side reaction. The nitrogen atom in the pyridine ring can also coordinate with the palladium catalyst, influencing its reactivity and potentially favoring pathways that lead to debromination.

Frequently Asked Questions (FAQs) about Debromination

Q1: I'm observing a significant amount of imidazo[1,2-a]pyridine in my reaction mixture instead of my desired coupled product. What is happening?

A1: You are likely experiencing hydrodebromination, a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is generated in your reaction, which then reacts with your 8-bromo-imidazo[1,2-a]pyridine to cleave the C-Br bond.

Q2: What are the most common sources of the palladium-hydride species that causes debromination?

A2: The Pd-H species can be generated from several sources:

  • Trace water: Even in seemingly anhydrous conditions, small amounts of water can react with the palladium catalyst and a base to form Pd-H.

  • Solvents: Protic solvents like alcohols are a direct source of hydrides. Some polar aprotic solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation.

  • Bases: Amine bases or alkoxides can sometimes act as hydride donors.

  • Reagents: Impurities in your starting materials or coupling partners can also contribute to the formation of Pd-H.

Q3: Why is my 8-bromo-imidazo[1,2-a]pyridine more prone to debromination than other aryl bromides?

A3: N-heterocyclic halides, like your substrate, are generally more electron-deficient, which can make the C-Br bond more susceptible to certain palladium-catalyzed side reactions. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium center, altering the catalyst's electronic properties and reactivity in a way that may promote debromination.

Q4: Can the choice of palladium catalyst itself influence the extent of debromination?

A4: Absolutely. The ligand coordinated to the palladium atom is a critical factor. Bulky, electron-rich phosphine ligands are often effective at preventing debromination. These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the debromination pathway.

Troubleshooting Workflow for Debromination

If you are facing issues with debromination, follow this systematic troubleshooting workflow. The key is to methodically adjust one parameter at a time to identify the root cause.

Debromination_Troubleshooting start High Debromination Observed ligand Step 1: Evaluate Ligand System start->ligand Is the ligand bulky and electron-rich? base Step 2: Change the Base ligand->base Try XPhos, SPhos, RuPhos, or bulky NHCs. If debromination persists... solvent Step 3: Switch the Solvent base->solvent Strong organic bases (e.g., NaOtBu) can be problematic. Switch to weaker inorganic bases (K3PO4, Cs2CO3). If debromination persists... temp Step 4: Lower the Temperature solvent->temp Protic or polar aprotic solvents (e.g., DMF, alcohols) can be hydride sources. Use non-polar, aprotic solvents (Toluene, Dioxane). If debromination persists... end Debromination Minimized temp->end Debromination may have a higher activation energy. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

Caption: A step-by-step decision-making workflow for troubleshooting debromination.

Detailed Troubleshooting Strategies and Protocols

Ligand Selection: The First Line of Defense

The choice of ligand is paramount in controlling the outcome of your cross-coupling reaction. For substrates like 8-bromo-imidazo[1,2-a]pyridine, bulky and electron-rich ligands are highly recommended. These ligands stabilize the palladium center and accelerate the rate of reductive elimination, the step that forms your desired product, thereby outcompeting the debromination pathway.

Recommended Ligands:

  • Biaryl Phosphines: SPhos, XPhos, RuPhos, BrettPhos

  • N-Heterocyclic Carbenes (NHCs): IPr, SIMes

Ligand ClassSpecific ExampleKey Features
Biaryl Phosphines SPhos, XPhosBulky, electron-rich, and known to be effective for challenging couplings, including those with heteroaryl halides.
N-Heterocyclic Carbenes (NHCs) IPrStrong σ-donors that form stable complexes with palladium, often leading to high catalytic activity and reduced side reactions.

Experimental Protocol: Suzuki Coupling with an Optimized Ligand

This protocol provides a starting point for the Suzuki coupling of 8-bromo-imidazo[1,2-a]pyridine with an arylboronic acid, designed to minimize debromination.

Suzuki_Protocol setup 1. Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Argon) reagents 2. Add Solids: - 8-bromo-imidazo[1,2-a]pyridine (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Pd catalyst (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K3PO4, 2.0 equiv) setup->reagents solvent 3. Add Solvent: - Degassed, anhydrous Toluene or Dioxane reagents->solvent reaction 4. Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup: - Cool to RT - Aqueous workup - Extraction - Purification reaction->workup

Caption: Experimental workflow for a Suzuki coupling reaction optimized to minimize debromination.

Base Selection: Avoiding Hydride Donors

Strong organic bases, such as sodium tert-butoxide (NaOtBu), are often used in cross-coupling reactions but can sometimes promote debromination. Weaker, inorganic bases are generally a safer choice for sensitive substrates.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Carbonate (K₂CO₃)

BaseStrengthComments
K₃PO₄ ModerateOften an excellent choice for Suzuki couplings, providing a good balance of reactivity and low incidence of side reactions.
Cs₂CO₃ ModerateAnother effective base, particularly in Suzuki and Sonogashira reactions.
NaOtBu StrongWhile effective in many Buchwald-Hartwig aminations, it should be used with caution due to its potential to promote debromination.
Solvent Choice: Minimizing Protic Impurities

The solvent can be a source of protons or hydrides that lead to debromination. Therefore, using a dry, non-polar, aprotic solvent is crucial.

Recommended Solvents:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF) - use with caution, ensure it is anhydrous

Solvents to Avoid or Use with Caution:

  • Alcohols (Methanol, Ethanol)

  • Dimethylformamide (DMF) - can decompose at high temperatures

  • Water - while some protocols use aqueous mixtures, it can be a source of protons

Reaction Temperature: A Balancing Act

In some cases, the debromination side reaction may have a higher activation energy than the desired cross-coupling. If you have optimized the ligand, base, and solvent and still observe debromination, lowering the reaction temperature may be beneficial. Try reducing the temperature in 10-20 °C increments (e.g., from 110 °C to 90 °C) and monitor the reaction progress. This may require longer reaction times, but the improved selectivity can lead to a higher yield of the desired product.

References

  • Hartwig, J. F. (2007).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. Our focus is on identifying and mitigating common impurities to ensure the highest quality of your final compound.

Introduction: The Criticality of Purity

This compound is a key building block in medicinal chemistry, serving as a scaffold for numerous therapeutic agents. The imidazo[1,2-a]pyridine core is a "privileged structure" found in marketed drugs like Zolpidem and Alpidem.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesired, potentially toxic, side products in active pharmaceutical ingredients (APIs). This guide is designed to provide practical, experience-based solutions to common purity challenges encountered during its synthesis.

Common Synthetic Pathway Overview

A prevalent strategy for constructing the imidazo[1,2-a]pyridine core involves the cyclization of a 2-aminopyridine derivative with a C2 synthon, such as an α-haloketone or aldehyde.[3][4] The synthesis of the target molecule often starts from a substituted 2-aminopyridine, which is cyclized, followed by hydrolysis of an ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_final Final Product & Hydrolysis A 2-Amino-3,5-dibromopyridine C Ethyl 8-Bromoimidazo[1,2-a]pyridine-6-carboxylate A->C Cyclization (e.g., NaHCO3, Ethanol, Reflux) B Ethyl Bromopyruvate B->C D This compound C->D Base or Acid Hydrolysis (e.g., NaOH, H2O) Decarboxylation_Troubleshooting Start Crude Product Contains Decarboxylated Impurity Cause1 Cause: Excessive Heat During Hydrolysis/Work-up Start->Cause1 Cause2 Cause: Prolonged Exposure to Acidic Conditions Start->Cause2 Solution1 Solution: Lower Hydrolysis Temperature (e.g., 50-60°C) Cause1->Solution1 Solution3 Solution: Minimize Time at High Temperatures Cause1->Solution3 Solution2 Solution: Careful pH Adjustment During Acidification Cause2->Solution2

Sources

Technical Support Center: Scale-Up Synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] While its synthesis on a laboratory scale is well-documented, transitioning to a pilot or manufacturing scale introduces significant challenges related to reaction control, impurity management, and product isolation. This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the scale-up of its synthesis, focusing on the widely employed cyclocondensation pathway.

Section 1: The Core Reaction - Scale-Up Cyclocondensation

The most common and scalable route involves the cyclocondensation of a substituted 2-aminopyridine with an α-halo-aldehyde, typically chloroacetaldehyde. The overall workflow is depicted below.

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Stage cluster_workup Work-Up & Isolation SM Starting Material: 2-Amino-3-bromo-5-carboxypyridine Reactor Reactor Charge & Inerting Solvent Solvent System (e.g., Ethanol/Water) Base Base (e.g., NaHCO3) Addition Controlled Addition of Chloroacetaldehyde Reactor->Addition 1. Charge Reagents Temp Maintain Temp (e.g., 40-50°C) Addition->Temp 2. Exothermic Reaction IPC In-Process Control (IPC) (HPLC Monitoring) Temp->IPC 3. Monitor Conversion Quench Reaction Quench (Cooling) IPC->Quench 4. Reaction Complete pH_Adjust pH Adjustment (Precipitation) Quench->pH_Adjust Filter Filtration & Washing pH_Adjust->Filter Dry Drying Filter->Dry Product Final Product: 8-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid Dry->Product

Caption: High-level workflow for the scale-up synthesis.

Frequently Asked Questions (FAQs): Reaction Stage

Q1: My reaction has stalled, showing incomplete conversion of the 2-aminopyridine starting material even after extended reaction time. What is the likely cause?

Answer: The most common causes for stalled conversion during scale-up are poor mass transfer, insufficient reagent, or deactivation of the aldehyde.

  • Causality & Expertise: The starting material, 2-amino-3-bromo-5-carboxypyridine, can exist as a zwitterion and may have limited solubility in purely organic solvents. On a larger scale, inadequate agitation can lead to a significant portion of the starting material remaining out of solution and unavailable to react. Secondly, chloroacetaldehyde is volatile and can also degrade or polymerize over time, especially if the reaction temperature is too high or if localized "hot spots" occur due to poor mixing.[2]

  • Troubleshooting & Validation:

    • Confirm Reagent Stoichiometry: Ensure that 1.1 to 1.2 equivalents of chloroacetaldehyde were added, accounting for potential losses due to its volatility.

    • Improve Agitation: Check that the reactor's agitation speed is sufficient to create a homogenous slurry. There should be no visible settling of solids at the bottom of the reactor.

    • Solvent System Modification: Consider modifying the solvent system. A mixture of ethanol and water (e.g., 4:1) can significantly improve the solubility of the aminopyridine salt, enhancing reaction rates.

    • IPC Check: Use HPLC to analyze a well-mixed sample. If the reaction proceeds after improving agitation or modifying the solvent, mass transfer was the issue. If it remains stalled, a controlled second charge of the aldehyde (0.1 eq) may be necessary.

Q2: The reaction mixture is turning dark brown or black, and I'm seeing a significant amount of tar-like residue upon work-up. Why is this happening?

Answer: This strongly indicates the polymerization of chloroacetaldehyde, a common and problematic side reaction.

  • Causality & Expertise: Chloroacetaldehyde is highly susceptible to self-condensation and polymerization, a process that is accelerated by heat and basic conditions.[3] During scale-up, inefficient heat removal can lead to a rise in the internal temperature, creating hot spots that initiate polymerization. This not only consumes the reagent but also traps the product, making isolation and purification extremely difficult.

  • Troubleshooting & Validation:

    • Strict Temperature Control: The addition of chloroacetaldehyde is exothermic. It must be added subsurface at a controlled rate to ensure the internal batch temperature does not exceed 50°C. Utilize a reactor jacket with an appropriate cooling fluid.

    • Reverse Addition: Consider a reverse addition, where the 2-aminopyridine slurry is added to a solution of the chloroacetaldehyde. However, this is often less practical on a large scale. The standard approach is slow, controlled addition of the aldehyde.

    • Use a Stable Aldehyde Source: Chloroacetaldehyde is typically supplied as a ~40-50% aqueous solution. Ensure its quality is high and it has not been stored for long periods. Using bromoacetal followed by in-situ hydrolysis is a milder but more expensive alternative.[4]

    • Validation: A successful modification will result in a much lighter-colored reaction mixture (typically yellow to light amber) and a cleaner HPLC profile, with a significant reduction in baseline noise or broad, undefined peaks.

Section 2: Work-Up and Purification Challenges

Isolating a pure product on a large scale requires a robust and reproducible procedure that avoids chromatography. The primary method is a pH-controlled precipitation.

start Crude Reaction Mixture purity_check IPC Purity > 98%? start->purity_check cool_precipitate Cool & Adjust pH to 4.5 - 5.0 purity_check->cool_precipitate Yes impurity_check Identify Impurities (HPLC-MS) purity_check->impurity_check No filter_wash Filter & Wash (Water, then Acetone) cool_precipitate->filter_wash dry Dry to Constant Weight filter_wash->dry final_product Final Product (>99% Purity) dry->final_product impurity_type Main Impurity? impurity_check->impurity_type base_leach Dilute & Basify (pH > 10 with NaOH) Filter off insolubles impurity_type->base_leach Starting Material recrystallize Recrystallization (e.g., from aq. DMF or NMP) impurity_type->recrystallize Decarboxylated Byproduct acid_precipitate Acidify Filtrate (pH 4.5 with HCl) Precipitate Product base_leach->acid_precipitate acid_precipitate->filter_wash recrystallize->filter_wash

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs): Purification

Q3: My product yield is very low after pH adjustment and precipitation. Where did it go?

Answer: This issue typically points to incorrect pH for precipitation or high product solubility in the work-up medium.

  • Causality & Expertise: this compound is an amphoteric molecule. The carboxylic acid has a pKa around 3-4, and the pyridine nitrogen is basic. The isoelectric point, where solubility is at its minimum, is typically in the pH range of 4.5-5.5. If the pH is too low (<3), the pyridine nitrogen is protonated, forming a soluble salt. If the pH is too high (>7), the carboxylic acid is deprotonated, forming a soluble carboxylate salt.[5] Furthermore, if the work-up volume is excessively large, even at the isoelectric point, losses due to residual solubility can be significant.

  • Troubleshooting & Validation:

    • Calibrate pH Meter: First, ensure your large-scale pH probe is properly calibrated.

    • Optimize Precipitation pH: Perform small-scale experiments to find the exact pH of minimum solubility for your specific solvent matrix. Start the adjustment slowly and watch for the onset of precipitation.

    • Check the Mother Liquor: Take a sample of the filtrate (mother liquor) after isolation and run an HPLC analysis. A large product peak confirms solubility losses.

    • Solvent Exchange: Before pH adjustment, consider distilling off a portion of the organic solvent (e.g., ethanol) under vacuum. This will decrease the product's solubility in the remaining aqueous medium and lead to a more efficient precipitation.

Q4: My final product is contaminated with the decarboxylated impurity, 8-bromoimidazo[1,2-a]pyridine. How can I remove it?

Answer: This is a common impurity, especially if the reaction or work-up involved high temperatures. Removal relies on the difference in acidity between the two compounds.

  • Causality & Expertise: The carboxylic acid group at the 6-position can be thermally labile. Prolonged heating above 80-90°C, especially in solution, can lead to decarboxylation.[6] The resulting impurity, 8-bromoimidazo[1,2-a]pyridine, lacks the acidic handle and is significantly less polar.

  • Troubleshooting & Validation:

    • Aqueous Base Wash/Leach: The most effective large-scale method is an acid/base work-up. Dissolve or slurry the crude material in a suitable solvent (like ethyl acetate or toluene) and extract with a dilute aqueous base (e.g., 1M NaHCO₃ or K₂CO₃). Your desired product will move into the aqueous phase as its carboxylate salt, while the non-acidic decarboxylated impurity will remain in the organic layer.

    • Separation and Precipitation: Separate the aqueous layer, wash it with fresh solvent to remove any remaining impurity, and then re-acidify the aqueous layer to pH 4.5-5.0 to precipitate your pure product.

    • Validation: HPLC analysis of the final product should show the absence or significant reduction (<0.1%) of the 8-bromoimidazo[1,2-a]pyridine peak, which will have a longer retention time than the carboxylic acid product on a standard C18 column.

Section 3: Detailed Protocols

Protocol 1: Scale-Up Cyclocondensation Reaction (1 kg Scale Example)
  • Reactor Setup: Charge a 20 L glass-lined reactor with 2-amino-3-bromo-5-pyridinecarboxylic acid (1.0 kg, 4.33 mol), sodium bicarbonate (0.44 kg, 5.20 mol, 1.2 eq), and a mixture of denatured ethanol (4.0 L) and purified water (1.0 L).

  • Inerting & Heating: Begin strong agitation to create a mobile slurry. Purge the reactor headspace with nitrogen. Heat the mixture to 40-45°C.

  • Reagent Addition: Add a 45% aqueous solution of chloroacetaldehyde (0.91 kg, 5.20 mol, 1.2 eq) via a dosing pump subsurface over a period of 2-3 hours. Monitor the internal temperature closely and use jacket cooling to maintain it at < 50°C.

  • Reaction & Monitoring: Hold the reaction at 45-50°C for 4-6 hours after the addition is complete. Take samples hourly and analyze by HPLC until the starting aminopyridine is <1.0% by area.

  • Cooling: Once complete, cool the reaction mixture to 20-25°C.

Protocol 2: Purification by pH-Controlled Precipitation
  • Solvent Removal (Optional but Recommended): If yield is a concern, concentrate the reaction mixture under vacuum to remove ~3.0 L of ethanol. This will result in a thick, aqueous slurry.

  • Dilution: Add purified water (5.0 L) to the slurry and agitate for 15 minutes.

  • pH Adjustment: Slowly add 6M hydrochloric acid to the slurry. Monitor the pH closely. The product will begin to precipitate heavily around pH 6. Continue adding acid until a stable pH of 4.5-5.0 is reached.

  • Digestion: Stir the thick slurry at 20-25°C for at least 2 hours to allow for complete precipitation and crystal maturation.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake sequentially with purified water (2 x 2.0 L) and then cold acetone (1 x 1.0 L) to remove water and facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until the loss on drying (LOD) is <0.5%. Expected yield: 0.95 - 1.05 kg (85-95%).

Section 4: Data Summary

Table 1: Recommended Solvent and Base Selection for Scale-Up

ParameterRecommendationRationale & Justification
Solvent Ethanol/Water (4:1 to 5:1)Balances solubility of the polar starting material and the less polar product. Water helps dissolve the base and starting salt form.[7]
Base Sodium Bicarbonate (NaHCO₃)Mild, inexpensive, and safe for large-scale use. Effectively neutralizes the generated HBr/HCl without being strongly basic enough to aggressively promote aldehyde polymerization.
Temperature 40 - 50°COptimal temperature for a reasonable reaction rate without significant risk of decarboxylation or aldehyde polymerization.[2]
Reagent Ratio 1.1 - 1.2 eq. ChloroacetaldehydeA slight excess ensures complete conversion of the valuable aminopyridine starting material.

Table 2: Common Impurities and Characterization

Impurity NameStructureTypical HPLC RT (Relative)Formation Mechanism
2-Amino-3-bromo-5-pyridinecarboxylic acidStarting Material0.85Incomplete reaction.
8-Bromoimidazo[1,2-a]pyridineDecarboxylated Product1.20Thermal degradation of the product carboxylic acid.[6]
Poly-acetaldehyde Adducts(Variable)Baseline noise / early elutingSide reaction of chloroacetaldehyde, especially at high temp/pH.
2-Amino-3,X-dibromo-5-pyridinecarboxylic acid AdductImpurity carry-throughVariableFormed if dibromo-species are present in the starting material.[8]

References

  • [Ru(II)-Catalyzed Cyclization of 1-Aryl-5-aminopyrazoles and α-Diazolidinones for One-Pot Synthesis of Benzopyrazole[9][10]Diazepines in H2O/EtOH. (2023). Advanced Synthesis & Catalysis.]([Link])

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid and Structurally Related Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic) feature this core structure, underscoring its therapeutic relevance.[2] The fused bicyclic system offers a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comparative overview of the biological potential of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a specific derivative, in the context of other biologically active imidazopyridines. While direct experimental data for this particular compound is not extensively available in peer-reviewed literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related analogs.

Comparative Biological Activities

The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the bicyclic ring system play a crucial role in determining the specific activity and potency.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents.[3] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]

For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated as potent PI3Kα inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[5] Another study highlighted novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a challenging target in cancer therapy.[6]

While no direct anticancer data for this compound is publicly available, the presence of a bromine atom at the 8-position and a carboxylic acid at the 6-position suggests potential for further chemical modification to explore anticancer properties. The carboxylic acid group, for example, could serve as a handle for creating amide or ester derivatives, which have shown promise in other imidazopyridine-based anticancer agents.[7]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget/MechanismCell Line(s)Reported Activity (IC50)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k PI3Kα inhibitorHCC827, A549, SH-SY5Y, HEL, MCF-70.09 µM to 0.43 µM[5]
Covalent KRAS G12C inhibitor I-11 Covalent modification of KRAS G12CNCI-H358 (KRAS G12C mutant)Potent inhibition[6]
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative 7d Induction of G0/G1 cell cycle arrest and apoptosisMCF-7, HT-2922.6 µM (MCF-7), 13.4 µM (HT-29)[7]
Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties.[8] Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9]

A study on imidazo[1,2-a]pyridine carboxylic acid derivatives demonstrated their ability to reduce inflammation in in-vivo models with a better gastric safety profile compared to indomethacin.[9] While this study did not specifically include the 8-bromo-6-carboxylic acid derivative, it provides a strong rationale for investigating its potential in this therapeutic area. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has been a source of novel antimicrobial agents.[10] Derivatives have shown activity against a range of pathogens, including bacteria and mycobacteria. For example, a series of imidazo[1,2-a]pyridine-3-carboxamides were found to be active against Mycobacterium avium.[11] Another study reported on 6-(imidazo[1,2-a]pyridin-2-yl)-thieno[2,3-d]pyrimidine derivatives with moderate activity against S. aureus, E. coli, and B. subtilis.[12]

The structural features of this compound, particularly the bromine atom, could contribute to antimicrobial activity, as halogenated heterocycles are a well-known class of antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridines is highly dependent on the substitution pattern around the core. Based on the available literature, we can deduce some general SAR trends:

  • Position 2 and 3: These positions are frequently modified to introduce diversity and modulate activity. Substituents at these positions can influence interactions with the target protein's binding pocket.

  • Position 6: Substitution at the 6-position has been shown to be critical for various activities. For instance, in a series of RSV fusion inhibitors, substitutions at the 6-position were found to be very sensitive to structural changes.[13]

  • Position 8: Modifications at the 8-position have also been explored, with some derivatives showing potent biological effects.[14] The presence of a bromine atom at this position in the title compound is noteworthy and warrants further investigation.

  • Carboxylic Acid Group: The presence of a carboxylic acid at the 6-position is a key feature. This group can participate in hydrogen bonding and salt bridge formation with biological targets, and also serves as a versatile chemical handle for the synthesis of derivatives.

SAR_Insights Scaffold Imidazo[1,2-a]pyridine Core Pos23 Positions 2 & 3 (Diversity Generation) Scaffold->Pos23 Key for target interaction Pos6 Position 6 (Activity Modulation) Scaffold->Pos6 Influences potency and selectivity Pos8 Position 8 (Potency Enhancement) Scaffold->Pos8 Halogen substitution can enhance activity COOH Carboxylic Acid (Target Interaction & Derivatization) Scaffold->COOH Anchor for binding and further synthesis

Experimental Protocols

To ensure scientific integrity and reproducibility, below are representative experimental protocols extracted from the cited literature for evaluating the biological activities of imidazopyridine derivatives.

Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazopyridine derivatives) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[7]

MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with imidazopyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of the imidazo[1,2-a]pyridine scaffold and its numerous derivatives provides a strong foundation for predicting its potential. The presence of a bromine atom at the 8-position and a carboxylic acid at the 6-position are features that have been associated with significant biological activities in related compounds.

Future research should focus on the synthesis and in-vitro screening of this compound and its derivatives against a panel of cancer cell lines, inflammatory markers, and microbial strains. Such studies will be crucial to definitively establish its biological profile and to determine if it represents a promising lead compound for further drug development efforts. The versatile chemistry of the carboxylic acid group offers a straightforward path for the creation of a focused library of esters and amides to explore and optimize its potential therapeutic applications.

References

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Validating 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its versatile binding capabilities and presence in numerous bioactive compounds.[1] This guide provides a comprehensive framework for the validation of a novel derivative, 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid (herein referred to as Compound X), as a kinase inhibitor. Through a detailed, multi-faceted experimental approach, we will objectively compare its hypothetical performance against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib .

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causal logic behind each experimental choice to ensure scientific integrity and robust validation.

Introduction: The Rationale for a Rigorous Validation Cascade

The discovery of a novel small molecule with potential therapeutic activity is the beginning of a long and rigorous validation process. For kinase inhibitors, this process is particularly critical due to the high degree of conservation in the ATP-binding pocket across the human kinome.[2][3] A thorough validation cascade, therefore, must not only confirm the inhibitory activity of the compound but also meticulously characterize its selectivity, mechanism of action, and cellular efficacy.

Our hypothetical compound, Compound X , is a derivative of the promising imidazo[1,2-a]pyridine scaffold. For the purpose of this guide, we will hypothesize that initial screening has suggested its potential as an inhibitor of a specific tyrosine kinase, for instance, Tyrosine Kinase 1 (TK1) .

To provide a clear benchmark for its performance, we will compare Compound X with:

  • Staurosporine : A potent, but non-selective, ATP-competitive kinase inhibitor.[4][5][6][7] Its broad activity profile makes it an excellent control for assessing the overall potency of a new inhibitor.

  • Dasatinib : An FDA-approved multi-kinase inhibitor that targets several kinases, including BCR-ABL and Src family kinases.[8][9][10][11][12] It serves as a relevant comparator for evaluating the selectivity profile of a new compound.

The validation workflow will be structured to answer three fundamental questions:

  • Does Compound X inhibit the activity of the target kinase? (Biochemical Validation)

  • Does Compound X engage the target kinase within a cellular environment? (Cellular Target Engagement)

  • What is the broader selectivity profile of Compound X across the kinome? (Selectivity Profiling)

  • Does target engagement translate to a functional cellular response? (Downstream Pathway Analysis and Cytotoxicity)

Biochemical Validation: Quantifying Inhibitory Potency

The initial step in validating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. Biochemical assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experiment 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14][15] A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Reaction Setup : In a 384-well plate, combine the purified recombinant TK1 enzyme, the specific peptide substrate for TK1, and ATP at a concentration close to the Km for TK1.

  • Compound Titration : Add serial dilutions of Compound X, Staurosporine, and Dasatinib to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Kinase Reaction : Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)
Compound X TK1 15
StaurosporineTK15
DasatinibTK125

This hypothetical data suggests that Compound X is a potent inhibitor of TK1, with an IC50 value in the low nanomolar range, comparable to the potent but non-selective Staurosporine and more potent than Dasatinib against this specific kinase.

Cellular Target Engagement: Confirming Intracellular Activity

A critical step in inhibitor validation is to confirm that the compound can enter the cell and bind to its intended target in a complex cellular environment. Cellular target engagement assays provide this crucial information.

Experiment 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[16][17][18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

  • Cell Preparation : Transfect HEK293 cells with a plasmid encoding for TK1 fused to NanoLuc® luciferase.

  • Cell Plating : Plate the transfected cells in a 96-well plate.

  • Compound Treatment : Treat the cells with serial dilutions of Compound X, Staurosporine, and Dasatinib.

  • Tracer and Substrate Addition : Add the NanoBRET™ tracer specific for TK1 and the NanoLuc® substrate to the wells.

  • BRET Measurement : Measure the BRET signal using a plate reader equipped with appropriate filters. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal.

  • Data Analysis : Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value.

CompoundTarget KinaseCellular IC50 (nM)
Compound X TK1 50
StaurosporineTK120
DasatinibTK180

The hypothetical cellular IC50 for Compound X is higher than its biochemical IC50, which is expected due to factors like cell permeability and competition with high intracellular ATP concentrations.[2][3] Nevertheless, it demonstrates potent target engagement in a cellular context.

Selectivity Profiling: Assessing the Kinome-Wide Interaction Landscape

High selectivity is a key attribute of a successful kinase inhibitor, as off-target effects can lead to toxicity. Kinome-wide profiling is essential to understand the selectivity of a novel compound.

Experiment 3: KINOMEscan™ Profiling

KINOMEscan™ is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases.[19][20][21] This provides a comprehensive overview of the compound's selectivity.

  • Compound Submission : Submit Compound X to a KINOMEscan™ service provider.

  • Assay Principle : The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured using a quantitative PCR method.

  • Data Output : The results are typically presented as the percentage of kinase remaining bound to the solid support at a given concentration of the test compound, or as dissociation constants (Kd) for the interactions.

KinaseCompound X (% Control @ 1µM)Staurosporine (% Control @ 1µM)Dasatinib (% Control @ 1µM)
TK1 5 1 10
TK2851570
TK390205
STK195580
STK2981095

This hypothetical data illustrates that Compound X is highly selective for TK1, with minimal interaction with other kinases at a 1µM concentration. In contrast, Staurosporine shows broad activity against multiple kinases, and Dasatinib inhibits a distinct set of kinases, including TK3.

Diagram of the Kinase Inhibitor Validation Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Functional Outcome a Compound X This compound b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b Test c Determine IC50 (Potency) b->c Quantify d Cellular Target Engagement (e.g., NanoBRET™) c->d Proceed if potent e Determine Cellular IC50 (Cellular Efficacy) d->e Quantify f Downstream Pathway Analysis (e.g., In-Cell Western) e->f Confirm target engagement g Confirm Mechanism of Action f->g Validate h Kinome-wide Profiling (e.g., KINOMEscan™) g->h Investigate selectivity i Assess Selectivity Profile h->i Analyze j Cytotoxicity Assay (e.g., MTT Assay) i->j Correlate with cellular effect k Determine Therapeutic Window j->k Evaluate

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Functional Cellular Response: Linking Target Engagement to Biological Outcome

The final stage of validation is to demonstrate that the inhibition of the target kinase by Compound X leads to a measurable downstream cellular effect.

Experiment 4: In-Cell Western™ Assay for Downstream Signaling

The In-Cell Western™ assay is a quantitative immunofluorescence-based method for detecting protein levels and post-translational modifications directly in cultured cells.[22][23][24][25] We will use this to measure the phosphorylation of a known downstream substrate of TK1.

  • Cell Culture and Treatment : Seed a cancer cell line known to have active TK1 signaling in a 96-well plate. Treat the cells with serial dilutions of Compound X, Staurosporine, and Dasatinib for a defined period.

  • Fixation and Permeabilization : Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody entry.

  • Antibody Incubation : Incubate the cells with a primary antibody specific for the phosphorylated form of the TK1 substrate and a normalization antibody (e.g., against a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation : Add fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Imaging and Quantification : Scan the plate using an infrared imaging system. The fluorescence intensity of the phospho-substrate is normalized to the intensity of the housekeeping protein.

  • Data Analysis : Determine the IC50 for the inhibition of substrate phosphorylation.

CompoundTarget PathwayDownstream IC50 (nM)
Compound X TK1 Signaling 65
StaurosporineMultiple Pathways30
DasatinibTK1 & Other Pathways100

The downstream IC50 for Compound X is consistent with its cellular target engagement IC50, providing strong evidence that its cellular activity is mediated through the inhibition of TK1.

Experiment 5: Cytotoxicity Assay (MTT Assay)

To assess the effect of Compound X on cell viability, a standard MTT assay can be performed.[1][26][27][28][29] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed a cancer cell line dependent on TK1 signaling in a 96-well plate.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound X, Staurosporine, and Dasatinib for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

CompoundCell LineGI50 (µM)
Compound X TK1-dependent Cancer Cells 0.5
StaurosporineTK1-dependent Cancer Cells0.1
DasatinibTK1-dependent Cancer Cells0.8

The hypothetical GI50 value for Compound X suggests it has anti-proliferative effects on a cancer cell line that is reliant on the activity of its target kinase, TK1.

Conclusion: A Promising Scaffold for a Selective Kinase Inhibitor

This comprehensive validation guide outlines a rigorous, multi-step process for characterizing a novel kinase inhibitor. Based on our hypothetical data, this compound (Compound X) emerges as a potent and selective inhibitor of TK1. It demonstrates strong biochemical and cellular activity, a clean selectivity profile when compared to the broad-spectrum Staurosporine and the multi-targeted Dasatinib, and a clear link between target inhibition and a functional cellular outcome.

The imidazo[1,2-a]pyridine scaffold, therefore, continues to be a valuable starting point for the development of next-generation kinase inhibitors. The experimental framework presented here provides a robust strategy for the thorough validation of such compounds, ensuring a high degree of scientific confidence in their potential as therapeutic agents.

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  • ResearchGate. (2025, August 6). Non-ATP Competitive Protein Kinase Inhibitors. Retrieved from [Link]

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  • Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201.

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comparative analysis of different synthetic routes to 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, is a highly valuable building block in drug discovery due to its versatile functional handles that allow for diverse structural modifications. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering an in-depth look at their respective methodologies, efficiencies, and strategic considerations. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary data to make informed decisions for their synthetic campaigns.

Introduction to Synthetic Strategies

The synthesis of substituted imidazo[1,2-a]pyridines generally relies on the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon. The strategic placement of the bromo and carboxylic acid functionalities can be achieved through two primary approaches:

  • Route 1: Late-Stage Carboxylic Acid Formation. This strategy involves the initial construction of the 8-bromoimidazo[1,2-a]pyridine core, followed by the introduction and subsequent oxidation of a precursor group at the 6-position to yield the desired carboxylic acid.

  • Route 2: Early-Stage Carboxylic Acid Introduction. In this approach, the synthesis commences with a pyridine ring already bearing the carboxylic acid moiety. The imidazo[1,2-a]pyridine ring system is then formed, followed by a regioselective bromination at the 8-position.

This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of key metrics, and a discussion of the underlying chemical principles.

Route 1: Synthesis via an 8-Bromo-6-methyl Precursor

This route is predicated on the availability of a suitably substituted 2-aminopyridine and the subsequent manipulation of a methyl group as a precursor to the carboxylic acid.

Synthetic Pathway

The overall synthetic pathway for Route 1 is depicted below.

Route 1 A 2-Amino-3-bromo-5-methylpyridine B 8-Bromo-6-methylimidazo[1,2-a]pyridine A->B Chloroacetaldehyde, NaHCO3, Ethanol, Reflux C This compound B->C KMnO4, H2O/Pyridine, Heat

Caption: Synthetic scheme for Route 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine

This initial step involves the classical cyclocondensation reaction between a 2-aminopyridine and an α-haloaldehyde.

  • Reaction: 2-Amino-3-bromo-5-methylpyridine is reacted with chloroacetaldehyde in the presence of a mild base to facilitate the formation of the imidazo[1,2-a]pyridine core.

  • Protocol:

    • To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • To this suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 8-bromo-6-methylimidazo[1,2-a]pyridine.

  • Causality: The pyridine nitrogen of 2-amino-3-bromo-5-methylpyridine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is crucial to neutralize the HCl generated during the reaction.[1]

Step 2: Oxidation to this compound

The methyl group at the 6-position is a convenient handle for oxidation to the target carboxylic acid.

  • Reaction: The 6-methyl group of 8-bromo-6-methylimidazo[1,2-a]pyridine is oxidized using a strong oxidizing agent.

  • Protocol:

    • Suspend 8-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of water and pyridine.

    • Heat the mixture to 80-90 °C and add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over several hours, maintaining the temperature.

    • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate, washing the filter cake with hot water.

    • Combine the filtrates and acidify with concentrated HCl to a pH of 3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Causality: Potassium permanganate is a powerful oxidizing agent capable of converting an electron-rich aromatic methyl group to a carboxylic acid.[2][3] The use of a pyridine co-solvent can improve the solubility of the starting material. The final acidic workup is necessary to protonate the carboxylate salt and precipitate the desired product.

Route 2: Synthesis via Regioselective Bromination

This alternative route begins with a pyridine derivative already containing the carboxylic acid functionality, with the key challenge being the regioselective introduction of the bromine atom at a late stage.

Synthetic Pathway

The overall synthetic pathway for Route 2 is outlined below.

Route 2 D 6-Aminonicotinic acid E Imidazo[1,2-a]pyridine-6-carboxylic acid D->E Chloroacetaldehyde, H2O/Ethanol, HCl, then NaOH F This compound E->F N-Bromosuccinimide (NBS), Acetonitrile, RT

Caption: Synthetic scheme for Route 2.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

The synthesis of the imidazo[1,2-a]pyridine core is achieved from a commercially available aminopyridine carboxylic acid.

  • Reaction: 6-Aminonicotinic acid undergoes cyclocondensation with chloroacetaldehyde.

  • Protocol:

    • Dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of ethanol and water containing hydrochloric acid.

    • Add chloroacetaldehyde dimethyl acetal (1.1 eq) and heat the mixture to reflux for 24 hours.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting hydrochloride salt in water and adjust the pH to 5-6 with a 2 M NaOH solution.

    • Cool the solution in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain imidazo[1,2-a]pyridine-6-carboxylic acid.

  • Causality: The reaction proceeds via an acid-catalyzed condensation to form the imidazo[1,2-a]pyridine hydrochloride salt.[4] Subsequent neutralization with a base is required to isolate the free carboxylic acid.

Step 2: Regioselective Bromination

The final step is the selective bromination of the imidazo[1,2-a]pyridine ring at the 8-position.

  • Reaction: Imidazo[1,2-a]pyridine-6-carboxylic acid is treated with a brominating agent to introduce a bromine atom at the C8 position.

  • Protocol:

    • Dissolve imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

  • Causality: The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to electrophilic aromatic substitution. While the C3 position is often the most reactive, the directing effect of the existing carboxylic acid group and careful control of reaction conditions can favor bromination at the C8 position.[5][6] NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine.

Comparative Analysis

FeatureRoute 1: Late-Stage CarboxylationRoute 2: Early-Stage Carboxylation
Starting Materials 2-Amino-3-bromo-5-methylpyridine6-Aminonicotinic acid
Number of Steps 22
Overall Yield (Estimated) ModerateModerate to Good
Key Advantages - Avoids potentially difficult regioselective bromination. - Starting material may be more readily accessible in some cases.- Convergent approach. - Avoids the use of a strong oxidizing agent in the final step.
Key Disadvantages - Requires a harsh oxidation step which may lead to side products and lower yields. - Handling of potassium permanganate.- Regioselectivity of the bromination step can be challenging to control. - Potential for competing bromination at other positions.
Scalability The oxidation step may pose challenges on a larger scale due to the heterogeneous nature of the reaction and the large amount of MnO2 waste.Generally more amenable to scale-up, provided the regioselectivity of the bromination is high.
Safety & Environmental Use of a strong oxidant (KMnO4) and generation of manganese waste.Use of N-bromosuccinimide, which is a corrosive solid. Acetonitrile is a flammable and toxic solvent.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is a logical choice if the starting material, 2-amino-3-bromo-5-methylpyridine, is readily available or easily synthesized. The main drawback is the potentially low-yielding and harsh oxidation step. Careful optimization of the oxidation conditions would be critical for the success of this route on a larger scale.

Route 2 is an elegant and more convergent approach. Its success hinges on achieving high regioselectivity in the final bromination step. For research and development purposes where small quantities are required, this route may be preferable due to the milder conditions in the final step. However, for large-scale synthesis, the potential for isomeric impurities from the bromination would need to be carefully addressed.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the availability and cost of starting materials, the scale of the synthesis, and the capabilities for purification and process optimization. It is recommended that both routes be evaluated on a small scale to determine the most efficient and reliable method for a given application.

References

  • He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [Link]

  • Reddy, T. S., et al. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 5(109), 89631-89635. [Link]

  • Li, J., et al. (2015). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

  • Cuny, G. D., et al. (2012). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Glowacki, R. J. (1957). Oxidation of methyl-pyridines.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid derivatives. We will explore the synthetic rationale, the impact of structural modifications on biological activity—with a focus on their potential as kinase inhibitors—and compare the carboxylic acid moiety with its bioisosteric replacements, supported by experimental data and detailed protocols.

The this compound Scaffold: A Platform for Kinase Inhibition

The strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 6-position of the imidazo[1,2-a]pyridine core offers a unique combination of properties. The bromine atom, a lipophilic and electron-withdrawing group, can occupy hydrophobic pockets in target proteins and potentially serve as a handle for further synthetic modifications via cross-coupling reactions. The carboxylic acid group at the 6-position can act as a key hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in enzyme active sites.

Recent research has highlighted the potential of substituted imidazo[1,2-a]pyridines as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[3][4][5] While much of the published SAR focuses on 2,8-disubstituted or 2,6,8-trisubstituted imidazo[1,2-a]pyridines, the underlying principles can be extrapolated to inform the design of novel 8-bromo-6-carboxylic acid derivatives.

A study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors revealed that substitutions at the 8-position significantly influence inhibitory activity.[3][4] This provides a strong rationale for investigating the 8-bromo substitution in concert with a functional group at the 6-position.

Navigating the Structure-Activity Landscape

The biological activity of this compound derivatives can be systematically modulated by modifications at various positions of the heterocyclic core and by altering the nature of the carboxylic acid group itself.

The Significance of the 8-Bromo Substituent

The presence of a bromine atom at the 8-position is a critical design element. In the context of PI3Kα inhibition, for instance, an 8-bromo substituent has been shown to be compatible with potent activity.[3][4] This halogen atom can engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases. Furthermore, it serves as a versatile synthetic handle, allowing for the introduction of diverse aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, thereby enabling extensive exploration of the surrounding chemical space.

The Role of the 6-Carboxylic Acid and its Bioisosteres

The carboxylic acid group at the 6-position is poised to form key interactions with the hinge region of many kinases. However, the acidic nature of this group can lead to poor cell permeability and metabolic liabilities. Therefore, exploring bioisosteric replacements is a crucial aspect of lead optimization. Bioisosteres are functional groups with similar steric and electronic properties that can mimic the interactions of the original group while offering improved pharmacokinetic profiles.

Common bioisosteres for carboxylic acids include:

  • Amides: Primary, secondary, and tertiary amides can act as hydrogen bond donors and acceptors.

  • Tetrazoles: These five-membered heterocycles are acidic and can mimic the charge distribution of a carboxylate.

  • Sulfonamides: This group can also act as a hydrogen bond donor and is often more metabolically stable than a carboxylic acid.

  • Hydroxamic acids: These can also form key hydrogen bonding interactions.

The choice of bioisostere will depend on the specific interactions required for binding to the target protein.

Comparative Analysis: Performance of 8-Bromoimidazo[1,2-a]pyridine Derivatives

To illustrate the impact of structural modifications, we will consider a hypothetical series of this compound derivatives and their bioisosteric replacements, with their potential activity against a model kinase target, PI3Kα. The following table is a representative summary based on the SAR principles derived from related imidazo[1,2-a]pyridine series.[3][4]

Compound IDR Group (at 6-position)R' Group (at 2-position)PI3Kα IC50 (nM)Rationale for Design
1 -COOH-H500Parent carboxylic acid, potential for strong H-bonding.
2 -CONH₂-H350Primary amide as a bioisostere, maintains H-bonding.
3 -CONHCH₃-H200Secondary amide, introduces lipophilicity.
4 -CN-H>1000Nitrile as a polar group, but lacks key H-bond donor.
5 -COOH-CH₃400Addition of a small alkyl group at C2 to probe steric effects.
6 -CONHCH₃-CH₃150Combination of favorable amide and C2-methyl group.
7 -CONHCH₃-Phenyl80Phenyl group at C2 to explore larger hydrophobic pocket.
8 -CONH- (pyridin-2-yl)-Phenyl50Heteroaromatic amide to form additional interactions.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a multi-step sequence, adapted from established procedures.[3][4][6]

G cluster_0 Synthesis of 8-Bromo-6-iodo-imidazo[1,2-a]pyridine cluster_1 Introduction of Carboxylic Acid Moiety cluster_2 Amide Coupling A 2-Amino-3-bromo-5-iodopyridine C 8-Bromo-6-iodo-imidazo[1,2-a]pyridine A->C Reflux, EtOH B Chloroacetaldehyde B->C D 8-Bromo-6-iodo-imidazo[1,2-a]pyridine F Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate D->F E Pd-catalyzed carbonylation (CO, MeOH) E->F H This compound F->H G Saponification (LiOH) G->H I This compound L 8-Bromoimidazo[1,2-a]pyridine-6-carboxamide Derivatives I->L J Amine (R-NH2) J->L K Coupling agents (HATU, DIPEA) K->L

Caption: General synthetic workflow for 8-bromoimidazo[1,2-a]pyridine-6-carboxamides.

Step-by-step methodology for the synthesis of this compound (Core Scaffold):

  • Synthesis of 8-Bromo-6-iodoimidazo[1,2-a]pyridine: To a solution of 2-amino-3-bromo-5-iodopyridine in ethanol, an aqueous solution of chloroacetaldehyde is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 8-bromo-6-iodo-imidazo[1,2-a]pyridine intermediate.

  • Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: The 8-bromo-6-iodo-imidazo[1,2-a]pyridine is subjected to a palladium-catalyzed carbonylation reaction. The reaction is carried out in methanol under a carbon monoxide atmosphere in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf). The reaction mixture is heated until the starting material is consumed. The product, methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, is isolated and purified.

  • Saponification to this compound: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water. The reaction is stirred at room temperature until completion. The carboxylic acid is then isolated by acidification and extraction.

Biological Evaluation: PI3Kα Kinase Assay

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[7]

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare compound dilutions B Prepare PI3Kα enzyme solution C Prepare ATP and PIP2 substrate mix D Add compound and enzyme to plate E Incubate for pre-binding D->E F Initiate reaction with ATP/PIP2 mix E->F G Incubate to allow for phosphorylation F->G H Add ADP-Glo™ Reagent to deplete ATP I Add Kinase Detection Reagent H->I J Measure luminescence I->J

Caption: Workflow for the PI3Kα ADP-Glo™ kinase assay.

Step-by-step methodology for the PI3Kα Kinase Assay:

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in kinase buffer to the desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PI3Kα (p110α/p85α) in kinase buffer. Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds, followed by the PI3Kα enzyme solution. Allow for a brief pre-incubation period. Initiate the kinase reaction by adding the ATP/PIP2 substrate mixture. Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and carboxylic acid functionalities provides opportunities for both potent target engagement and extensive synthetic diversification. The SAR data from related series suggest that conversion of the carboxylic acid to an amide, particularly a secondary amide incorporating a (hetero)aryl moiety, is a promising strategy for enhancing biological activity.

Future work in this area should focus on a systematic exploration of bioisosteric replacements for the 6-carboxylic acid group to improve the pharmacokinetic properties of these derivatives. Furthermore, the 8-bromo position serves as a valuable anchor point for introducing further diversity through cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against a range of kinase targets. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to advance the discovery of new drug candidates based on this versatile scaffold.

References

  • Narayan A, Patel S, Baile S, Jain S, Sharma S. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e200324228067. [Link]

  • Li, Z., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2155638. [Link]

  • Li, Z., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. 2023;38(1). [Link]

  • Hayakawa, M., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. 2007;15(1):49-60. [Link]

  • Kollár, L., et al. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2020;25(10):2375. [Link]

  • Hayakawa, M., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Semantic Scholar. [Link]

  • Sawa-Makarska, J. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. 2023. [Link]

  • Vlasova, O., et al. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. 2024. [Link]

  • Mologni, L. Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • Al-Qadi, I., et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. 2025;19:48. [Link]

  • Grošelj, U., et al. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. 2008;75(6):1355-1370. [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Fakhfakh, M. A., et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer. 2022;22:1086. [Link]

  • Reddy, T. S., et al. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. 2019;131:85. [Link]

  • ResearchGate. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... [Link]

  • Kállay, M., et al. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2020;25(10):2375. [Link]

  • ResearchGate. (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Liu, Y., et al. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. 2017;22(2):318. [Link]

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A Comparative Spectroscopic Guide to 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid and its corresponding methyl and ethyl esters. Professionals in drug discovery and organic synthesis rely on precise structural elucidation, and this document serves as a practical reference for interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] A thorough understanding of its spectroscopic characteristics is therefore essential for the development of new chemical entities.

This guide will delve into the expected spectral features of these compounds, drawing upon established principles of spectroscopic interpretation and data from closely related structures. While complete experimental spectra for these specific molecules are not widely published, the analysis presented herein is grounded in extensive data for the imidazo[1,2-a]pyridine system and the well-understood influence of carboxylic acid and ester functionalities.[4][5][6]

Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound typically follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.[4] The imidazo[1,2-a]pyridine ring system has a characteristic set of proton signals, and the introduction of a bromine atom and a carboxylic acid or ester group at positions 8 and 6, respectively, will induce predictable shifts in these signals.

Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonThis compound (Predicted)Methyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylate (Predicted)Ethyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylate (Predicted)Rationale for Predicted Shifts
H-2~7.8-8.0~7.8-8.0~7.8-8.0Typically a singlet in this region for imidazo[1,2-a]pyridines.
H-3~7.6-7.8~7.6-7.8~7.6-7.8Appears as a singlet, its position influenced by substituents on the pyridine ring.
H-5~8.4-8.6~8.4-8.6~8.4-8.6Expected to be the most downfield proton due to the deshielding effect of the adjacent nitrogen and the carbonyl group.
H-7~7.9-8.1~7.9-8.1~7.9-8.1Appears as a singlet or a narrow doublet, deshielded by the bromine at C-8.
-COOH~10-13--The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift.
-OCH3-~3.9-4.1-A singlet corresponding to the three methyl protons of the ester.
-OCH2CH3--~4.3-4.5 (q)A quartet due to coupling with the adjacent methyl protons.
-OCH2CH3--~1.3-1.5 (t)A triplet due to coupling with the adjacent methylene protons.

Note: Predicted chemical shifts are based on general values for imidazo[1,2-a]pyridine systems and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

The key differences to note are the disappearance of the broad carboxylic acid proton signal upon esterification and the appearance of new signals corresponding to the methyl or ethyl group of the ester. The quartet and triplet for the ethyl ester are characteristic and provide clear evidence of this functional group.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (13C NMR) provides information about the carbon framework of a molecule.[7] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected 13C NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonThis compound (Predicted)Methyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylate (Predicted)Ethyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylate (Predicted)Rationale for Predicted Shifts
C-2~110-115~110-115~110-115An sp2 carbon in the five-membered ring.
C-3~140-145~140-145~140-145An sp2 carbon adjacent to the bridgehead nitrogen.
C-5~125-130~125-130~125-130A deshielded aromatic carbon.
C-6~120-125~120-125~120-125The carbon bearing the carboxylic acid or ester group.
C-7~115-120~115-120~115-120An aromatic carbon adjacent to the bromine-substituted carbon.
C-8~100-105~100-105~100-105The carbon attached to the bromine atom, showing an upfield shift due to the heavy atom effect.
C-8a~145-150~145-150~145-150The bridgehead carbon.
C=O~165-170~168-173~168-173The carbonyl carbon of the carboxylic acid or ester.
-OCH3-~52-55-The methyl carbon of the ester.
-OCH2CH3--~61-64The methylene carbon of the ethyl ester.
-OCH2CH3--~14-16The methyl carbon of the ethyl ester.

Note: Predicted chemical shifts are based on general values for imidazo[1,2-a]pyridine systems and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

The most significant changes in the 13C NMR spectra upon esterification are the appearance of the signals for the ester alkyl carbons and a slight downfield shift of the carbonyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] Electron ionization (EI) is a common method that often leads to fragmentation of the molecule, providing valuable structural information.[9]

Expected Mass Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]+• and/or [M+H]+ (m/z)Key Fragmentation Pathways
This compoundC8H5BrN2O2241.04240/242 (isotope pattern for Br)Loss of •OH, loss of COOH, loss of CO, cleavage of the imidazo[1,2-a]pyridine ring.
Methyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylateC9H7BrN2O2255.07254/256 (isotope pattern for Br)Loss of •OCH3, loss of COOCH3, loss of CO.
Ethyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylateC10H9BrN2O2269.10268/270 (isotope pattern for Br)Loss of •OCH2CH3, loss of COOCH2CH3, loss of ethylene from the ethyl group.

The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br). The fragmentation patterns will be indicative of the functional group present. For the carboxylic acid, loss of a hydroxyl radical (•OH, M-17) and a carboxyl radical (•COOH, M-45) are expected. For the esters, the loss of the alkoxy group (•OR) is a common fragmentation pathway.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[11]

Expected IR Absorption Bands (cm-1)

Functional GroupThis compound (Predicted)Methyl/Ethyl 8-Bromoimidazo[1,2-A]pyridine-6-carboxylate (Predicted)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (very broad)-Stretching
C-H (Aromatic)~3000-3100~3000-3100Stretching
C=O (Carbonyl)~1700-1725~1720-1740Stretching
C=N, C=C (Aromatic)~1500-1650~1500-1650Stretching
C-O~1210-1320~1200-1300 (ester)Stretching
C-Br~500-600~500-600Stretching

The most telling difference in the IR spectra will be the presence of a very broad O-H stretch in the carboxylic acid, which will be absent in the esters. The C=O stretching frequency for the esters is typically at a slightly higher wavenumber than for the corresponding carboxylic acid.

Experimental Protocols

General Procedure for Esterification of this compound:

  • Dissolution: Dissolve this compound (1 equivalent) in the corresponding alcohol (methanol or ethanol), which will also serve as the reagent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are often obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive toolkit for the structural elucidation of this compound and its esters. By carefully analyzing the key features in each spectrum—chemical shifts and coupling patterns in NMR, molecular ion and fragmentation patterns in MS, and characteristic absorption bands in IR—researchers can confidently confirm the identity and purity of these valuable synthetic intermediates. This guide serves as a foundational reference for these analyses, enabling the rapid and accurate characterization of this important class of heterocyclic compounds.

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The Bridge and the Gap: Translating In Vitro Promise to In Vivo Efficacy for Imidazo[1,2-a]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential across various disease areas, including infectious diseases, oncology, and neurology.[2][3] This guide provides a critical comparison of the in vitro and in vivo efficacy of drug candidates based on this versatile scaffold, offering insights into the experimental nuances and the often-challenging transition from the controlled environment of a petri dish to the complex biological system of a living organism.

The Allure of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, offers a unique combination of structural rigidity and synthetic tractability.[3][4] This allows for extensive structural modifications to fine-tune pharmacological properties and explore diverse biological targets.[3] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (acute heart failure) underscore the clinical success of this chemical framework.[1][3][4] Our focus here is to dissect the journey of contemporary imidazo[1,2-a]pyridine-based drug candidates from promising in vitro data to the make-or-break test of in vivo validation.

Antitubercular Agents: A Case Study in Translating Potency

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[5][6][7] The imidazo[1,2-a]pyridine scaffold has yielded some of the most promising anti-TB drug candidates in recent years.[5][6][7]

In Vitro Efficacy: Targeting the Engine of Mtb

A significant breakthrough in this area is the discovery of telacebec (Q203), a clinical candidate that targets the cytochrome bc1 complex (QcrB) of Mtb, thereby inhibiting ATP synthesis.[5] In vitro assays are crucial for determining the direct antimycobacterial activity and the minimum inhibitory concentration (MIC) required to halt bacterial growth.

Table 1: In Vitro Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTargetMtb StrainIn Vitro Potency (MIC)Cytotoxicity (IC50)Reference
Telacebec (Q203) QcrBH37Rv, MDR, XDR0.008 - 0.06 µM>128 µM (Vero cells)[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not specifiedReplicating, non-replicating, MDR, XDR Mtb0.07 - 2.2 µM>128 µM (Vero cells)[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrBDrug-Sensitive Mtb0.069–0.174 μMNot specified[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized microplate alamarBlue assay (MABA) is commonly employed to determine the MIC of compounds against Mtb.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in 7H9 broth.

  • Assay Setup: In a 96-well microplate, the bacterial inoculum is added to wells containing the serially diluted compounds. Control wells with bacteria only (positive control) and media only (negative control) are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of AlamarBlue: AlamarBlue reagent is added to each well, and the plates are re-incubated for 16-24 hours.

  • Data Analysis: The fluorescence is read using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the positive control.

In Vivo Efficacy: The Murine Model Challenge

The transition from potent in vitro MIC values to in vivo efficacy in animal models, typically mice, is a significant hurdle. Factors such as pharmacokinetics (PK) – absorption, distribution, metabolism, and excretion (ADME) – play a pivotal role.

Table 2: In Vivo Pharmacokinetic and Efficacy Data for an Imidazo[1,2-a]pyridine Analog

CompoundAnimal ModelDosing Route & ScheduleKey Pharmacokinetic Parameters (Oral)In Vivo EfficacyReference
Compound 13 Male MiceOral (PO) & Intravenous (IV)Cmax: 1.2 µg/mL, T1/2: 2.5 hNot specified in abstract[8]
Compound 18 Male MiceOral (PO) & Intravenous (IV)Cmax: 0.8 µg/mL, T1/2: 3.1 hPotency surpassed clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains[8]

The case of certain imidazo[1,2-a]pyridine-3-carboxamides illustrates this challenge. While exhibiting low nanomolar in vitro potency, their in vivo efficacy can be influenced by metabolic stability. For instance, modifications to the scaffold that reduce metabolism in liver microsomes can lead to improved in vivo profiles.[8]

Experimental Protocol: Murine Model of Tuberculosis Infection
  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mtb H37Rv.

  • Treatment: Treatment with the test compound (administered via oral gavage or other appropriate routes) begins at a specified time post-infection and continues for a defined period (e.g., 4 weeks). A control group receives the vehicle only.

  • Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: After incubation at 37°C for 3-4 weeks, the number of colony-forming units (CFUs) is counted. A significant reduction in CFU counts in the treated group compared to the control group indicates in vivo efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Library Compound Library MIC Assay (Mtb) MIC Assay (Mtb) Compound Library->MIC Assay (Mtb) Direct Activity Potent Hits (nM range) Potent Hits (nM range) MIC Assay (Mtb)->Potent Hits (nM range) Identifies Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity Assay (e.g., Vero cells) Potent Hits (nM range)->Cytotoxicity Assay (e.g., Vero cells) Safety Profile Lead Candidates Lead Candidates Cytotoxicity Assay (e.g., Vero cells)->Lead Candidates Selectivity Index Pharmacokinetic Studies (Mice) Pharmacokinetic Studies (Mice) Lead Candidates->Pharmacokinetic Studies (Mice) ADME Properties Lead Candidates->Pharmacokinetic Studies (Mice) Critical Transition Efficacy Studies (Murine TB Model) Efficacy Studies (Murine TB Model) Pharmacokinetic Studies (Mice)->Efficacy Studies (Murine TB Model) Dose Selection Reduced Bacterial Load (CFU) Reduced Bacterial Load (CFU) Efficacy Studies (Murine TB Model)->Reduced Bacterial Load (CFU) Therapeutic Effect G Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Cancer Cell Cancer Cell Imidazo[1,2-a]pyridine Derivative->Cancer Cell PI3K/Akt Pathway PI3K/Akt Pathway Cancer Cell->PI3K/Akt Pathway Inhibits STAT3/NF-κB Pathway STAT3/NF-κB Pathway Cancer Cell->STAT3/NF-κB Pathway Inhibits Nek2 Kinase Nek2 Kinase Cancer Cell->Nek2 Kinase Inhibits Decreased Proliferation Decreased Proliferation PI3K/Akt Pathway->Decreased Proliferation Decreased Inflammation & Survival Decreased Inflammation & Survival STAT3/NF-κB Pathway->Decreased Inflammation & Survival Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Nek2 Kinase->Cell Cycle Arrest & Apoptosis Anticancer Effect Anticancer Effect Decreased Proliferation->Anticancer Effect Decreased Inflammation & Survival->Anticancer Effect Cell Cycle Arrest & Apoptosis->Anticancer Effect

Caption: Signaling pathways targeted by imidazo[1,2-a]pyridine-based anticancer agents.

In Vivo Efficacy: The Xenograft Model

To evaluate the in vivo antitumor activity, immunocompromised mice bearing human tumor xenografts are often used.

Table 4: In Vivo Antitumor Efficacy of Imidazo[1,2-a]pyridine-Based Nek2 Inhibitors

CompoundAnimal ModelTumor TypeDosing and ScheduleIn Vivo Efficacy (Tumor Growth Inhibition)Reference
MBM-17S Nude MiceA549 lung cancer xenograft50 mg/kg, i.p., daily for 21 daysSignificant tumor growth suppression[9]
MBM-55S Nude MiceA549 lung cancer xenograft50 mg/kg, i.p., daily for 21 daysSignificant tumor growth suppression[9]

The successful translation of potent in vitro Nek2 inhibitors like MBM-17 and MBM-55 into compounds with significant in vivo antitumor activity highlights the importance of optimizing for drug-like properties alongside potency. [9]

Experimental Protocol: Xenograft Tumor Model
  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound at a specified dose and schedule (e.g., intraperitoneal injection daily), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study.

Bridging the In Vitro-In Vivo Gap: Key Considerations

The discrepancy between in vitro and in vivo results is a common challenge in drug discovery. For imidazo[1,2-a]pyridine-based compounds, several factors must be carefully considered:

  • Metabolic Stability: As seen with the anti-TB agents, rapid metabolism can lead to low in vivo exposure and diminished efficacy. In vitro assays using liver microsomes are essential for early assessment.

  • Solubility and Permeability: Poor aqueous solubility can limit oral bioavailability. Permeability across biological membranes, such as the intestinal wall, is also critical for systemic exposure.

  • Plasma Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to reach the target site.

  • Off-Target Effects: In the complex in vivo environment, compounds may interact with unintended targets, leading to toxicity or altered efficacy.

  • Target Engagement in Vivo: Demonstrating that the drug reaches its intended target in the animal model at a sufficient concentration and for a sufficient duration is crucial.

Conclusion: A Scaffold of Continued Promise

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutics. The successful translation of in vitro potency to in vivo efficacy is a multifaceted challenge that requires a deep understanding of pharmacology, medicinal chemistry, and drug metabolism. By carefully evaluating both the on-target activity in controlled in vitro systems and the complex interplay of pharmacokinetic and pharmacodynamic factors in vivo, researchers can more effectively navigate the path from a promising molecule to a potential life-saving medicine. The case studies in antitubercular and anticancer drug discovery presented here underscore both the immense potential of imidazo[1,2-a]pyridine-based drugs and the rigorous scientific approach required to realize that potential.

References

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A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, lending its privileged structure to a multitude of bioactive compounds. The functionalization of this bicyclic heteroaromatic system is paramount for exploring structure-activity relationships (SAR). Among the most versatile handles for diversification are halogens, particularly bromine, which serve as key precursors for a wide array of cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two common isomers: 6-bromoimidazo[1,2-a]pyridine and 8-bromoimidazo[1,2-a]pyridine. By examining the electronic and steric factors that govern their reactivity, and by presenting supporting experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.

The Electronic Landscape of Imidazo[1,2-a]pyridines: A Tale of Two Positions

The reactivity of any position on an aromatic ring is fundamentally dictated by its electron density and accessibility. In the imidazo[1,2-a]pyridine system, the pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, while the imidazole ring is electron-rich. This electronic dichotomy influences the reactivity of the C6 and C8 positions on the pyridine moiety.

Computational studies, including Density Functional Theory (DFT) calculations, have shed light on the electron distribution within the imidazo[1,2-a]pyridine nucleus. These studies reveal that the C8 position is generally more electron-deficient than the C6 position. This is a consequence of the proximity of C8 to the electron-withdrawing bridgehead nitrogen (N4) and the pyridine nitrogen (N1). Conversely, the C6 position is further removed from these inductive effects and is more influenced by the electron-donating character of the fused imidazole ring.

This difference in electron density is a key determinant of their differential reactivity, particularly in reactions where the electrophilicity of the carbon atom is a critical factor, such as in palladium-catalyzed cross-coupling reactions.

Caption: Electronic influences on the C6 and C8 positions of the imidazo[1,2-a]pyridine ring.

Comparative Reactivity in Key Transformations

The subtle yet significant electronic and steric differences between the 6-bromo and 8-bromo isomers manifest in their reactivity across a range of important synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored at more electron-deficient carbon centers.

Suzuki-Miyaura Coupling:

While direct comparative studies are scarce, the available literature suggests that 8-bromoimidazo[1,2-a]pyridines may exhibit slightly higher reactivity in Suzuki-Miyaura couplings compared to their 6-bromo counterparts under identical conditions. This is consistent with the greater electron deficiency at the C8 position, which facilitates the oxidative addition of the palladium catalyst. However, successful couplings have been reported for both isomers with good to excellent yields, indicating that both are viable substrates. For instance, microwave-assisted Suzuki-Miyaura cross-coupling of 6-bromoimidazo[1,2-a]pyridines has been shown to be efficient.[1]

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed more readily at the more electrophilic C8 position. The choice of ligand and base is crucial for achieving high yields with both isomers. Bulky, electron-rich phosphine ligands are often employed to promote the challenging C-N bond formation.[2]

Reaction Type6-Bromo Isomer8-Bromo IsomerRationale for Reactivity Difference
Suzuki-Miyaura Generally good reactivity, may require more forcing conditions.Potentially higher reactivity due to a more electron-deficient C8 position, facilitating oxidative addition.Electronic Effects: C8 is more electrophilic.
Buchwald-Hartwig Effective coupling with appropriate ligand/base combination.Likely to be more reactive, potentially allowing for milder reaction conditions.Electronic Effects: C8 is more electrophilic.
Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange, typically performed with organolithium reagents at low temperatures, is a powerful method for generating nucleophilic intermediates. The rate of this exchange is influenced by the acidity of the corresponding C-H bond, which is related to the stability of the resulting carbanion. The more electron-deficient nature of the C8 position suggests that the 8-lithio intermediate would be more stable than the 6-lithio species. Consequently, the bromine at the C8 position is expected to undergo metal-halogen exchange more readily than the bromine at the C6 position.

However, a significant practical consideration is the potential for competing nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. This side reaction can be minimized by using hindered bases like lithium diisopropylamide (LDA) at low temperatures.

Caption: A logical workflow for comparing the reactivity of the two isomers.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a well-established transformation. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by electron-withdrawing groups ortho and para to the leaving group. In the case of imidazo[1,2-a]pyridines, the bridgehead nitrogen (N4) acts as an electron-withdrawing group. The C8 position is "ortho" to this nitrogen, while the C6 position is "para". Both positions are therefore activated towards SNAr. However, the greater electron deficiency at C8 would suggest a more stabilized Meisenheimer intermediate and thus a faster reaction rate for the 8-bromo isomer compared to the 6-bromo isomer.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for common transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: This protocol employs a common palladium catalyst and base combination suitable for many heteroaromatic systems. The use of a sealed tube and elevated temperature helps to drive the reaction to completion.

Step-by-Step Methodology:

  • To a sealed tube, add the bromoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Rationale: This protocol utilizes a modern, highly active catalyst system (a palladium precatalyst with a bulky biarylphosphine ligand) and a strong, non-nucleophilic base, which are often necessary for the amination of electron-rich and heteroaromatic halides.

Step-by-Step Methodology:

  • To an oven-dried sealed tube, add the bromoimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a suitable ligand like XPhos, 0.02 equiv Pd).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene (0.2 M).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

For the synthetic chemist, this implies that reactions at the C8 position may proceed under milder conditions or with higher yields compared to the C6 position. However, with the appropriate choice of modern catalysts, ligands, and reaction conditions, both isomers can be effectively functionalized, providing access to a wide range of structurally diverse imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.

Further direct, side-by-side comparative studies under standardized conditions would be invaluable for a more quantitative understanding of the reactivity differences and would undoubtedly aid in the rational design of synthetic routes towards complex imidazo[1,2-a]pyridine-containing molecules.

References

  • Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. (URL not available)
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal-halogen exchange. Wikipedia. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. HETEROCYCLES. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a focal point in the design of potent and selective inhibitors for a variety of therapeutic targets. Among these, protein kinases have emerged as a particularly fruitful area of investigation. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2]

This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives as inhibitors of two critical kinases implicated in cancer progression: Phosphoinositide 3-kinase alpha (PI3Kα) and NIMA-related kinase 2 (Nek2). We will delve into a side-by-side comparison of their in silico docking performance with in vitro experimental data, offering insights into the structure-activity relationships (SAR) that govern their inhibitory potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel kinase inhibitors.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[6][7] The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface triggers the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Once activated, Akt phosphorylates a plethora of downstream substrates, ultimately leading to the cellular responses mentioned above.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ProteinPrep 1. Protein Preparation (PDB retrieval, cleaning, protonation) GridGen 3. Grid Generation (Define binding site) ProteinPrep->GridGen LigandPrep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (Ligand docking into protein active site) LigandPrep->Docking GridGen->Docking PoseAnalysis 5. Pose Analysis (Visual inspection of binding modes) Docking->PoseAnalysis Scoring 6. Scoring & Ranking (Evaluate binding affinity) PoseAnalysis->Scoring Comparison 7. Comparative Analysis (Correlate with experimental data) Scoring->Comparison

Caption: A validated molecular docking workflow.

Step-by-Step Methodology:

  • Protein Preparation:

    • Source: Obtain the crystal structures of the target kinases (e.g., PI3Kα, Nek2) from the Protein Data Bank (PDB). [8][9][10] * Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for amino acid residues at a physiological pH (typically ~7.4).

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the imidazo[1,2-a]pyridine derivatives and convert them to 3D structures.

    • Tautomeric and Ionization States: Generate possible tautomeric and ionization states of the ligands at the chosen pH.

    • Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy conformation.

  • Grid Generation:

    • Binding Site Definition: Define the active site of the kinase for docking. This is typically done by selecting the region around a co-crystallized ligand or by using automated cavity detection algorithms.

    • Grid Box Creation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Molecular Docking:

    • Algorithm Selection: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm, Particle Swarm Optimization).

    • Execution: Dock the prepared ligands into the grid box of the prepared protein. It is advisable to generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Visual Inspection: Visually inspect the top-ranked docking poses to assess their interactions with the key amino acid residues in the active site.

    • Scoring Function: Use a scoring function to estimate the binding affinity of each ligand pose. The docking score is typically expressed in kcal/mol, with more negative values indicating a higher predicted affinity.

Structure-Activity Relationship (SAR) and Binding Mode Insights

The inhibitory potency of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Docking studies, when corroborated with experimental data, provide a powerful tool for elucidating these SARs.

For PI3Kα inhibitors, a common binding mode involves the formation of a hydrogen bond between a nitrogen atom in the imidazo[1,2-a]pyridine core and the hinge region of the kinase. [11]Substituents at the 2- and 3-positions of the scaffold can be tailored to occupy specific sub-pockets within the active site, thereby enhancing potency and selectivity.

In the case of Nek2 inhibitors, the imidazo[1,2-a]pyridine scaffold has been shown to bind to an inactive conformation of the kinase. [12][13]This provides an opportunity for designing highly selective inhibitors that do not target the ATP-binding site of other kinases. The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in stabilizing this inactive conformation.

Trustworthiness and Validation: Correlating Docking Scores with Experimental Data

A critical aspect of any computational study is the validation of its predictive power. In the context of molecular docking, this is often achieved by correlating the calculated docking scores with experimentally determined biological activities, such as IC50 values. A strong correlation suggests that the docking protocol is accurately capturing the key interactions that drive ligand binding and inhibition.

It is important to acknowledge that a perfect one-to-one correlation between docking scores and IC50 values is rarely achieved. [5]This is because docking scores are a theoretical estimation of binding affinity, while IC50 values are a measure of functional inhibition in a biological assay, which can be influenced by factors beyond simple binding affinity (e.g., cell permeability, metabolism). [6][14]Nevertheless, a statistically significant correlation provides confidence in the ability of the in silico model to prioritize compounds for synthesis and biological testing.

Correlation_Analysis Input Docking Scores (kcal/mol) Experimental IC50 (nM) Process Statistical Analysis (e.g., Pearson Correlation) Input->Process Output Correlation Coefficient (r) p-value Process->Output Interpretation Model Validation (Predictive Power Assessment) Output->Interpretation

Caption: Logical relationship of a comparative analysis.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking of imidazo[1,2-a]pyridine derivatives against two important kinase targets, PI3Kα and Nek2. By integrating in silico and in vitro data, we have highlighted the utility of molecular docking in understanding structure-activity relationships and in prioritizing compounds for further development. The detailed experimental protocol and discussion on the validation of computational models are intended to equip researchers with the necessary tools to confidently apply these methods in their own drug discovery programs.

The versatility of the imidazo[1,2-a]pyridine scaffold, coupled with the power of structure-based drug design, continues to offer exciting opportunities for the development of novel and selective kinase inhibitors. Future work in this area will likely focus on leveraging more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the accuracy of binding affinity predictions and to gain a deeper understanding of the dynamic nature of protein-ligand interactions.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • Cureus. The PI3K-PKB/Akt Pathway. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. [Link]

  • ResearchGate. What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. [Link]

  • ResearchGate. The correlation between the docking score and the IC50 values for... [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • ResearchGate. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • ACS Publications. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]

  • RCSB PDB. 2XKE: Structure of Nek2 bound to Aminipyrazine Compound 5. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]

  • RCSB PDB. 6SGI: Nek2 kinase bound to inhibitor 96. [Link]

  • RCSB PDB. 2W5A: Human Nek2 kinase ADP-bound. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Chemical Profile

Key Characteristics:

  • Chemical Class: Halogenated (Brominated) Heterocyclic Aromatic Compound, Carboxylic Acid.

  • Physical Form: Likely a solid at room temperature.

  • Hazards: Based on analogous compounds, it should be treated as a hazardous substance. It is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

PropertyInferred Data/ClassificationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Chemical Family Halogenated Organic Compound[3]
Disposal Classification Regulated Hazardous Waste[4][5]

This information dictates that this compound must be managed as a hazardous waste from the moment it is designated for disposal.[4]

Personal Protective Equipment (PPE) and Handling

Given the presumed hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal stages.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[6]

  • Eye Protection: Chemical splash goggles are required.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn.[6]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Waste Segregation: The Cornerstone of Safe Disposal

The single most important step in the proper disposal of this compound is correct waste segregation. Due to its bromine content, it is classified as a halogenated organic waste .[3] Halogenated and non-halogenated waste streams must never be mixed.[8] This is primarily because disposal methods differ; halogenated waste requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a process that is more costly and energy-intensive than fuel blending used for non-halogenated solvents.[8]

The following diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation Waste Waste Generated: 8-Bromoimidazo[1,2-A]pyridine -6-carboxylic acid IsHalogenated Does the compound contain F, Cl, Br, or I? Waste->IsHalogenated HalogenatedContainer SOLID Halogenated Organic Waste Container IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Non-Halogenated Waste Container IsHalogenated->NonHalogenatedContainer  No  

Caption: Waste segregation decision for halogenated compounds.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (solid) this compound, contaminated labware, and dilute solutions.

  • Obtain a Proper Waste Container: The container must be chemically compatible (e.g., high-density polyethylene - HDPE) and in good condition, with a secure, screw-top lid.[9][10] The original chemical container is often the best choice for waste.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[5] Fill out all required information, clearly listing "this compound" and its percentage. Do not use abbreviations.[11] The label must identify the contents as "Halogenated Organic Waste." [3]

  • Solid Waste: Carefully transfer the solid compound into the designated, pre-labeled halogenated waste container using a spatula or powder funnel. This must be done inside a chemical fume hood.[7]

  • Contaminated Labware (Sharps): Items like contaminated needles or broken glass must be placed in a designated sharps container for hazardous chemical waste.[7]

  • Contaminated Labware (Non-Sharps): Place items such as contaminated gloves, weigh boats, and paper towels into a sealed plastic bag and then into the solid halogenated waste container.[5]

  • Aqueous Solutions: Due to its carboxylic acid functionality, the compound may be dissolved in basic aqueous solutions for experimental purposes. These solutions should not be disposed of down the drain.[6][12] They must be collected in a separate, clearly labeled "Aqueous Halogenated Organic Waste" container. Do not mix with organic solvent waste.[3] Keep acidic and basic waste streams separate to avoid violent reactions.[9]

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][9]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[11]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading.[6]

  • Segregation: Ensure the halogenated waste container is stored separately from non-halogenated, reactive, acidic, and basic waste streams.[9]

The workflow from generation to pickup is visualized below.

DisposalWorkflow cluster_Lab Laboratory Operations Generate Generate Waste Segregate Segregate as Halogenated Waste Generate->Segregate Container Place in Labeled, Compatible Container Segregate->Container Store Store in SAA (Closed, Secondary Containment) Container->Store Pickup Request EHS Pickup Store->Pickup Disposal Final Disposal (Incineration) Pickup->Disposal

Caption: Overall workflow for hazardous waste disposal.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity or the "full" line to allow for expansion.[9]

  • Request Pickup: Once the container is full, or if it has been in the SAA for close to one year, submit a chemical waste collection request to your institution's EHS department.[4][10]

  • Final Disposal: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration in accordance with federal, state, and local regulations.[3]

Spill and Emergency Procedures

In the event of a small spill, trained personnel may clean it up.[6]

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear double nitrile gloves, chemical splash goggles, and a lab coat.[6]

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area immediately and contact your institution's emergency response team. [11]

By adhering to these rigorous, well-defined procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. This commitment is the hallmark of a trustworthy and authoritative scientific practice.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety.

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety.

  • Hazardous Waste Segregation. Bucknell University.

  • Halogenated Solvents. Washington State University, Environmental Health & Safety.

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Organic Solvents. Cornell University, Environmental Health and Safety.

  • Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet for 2-Pyridinecarboxylic acid. Fisher Scientific.

  • Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (alternative). Fisher Scientific.

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate.

  • Safety Data Sheet for 3-Oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid. AK Scientific, Inc.

  • Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. Sigma-Aldrich.

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  • Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Product Page. Sigma-Aldrich.

  • 6-bromoimidazo[1, 2-a]pyridine-8-carboxylic acid Product Page. BLD Pharm.

  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester Product Page. Sigma-Aldrich.

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A Senior Application Scientist's Guide to Handling 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

The primary hazards associated with compounds of this class include:

  • Skin Irritation: Direct contact can lead to irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Contact with eyes may cause significant damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: Ingestion may be harmful.

Given the presence of a bromine atom, this compound is classified as a halogenated organic compound, which requires special considerations for disposal.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid. The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-retardant lab coat, long pants, closed-toe shoesNIOSH-approved respirator if not in a fume hood
Handling Solutions Chemical splash gogglesNitrile glovesFlame-retardant lab coat, long pants, closed-toe shoesNot generally required if handled in a fume hood
Waste Disposal Chemical splash gogglesNitrile glovesFlame-retardant lab coat, long pants, closed-toe shoesNot generally required
Eye and Face Protection

Due to the risk of serious eye irritation, chemical splash goggles are mandatory whenever handling this compound in either solid or solution form.[4] Safety glasses do not provide a sufficient seal and are therefore inadequate.[4] When handling the powdered form of the compound, a face shield should be worn in addition to goggles to protect against splashes and airborne particles.[5]

Skin Protection

Gloves: Nitrile gloves are recommended for protection against incidental splashes or contact.[4][6] It is crucial to inspect gloves for any tears or punctures before use. If contact with the chemical occurs, gloves should be removed and replaced immediately. Always follow proper glove removal procedures to avoid contaminating your skin.[4]

Protective Clothing: A flame-retardant lab coat should be worn and kept fastened to protect the skin and personal clothing.[5] Long pants and closed-toe shoes are required to ensure no skin is exposed.[5]

Respiratory Protection

All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter is required.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Ensure that a chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as outlined in the table above.

  • Cover the work surface with absorbent bench paper.

  • When weighing the solid compound, use a spatula to carefully transfer the material to minimize the generation of dust.

  • Close the container tightly after use and store it in a dry, well-ventilated place.[1][2]

Dissolving the Compound
  • Perform all dissolution procedures within a chemical fume hood.

  • Add the solvent to the solid slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

Emergency Response Workflow

In the event of an accidental exposure or spill, follow the procedures outlined in the diagram below.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure cluster_contact_type Personal Exposure spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor evacuate->notify consult_sds Consult SDS notify->consult_sds cleanup Clean up with appropriate kit consult_sds->cleanup exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing skin_contact Skin Contact: Wash with soap and water for 15 min eye_contact Eye Contact: Rinse with water for 15 min inhalation Inhalation: Move to fresh air seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response workflow for spills and personal exposure.

Disposal Plan

As a brominated organic compound, this compound waste must be handled as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing paper, should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: All solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic liquids.

  • Do not mix this waste with non-halogenated organic waste.

Disposal Method
  • Bromine-containing waste should be disposed of through a licensed hazardous waste disposal facility.[7]

  • Incineration at a facility equipped with scrubbers and emission control systems is a common disposal method for such waste.[7]

References

  • Princeton University, Office of Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

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  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

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  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • African Rock Art. 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.